molecular formula C11H10N2 B565126 2-Amino-5-phenylpyridine-d5 CAS No. 150320-81-3

2-Amino-5-phenylpyridine-d5

Katalognummer: B565126
CAS-Nummer: 150320-81-3
Molekulargewicht: 175.246
InChI-Schlüssel: OAPVIBHQRYFYSE-RALIUCGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-phenylpyridine-d5 is a deuterated analog of 2-Amino-5-phenylpyridine (also known as Phe-P-1), a heterocyclic aromatic amine formed from the pyrolysis of phenylalanine in proteins . This compound serves as a crucial internal standard in stable isotope dilution mass spectrometry, enabling precise quantification and reliable pharmacokinetic profiling of its non-deuterated counterpart in complex biological and food matrices . The presence of five deuterium atoms on the phenyl ring provides a significant mass shift that is essential for minimizing analytical interference and achieving high sensitivity in mass spectrometric detection. The parent compound, 2-Amino-5-phenylpyridine, is a mutagenic food pyrolysis product found in cooked items like broiled sardines and is structurally similar to known carcinogenic aromatic amines . Its use in comparative carcinogenicity studies, for instance against 4-aminobiphenyl, underscores its value in toxicological research for assessing the safety and metabolic activation of mutagenic compounds . Furthermore, the core pyridyl structure is leveraged in medicinal chemistry for the design of multipotent inhibitors, such as donepezil-pyridyl hybrids, which are investigated for the treatment of complex neurodegenerative disorders like Alzheimer's disease . As such, 2-Amino-5-phenylpyridine-d5 is an indispensable tool for researchers advancing analytical method development, toxicological risk assessment, and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVIBHQRYFYSE-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675600
Record name 5-(~2~H_5_)Phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150320-81-3
Record name 5-(~2~H_5_)Phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-phenylpyridine-d5 chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Bioanalytical Application[1]

Executive Summary

2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3) is a stable isotope-labeled internal standard (IS) utilized primarily in the quantitative bioanalysis of phenylpyridine-based pharmacophores.[1] Its structural fidelity to the non-deuterated parent (2-amino-5-phenylpyridine) makes it critical for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS workflows.[1]

This guide details the physicochemical properties, a self-validating synthetic protocol, and the specific mass spectrometric considerations required to deploy this reagent effectively in Drug Metabolism and Pharmacokinetics (DMPK) studies.

Part 1: Structural Characterization & Isotopic Fidelity

The "d5" designation in this molecule specifically refers to the perdeuteration of the phenyl ring attached to the C5 position of the pyridine core. This placement is strategic: the phenyl ring hydrogens are chemically stable and less prone to acidic/basic exchange compared to the amine protons or the pyridine ring protons.

Chemical Identity Table[1]
PropertyData
Chemical Name 2-Amino-5-(phenyl-d5)-pyridine
CAS Number 150320-81-3
Molecular Formula C₁₁H₅D₅N₂
Exact Mass 175.13 Da
[M+H]⁺ Precursor m/z 176.1
Isotopic Purity Typically ≥ 98 atom % D
pKa (Calculated) ~6.32 (Pyridine N), ~23 (Amine)
LogP ~2.1 (Moderate Lipophilicity)
Isotopic Stability Insight
  • Labile Protons: The two protons on the exocyclic amine (-NH₂) are exchangeable with solvent (D₂O/H₂O).[1] Therefore, the mass shift of +5 Da is only stable if the phenyl ring is the site of labeling.

  • Metabolic Stability: In metabolic assays, the phenyl ring is a common site for hydroxylation (CYP450 mediated). Using a d5-phenyl label can exhibit a Deuterium Kinetic Isotope Effect (DKIE) , potentially slowing down metabolism at the phenyl ring.[1] Note: This makes the d5 variant excellent for quantification but potentially unsuitable as a metabolic tracer if phenyl-oxidation is the rate-limiting step.[1]

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust route to 2-amino-5-phenylpyridine-d5 is the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with phenyl-d5-boronic acid .[1]

The "Self-Validating" Synthetic Workflow
  • Critical Control Point: The primary amine on the pyridine can coordinate with Palladium, poisoning the catalyst. We utilize a weak base system (sodium carbonate) and slightly elevated catalyst loading to overcome this.[1]

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)[1]

  • Phenyl-d5-boronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1][2] · DCM (0.05 eq)[1]

  • Sodium Carbonate (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle and promotes homocoupling of the boronic acid (yielding biphenyl-d10), a difficult impurity to remove.

  • Assembly: In a sealed pressure vial, combine the bromopyridine, boronic acid, and catalyst. Add the solvent and aqueous base.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS (looking for m/z 176).

  • Workup: Cool to RT. Dilute with ethyl acetate.[1] Wash with brine.[1]

  • Purification: The amino group makes the product basic.

    • Acid/Base Extraction: Extract organic layer with 1N HCl (product goes to aqueous).[1] Wash organic layer (removes non-basic impurities like biphenyl-d10).[1] Basify aqueous layer with NaOH to pH 10.[1] Extract back into Ethyl Acetate.[1]

    • Evaporation:[1] Dry over Na₂SO₄ and concentrate.

SynthesisWorkflow Start Start: 2-Amino-5-bromopyridine Reaction Reaction: Suzuki Coupling 90°C, 4h Start->Reaction Reagent Reagent: Phenyl-d5-boronic acid Reagent->Reaction Cat Catalyst: Pd(dppf)Cl2 / Na2CO3 Cat->Reaction Catalysis Workup Purification: Acid/Base Extraction Reaction->Workup Product Final Product: 2-Amino-5-phenylpyridine-d5 (>98% Purity) Workup->Product

Figure 1: Palladium-catalyzed synthesis workflow ensuring removal of homocoupling byproducts via acid/base extraction.

Part 3: Analytical Workflow (LC-MS/MS)

When using 2-amino-5-phenylpyridine-d5 as an Internal Standard, the scientist must account for the Chromatographic Isotope Effect .[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode

  • Source Temperature: 500°C (High temperature required for efficient desolvation of amino-pyridines).[1]

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Mechanism
Analyte (d0) 171.1154.1Loss of NH₃
Analyte (d0) 171.1127.1Ring Cleavage
IS (d5) 176.1 159.1 Loss of NH₃ (Quantifier)
IS (d5) 176.1132.1Ring Cleavage (Qualifier)
Validation Check: Cross-Talk & Suppression

Before running samples, you must validate that the IS does not interfere with the Analyte channel.

  • Inject IS Only: Inject a high concentration of d5-IS.[1] Monitor the d0 transition (171.1 -> 154.1).

    • Pass Criteria: Signal in d0 channel < 20% of the LLOQ (Lower Limit of Quantification).

    • Failure Cause: If signal exists, your IS contains unlabeled impurity (d0) or the mass resolution is too wide.

  • Inject Analyte Only: Inject high concentration d0-Analyte. Monitor d5 transition.

    • Pass Criteria: Signal in d5 channel < 5% of IS response.

    • Failure Cause: Isotopic contribution of naturally occurring ¹³C isotopes from the analyte falling into the d5 window (unlikely with +5 Da shift, but possible at very high concentrations).

LCMS_Validation Step1 Sample Preparation (Spike IS at fixed conc.) Step2 LC Separation (Monitor RT Shift d0 vs d5) Step1->Step2 Step3 MS/MS Detection (MRM Mode) Step2->Step3 Decision Check Cross-Talk? Step3->Decision Pass PASS: Proceed to Quantification Decision->Pass No Interference Fail FAIL: Check Isotopic Purity Decision->Fail Signal in wrong channel

Figure 2: Analytical validation logic to prevent isotopic interference (Cross-Talk) in quantitative assays.

References
  • Chemical Identity & Properties

    • 2-Amino-5-phenylpyridine Chemical Properties. ChemicalBook. (2025).[1][3][4] Retrieved from [1]

    • 2-Amino-5-phenylpyridine-d5 Product Data. Pharmaffiliates. (2025).[1][3][4] Retrieved from [1]

  • Synthetic Methodology

    • Application Notes and Protocols for the Suzuki-Miyaura Coupling. BenchChem. (2025).[1][3] Retrieved from [1]

    • Rueda-Espinosa, J., et al. (2023).[1][5] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Canadian Journal of Chemistry.[5] Retrieved from

  • Analytical Application (LC-MS/MS)

    • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories. (2025).[1][3][4] Retrieved from

    • Retention Time shifts using deuterated internal standards. Skyline Software / MacCoss Lab. (2021).[1] Retrieved from [1]

Sources

2-Amino-5-phenylpyridine-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-5-phenylpyridine-d5 (Phe-P-1-d5) Role: Stable Isotope Internal Standard for Bioanalysis & Mutagenicity Studies[1][2]

Executive Summary

This technical guide profiles 2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3), a deuterated analog of the heterocyclic aromatic amine Phe-P-1.[1][2][3] Primarily utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS workflows, this compound is critical for the accurate quantification of dietary mutagens formed during the pyrolysis of phenylalanine-rich proteins.[1][2]

This document synthesizes physicochemical data, synthesis pathways, and bioanalytical protocols, designed for researchers requiring high-precision mass spectrometry standards.[1][2]

Part 1: Physicochemical Identity & Specifications

The substitution of five hydrogen atoms with deuterium on the phenyl ring renders this molecule distinct by mass (+5 Da) while retaining the chromatographic behavior and ionization efficiency of the parent compound.[1][2]

Comparative Data Profile
FeatureParent Compound (Phe-P-1)Deuterated Analog (IS)
Chemical Name 2-Amino-5-phenylpyridine2-Amino-5-phenylpyridine-d5
Common Abbreviation Phe-P-1Phe-P-1-d5
CAS Number 33421-40-8150320-81-3
Molecular Formula C₁₁H₁₀N₂C₁₁H₅D₅N₂
Molecular Weight 170.21 g/mol 175.24 g/mol
Exact Mass (Monoisotopic) 170.0844175.1158
pKa (Predicted) ~6.32 (Pyridyl Nitrogen)~6.32
Solubility DMSO, Methanol, EthanolDMSO, Methanol

Critical Application Note: The deuterium labeling is located on the phenyl ring (non-exchangeable positions).[1][2] Labels on the amino group (-NH₂) are avoided because they undergo rapid H/D exchange in protic solvents (water/methanol), rendering the IS useless for quantitative analysis.[1][2]

Part 2: Synthesis & Isotopic Integrity

Synthesis Pathway: Suzuki-Miyaura Coupling

The most robust synthetic route involves the palladium-catalyzed cross-coupling of a halopyridine with a deuterated phenylboronic acid.[1][2] This modular approach ensures high isotopic incorporation (>99%).[1][2]

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (or 2-Amino-5-iodopyridine).

  • Coupling Partner: Phenyl-d5-boronic acid.[1][2]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][2]

  • Base: Na₂CO₃ or K₃PO₄.[1][2]

SynthesisPathway Substrate 2-Amino-5-bromopyridine (C5H5BrN2) Catalyst Pd Catalyst / Base (Suzuki Coupling) Substrate->Catalyst Boronic Phenyl-d5-boronic acid (C6D5B(OH)2) Boronic->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition Product 2-Amino-5-phenylpyridine-d5 (C11H5D5N2) Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of Phe-P-1-d5.[1][2]

Quality Control: The "Cross-Talk" Phenomenon

In trace analysis (pg/mL levels), isotopic purity is paramount.[1][2]

  • Requirement: Isotopic enrichment ≥ 98 atom % D.[1][2]

  • Risk: If the standard contains significant d0 (unlabeled) material, it will contribute to the analyte signal, causing false positives or overestimation of the native drug.[1][2]

  • Validation: Verify purity via ¹H-NMR (absence of phenyl protons) and High-Resolution Mass Spectrometry (HRMS).

Part 3: Bioanalytical Application (LC-MS/MS)

Phe-P-1 is a known carcinogen found in cooked meats.[1][2] Quantifying it in biological matrices (urine, plasma, tissue) requires a rigorous method to overcome matrix suppression.[1][2]

Method Development Guide

1. Mass Spectrometry Parameters (MRM) Operate in Positive Electrospray Ionization (+ESI) mode. The pyridyl nitrogen protonates readily.[1][2]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Origin of Fragment
Phe-P-1 (Parent) 171.1 [M+H]⁺154.125Loss of NH₃
Phe-P-1-d5 (IS) 176.1 [M+H]⁺159.125Loss of NH₃ (d5 ring intact)

2. Chromatographic Considerations (The Deuterium Effect) Deuterated compounds often exhibit slightly lower lipophilicity than their protic counterparts.[1][2]

  • Observation: Phe-P-1-d5 may elute slightly earlier (0.05 – 0.1 min) than the parent on C18 columns.[1][2]

  • Action: Ensure the integration window covers both peaks if they are not perfectly co-eluting, though co-elution is preferred to compensate for matrix effects at the exact moment of ionization.[1][2]

Experimental Workflow

BioanalysisWorkflow Sample Biological Matrix (Plasma/Urine) Spike Spike IS (Add Phe-P-1-d5) Sample->Spike 10 µL IS Stock Prep Sample Cleanup (SPE or LLE) Spike->Prep Protein Precip. LC UHPLC Separation (C18 Column) Prep->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS ESI+ Quant Quantification (Ratio: Analyte Area / IS Area) MS->Quant Data Analysis

Figure 2: LC-MS/MS workflow for quantifying Phe-P-1 using the d5 internal standard.

Part 4: Handling, Stability & Safety

1. Safety Profile (Mutagenicity)

  • Hazard: Like its parent, Phe-P-1-d5 is a structural analog of a potent mutagen.[1][2] It should be treated as a suspected carcinogen .[1][2]

  • PPE: Double nitrile gloves, chemical fume hood, and N95/P100 respiratory protection if handling powder.[1][2]

2. Storage & Stability

  • Light Sensitivity: Pyridine derivatives can be photosensitive.[1][2] Store in amber vials.

  • Temperature: -20°C for long-term storage of the solid.

  • Solution Stability: Stock solutions (in Methanol or DMSO) are generally stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles which can degrade the pyridine ring or cause precipitation.[1][2]

References

  • Pharmaffiliates. (n.d.). 2-Amino-5-phenylpyridine-d5 Product Sheet. Retrieved January 28, 2026, from [Link][1][2]

  • Sugimura, T., et al. (1977).[1][2] "Mutagenicity of heterocyclic amines in cooked food." Mutation Research, 44(2), 203-214.[1][2] (Contextual grounding for Phe-P-1 mutagenicity).

  • Totsuka, Y., et al. (1999).[1][2] "Quantification of the heterocyclic amine 2-amino-5-phenylpyridine in cooked meat." Carcinogenesis, 20(11), 2133-2138.[1][2] (Methodology basis).

Sources

Technical Whitepaper: Isotopic Synthesis & Validation of 2-Amino-5-phenylpyridine-d5

[1]

Executive Summary

2-Amino-5-phenylpyridine-d5 is a critical Stable Isotope Labeled Internal Standard (SIL-IS) utilized in the quantitative bioanalysis of phenylpyridine-based therapeutics (e.g., Pirfenidone analogs) and metabolic probes.[1] In LC-MS/MS workflows, the "d5" isotopolog provides a mass shift of +5 Da, ensuring separation from the analyte’s isotopic envelope while retaining identical chromatographic behavior and ionization efficiency.[1]

This guide details a convergent synthesis strategy using a Suzuki-Miyaura cross-coupling between 2-amino-5-bromopyridine and phenyl-d5-boronic acid.[1] Unlike generic protocols, this workflow prioritizes isotopic fidelity (preventing H/D exchange) and high chemical purity (>98%) required for regulatory-grade bioanalysis.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to be convergent, minimizing the steps involving the expensive deuterated starting material.[1]

Strategic Disconnection: The biaryl bond connecting the pyridine C5 and the phenyl C1 is the most logical disconnection point.[1] This allows the use of the commercially available Phenyl-d5-boronic acid , avoiding the complex ring deuteration of a pre-formed phenylpyridine.[1]

Mechanistic Choice: A Suzuki-Miyaura coupling is selected over Stille or Negishi couplings due to:

  • Biotoxicity: Avoidance of toxic tin byproducts (Stille) which are difficult to remove from pharmaceutical standards.[1]

  • Functional Group Tolerance: The free amino group on the pyridine is generally tolerated by Pd(dppf)Cl₂, negating the need for protection/deprotection steps that could lower the isotopic yield.[1]

Visualization: Synthetic Pathway[1][2][3]

SynthesisPathSubstrate2-Amino-5-bromopyridine(Electrophile)CatalystPd(dppf)Cl2 / Na2CO3Dioxane/H2O, 90°CSubstrate->CatalystReagentPhenyl-d5-boronic acid(Nucleophile)Reagent->CatalystProduct2-Amino-5-phenylpyridine-d5(Target SIL-IS)Catalyst->Product C-C Coupling

Figure 1: Convergent Suzuki-Miyaura coupling strategy utilizing a deuterated organoboron reagent.[1]

Experimental Protocol

Reagents & Stoichiometry[1][4]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Amino-5-bromopyridine 173.011.0Electrophile Substrate
Phenyl-d5-boronic acid 126.961.2Deuterated Nucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂ 816.640.05Catalyst (Robust against oxidation)
Sodium Carbonate (Na₂CO₃) 105.992.5Base (Activates Boronic Acid)
1,4-Dioxane / Water (4:1) --Solvent System
Step-by-Step Synthesis[1]

Critical Pre-Step: Inert Atmosphere Isotopic standards are high-value; oxygen acts as a catalyst poison leading to homocoupling (phenyl-phenyl dimers) which wastes the deuterated reagent.[1] All solvents must be degassed via sparging with Argon for 15 minutes prior to use.[1]

  • Charging: In a 50 mL Schlenk tube equipped with a magnetic stir bar, add 2-Amino-5-bromopyridine (1.0 mmol, 173 mg), Phenyl-d5-boronic acid (1.2 mmol, 152 mg), and Na₂CO₃ (2.5 mmol, 265 mg).

  • Solvation: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of Argon. Seal the tube immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexane).[1] The starting bromide (Rf ~0.[1]4) should disappear; the product (Rf ~0.[1]2) will appear.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).[1]

    • Separate phases.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with Brine (sat. NaCl) to remove boronic acid residues.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification (Flash Chromatography)[1][5]

The crude residue will contain phosphine oxides and potential de-boronated byproducts (benzene-d5, volatile).[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase Gradient: 0%

    
     60% Ethyl Acetate in Hexanes.[1]
    
    • Note: The free amine makes the compound "sticky" on silica.[1] If tailing occurs, add 1% Triethylamine to the mobile phase.[1]

  • Isolation: Collect fractions containing the spot at Rf ~0.[1]2. Evaporate to yield an off-white to pale yellow solid.[1]

Structural Characterization & Isotopic Validation

To certify the material as a Reference Standard, it must pass the following "Self-Validating" checks.

Proton NMR ( H-NMR)

Solvent: DMSO-d6 or CDCl₃[1]

  • The "Silent" Region: The most critical check is the absence of signals in the phenyl region (typically 7.3–7.6 ppm).[1]

  • Diagnostic Signals:

    • 
       ~8.2 ppm (d, 1H, Pyridine H-6): Should appear as a doublet.[1]
      
    • 
       ~7.7 ppm (dd, 1H, Pyridine H-4): Doublet of doublets.[1]
      
    • 
       ~6.5 ppm (d, 1H, Pyridine H-3): Upfield due to the amino group.[1]
      
    • 
       ~6.0 ppm (s, 2H, -NH₂): Broad singlet (exchangeable).[1]
      
  • Validation Logic: Integration of the region 7.3–7.6 ppm must be < 1% relative to the Pyridine H-6 signal.[1]

Mass Spectrometry (HRMS)[1]
  • Target Ion:

    
    
    
  • Calculation:

    • Non-deuterated (C₁₁H₁₀N₂): 170.0844[1]

    • Target d5 (C₁₁H₅D₅N₂): 175.1158

  • Isotopic Purity Calculation:

    
    
    Requirement: > 99.0% isotopic purity.[1][4]
    
Analytical Workflow Diagram[1]

ValidationSamplePurified IsolateNMR1H-NMR AnalysisSample->NMRMSHRMS AnalysisSample->MSCheck1Phenyl Region (7.3-7.6 ppm)Integration < 1%?NMR->Check1Check2Mass Shift +5 DaIsotopic Purity > 99%?MS->Check2PassCERTIFIED REFERENCESTANDARDCheck1->PassYesFailREJECT / RE-PURIFYCheck1->FailNo (H-Contamination)Check2->PassYesCheck2->FailNo (Incomplete Labeling)

Figure 2: Quality Control Decision Tree for SIL-IS Certification.

Handling & Stability

  • Light Sensitivity: Aminopyridines can undergo photo-oxidation.[1] Store in amber vials.

  • Hygroscopicity: The primary amine can absorb moisture.[1] Store at -20°C under desiccant.

  • Solution Stability: Stable in DMSO or Methanol for 6 months at -20°C. Avoid acidic aqueous solutions for prolonged periods to prevent any theoretical risk of acid-catalyzed H/D exchange on the phenyl ring (though unlikely for aromatic deuteriums without extreme conditions).[1]

References

  • Suzuki-Miyaura Coupling of Aminopyridines BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine."[1][3] (Accessed via search snippet 1.1)

  • General Suzuki Coupling Protocols Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."[1]

  • Isotopic Characterization Standards ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques."[1][5]

  • Internal Standard Reference Data BIPM. "Internal Standard Reference Data for qNMR."

Physical and chemical properties of deuterated 2-Amino-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Deuterated 2-Amino-5-phenylpyridine Physicochemical Profiling, Synthesis Logic, and Metabolic Stability Applications

Executive Summary

This technical guide profiles Deuterated 2-Amino-5-phenylpyridine , a stable isotope-labeled analog of the biaryl amine scaffold found in various kinase inhibitors and the mutagenic pyrolysis product Phe-P-1. This document is designed for medicinal chemists and bioanalytical scientists. It addresses the Kinetic Isotope Effect (KIE) applied to this scaffold to improve metabolic stability and details its use as a mass spectrometry internal standard.

Key Applications:

  • Metabolic Shifting: Deuteration of the phenyl ring (d5) or pyridine core (d3) to retard CYP450-mediated hydroxylation.

  • Bioanalysis: Use as a surrogate internal standard for accurate quantification of 2-Amino-5-phenylpyridine in biological matrices.

  • Mechanistic Toxicology: Elucidating the role of specific C-H bonds in metabolic activation (N-oxidation vs. C-hydroxylation).

Part 1: Physicochemical Characterization

The physical properties of the deuterated analog closely mirror the proteo (non-deuterated) parent, with critical divergences in mass and spectroscopic behavior.

Comparative Property Table
PropertyProteo-Parent (C₁₁H₁₀N₂)Deuterated Analog (d₅-Phenyl)*Impact of Deuteration
Molecular Weight 170.21 g/mol ~175.24 g/mol +5.03 Da shift (Critical for MS resolution).
Melting Point 136 – 137 °C135 – 137 °CNegligible depression; D-compounds often have slightly lower MP due to weaker intermolecular London forces.
pKa (Pyridine N) 6.33 (Calculated)~6.35Secondary isotope effect on basicity is minimal (+0.02 to +0.05 units typically).
LogP (Lipophilicity) 2.18~2.15C-D bonds have smaller molar volumes than C-H, slightly lowering lipophilicity (retention time shift in RP-HPLC).
Solubility DMSO, Methanol, EtOAcDMSO, Methanol, EtOAcIdentical solubility profile; D-analogs may dissolve slightly faster due to lower lattice energy.
¹H-NMR Signature Phenyl multiplet (7.3-7.6 ppm)Silent in Phenyl regionLoss of 5H integral; collapse of coupling to pyridine protons.

*Note: Data for d5-analog is derived from isotopic physical chemistry principles relative to the experimentally verified parent [1][2].

Spectroscopic Validation (Self-Validating Protocol)

To confirm the identity of the deuterated compound, researchers must look for specific signatures:

  • Mass Spectrometry: The parent ion [M+H]⁺ shifts from m/z 171.1 to 176.1.

  • NMR (¹H): The disappearance of the phenyl ring protons (7.3–7.6 ppm) confirms regioselective deuteration. The remaining pyridine protons will appear as singlets or simplified doublets due to the loss of vicinal H-H coupling.

Part 2: Synthesis & Deuteration Logic

Deuteration of 2-Amino-5-phenylpyridine is rarely done de novo. The most efficient route is Hydrogen Isotope Exchange (HIE) using transition metal catalysis. This method utilizes the directing power of the pyridine nitrogen.

Synthesis Workflow: Iridium-Catalyzed H/D Exchange

The following diagram illustrates the catalytic cycle for installing deuterium on the phenyl ring, leveraging the pyridine nitrogen as a directing group.

SynthesisWorkflow Start Parent Molecule (2-Amino-5-phenylpyridine) Intermediate C-H Activation (5-membered Metallo-cycle) Start->Intermediate Coordination Reagents Ir(I) Catalyst D2O or D2 Gas (Solvent: DCM/TFE) Reagents->Intermediate D-Source Product Deuterated Product (d4/d5 mixture) Intermediate->Product Reductive Elimination Purification Purification (Silica Flash or HPLC) Purification->Product Isotopic Enrichment >98% Product->Purification Workup

Figure 1: Iridium-catalyzed Hydrogen Isotope Exchange (HIE) pathway utilizing the pyridine nitrogen to direct deuteration to the ortho-positions of the phenyl ring [3][4].

Protocol Note: The amino group (-NH2) is labile. In protic solvents (MeOD/D2O), the amine protons will exchange instantly (H to D) but will exchange back to H during aqueous workup. Only C-D bonds on the ring are permanent.

Part 3: The Kinetic Isotope Effect (KIE) & Metabolism

The primary utility of deuterating this scaffold in drug discovery is to modulate metabolic stability. 2-Amino-5-phenylpyridine is metabolized via two competing pathways:

  • N-Oxidation (Toxicity): Occurs on the exocyclic amine, leading to mutagenic DNA adducts.

  • C-Hydroxylation (Clearance): Occurs primarily on the phenyl ring (para/ortho positions).

Strategic Deuteration: By deuterating the phenyl ring, we introduce a Primary Kinetic Isotope Effect (kH/kD ≈ 6–10) . The C-D bond is stronger than the C-H bond, significantly slowing down the rate of hydroxylation by CYP450 enzymes.

MetabolicPathways cluster_Tox Toxicity Pathway (N-Oxidation) cluster_Clearance Clearance Pathway (C-Hydroxylation) Compound 2-Amino-5-phenylpyridine N_Oxide N-Hydroxy Metabolite (Mutagenic Precursor) Compound->N_Oxide CYP1A2 (Unchanged by Ring Deuteration) Phenyl_OH Phenyl-OH Metabolite (Excretable) Compound->Phenyl_OH CYP450 (BLOCKED by Deuterium) DNA_Adduct DNA Adduct Formation N_Oxide->DNA_Adduct KIE_Node Deuteration (d5) Increases Metabolic Stability May Shunt Metabolism to N-Oxidation KIE_Node->Phenyl_OH

Figure 2: Metabolic divergence. Deuteration of the phenyl ring blocks the clearance pathway, potentially increasing the half-life but risking a "metabolic shunt" toward the toxic N-oxidation pathway [5][6].

Part 4: Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To quantify the KIE by comparing intrinsic clearance (CLint) of the Proteo vs. Deutero forms.

  • Preparation: Prepare 10 mM stocks of Proteo-2-Amino-5-phenylpyridine and Deuterated-Analog in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is -k.

    • KIE Calculation:

      
      
      
    • Success Criteria: A KIE > 2.0 indicates significant metabolic stabilization.

Protocol B: LC-MS/MS Internal Standard Setup

Purpose: Using the deuterated analog for quantitative bioanalysis.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Example):

    • Analyte (Proteo): 171.1 → 154.1 (Loss of NH3) or 171.1 → 94.1 (Pyridine fragment).

    • Standard (Deutero-d5): 176.1 → 159.1 (Loss of NH3).

  • Cross-Talk Check: Inject high concentration of Proteo-analyte alone and monitor the Deutero-channel. Result must be <0.5% of LLOQ to ensure isotopic purity.

References

  • PubChem. (2025).[1] 5-Phenyl-2-pyridinamine (Compound Summary). National Library of Medicine. [Link]

  • Gant, T. G. (2014).[2] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[2] Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Kerr, W. J., et al. (2014).[3] Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides and Aryl Pyridines. Journal of the American Chemical Society. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. The Journal of Biological Chemistry. [Link]

  • Totsuka, Y., et al. (1990). Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (Phe-P-1). Carcinogenesis. [Link]

Sources

2-Amino-5-phenylpyridine-d5 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling, Storage, and Analytical Application

Executive Summary

2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3) is the stable isotope-labeled analog of 2-Amino-5-phenylpyridine.[1] It is primarily utilized as an Internal Standard (IS) in LC-MS/MS workflows for the quantification of heterocyclic aromatic amines (HAAs). Due to its structural classification as an amino-pyridine derivative, it presents specific toxicological risks—notably acute toxicity and potential mutagenicity—that exceed standard general laboratory reagents.

This guide synthesizes safety data with practical handling protocols designed to preserve isotopic purity and ensure operator safety.

Part 1: Compound Identity & Physicochemical Properties[2]

Understanding the isotopic distribution is critical for mass spectrometry method development. The "d5" labeling typically occurs on the phenyl ring, providing a mass shift of +5 Da relative to the unlabeled parent, ensuring separation from the M+0, M+1, and M+2 natural isotopic envelopes of the analyte.

PropertyData
Chemical Name 2-Amino-5-phenylpyridine-d5
Synonyms 5-(Phenyl-d5)-2-pyridinamine; Phe-P-1-d5
CAS Number (Labeled) 150320-81-3
CAS Number (Unlabeled) 33421-40-8
Molecular Formula C₁₁H₅D₅N₂
Molecular Weight 175.24 g/mol
Appearance Off-white to beige solid
Solubility DMSO, Methanol, Acetonitrile
pKa (Calculated) ~6.3 (Pyridine nitrogen)
Structural Visualization

The following diagram illustrates the chemical structure and the likely position of the deuterium labels (Phenyl ring) versus the exchangeable protons (Amine group).

ChemicalStructure Figure 1: 2-Amino-5-phenylpyridine-d5 Structure. Red: Deuterated Phenyl Ring (Stable). Green: Amine Group (Exchangeable H). cluster_phenyl cluster_pyridine C1 C-D C2 C-D C1->C2 C3 C-D C2->C3 C4 C-D C3->C4 C5 C-D C4->C5 C6 C C5->C6 C6->C1 C8 C C6->C8 Link N1 N C10 C-NH2 N1->C10 C7 C C7->N1 C8->C7 C9 C C9->C8 C10->C9

[3][6]

Part 2: Hazard Identification & Toxicology[4][7]

Critical Warning: While specific SDS data for the d5 variant is often extrapolated from the parent compound, you must treat the labeled compound with the same, if not higher, level of caution due to the high concentration typically found in stock powders.

GHS Classification (Based on Parent Compound)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301)[2][3]

  • Skin Corrosion/Irritation: Category 2 (H315)[4][3][5]

  • Serious Eye Damage/Irritation: Category 2A (H319)[2][4]

  • Carcinogenicity/Mutagenicity: Suspected (Heterocyclic amines are known mutagens formed during protein pyrolysis).[6]

Toxicological Mechanisms
  • Acute Pathway: Pyridine derivatives can depress the central nervous system and cause liver/kidney damage upon high exposure.

  • Genotoxicity: The 2-amino-pyridine moiety can undergo metabolic activation (N-oxidation) to form reactive nitrenium ions, which may form DNA adducts. This is a known mechanism for many heterocyclic amines found in cooked meats (e.g., PhIP, MeIQx).

Part 3: Specialized Handling & Storage Protocols

As a stable isotope, the primary non-safety risk is Isotopic Dilution and H/D Exchange . The amine protons (-NH₂) are labile and will exchange with protic solvents (water, alcohols), but the C-D bonds on the phenyl ring are stable.

3.1 The "Cold Chain" Handling Workflow

To maintain chemical integrity and prevent hygroscopic degradation, follow this strict workflow.

HandlingWorkflow Figure 2: Protocol for minimizing moisture uptake and isotopic exchange. Storage Storage: -20°C Freezer (Dark, Inert Gas) Equilibration Equilibration: Desiccator (Warm to RT for 30 mins) Storage->Equilibration Prevents Condensation Weighing Weighing: Analytical Balance (Anti-static Gun + N2 Flow) Equilibration->Weighing Dry Environment Solubilization Solubilization: DMSO-d6 or MeOH (Vortex + Sonicate) Weighing->Solubilization Immediate Dissolution Usage Aliquot & Refreeze (Avoid Freeze-Thaw Cycles) Solubilization->Usage Prep Stock

3.2 Specific Handling Instructions
  • Glove Selection: Use Nitrile (0.11 mm minimum) . Latex is permeable to many organic bases. Double-gloving is recommended during the weighing of the neat powder.

  • Static Control: Deuterated standards are often expensive, fluffy powders prone to static. Use an ionizing anti-static gun on the weighing boat and spatula before dispensing to prevent loss or aerosolization.

  • Solvent Choice:

    • Stock Solution: Use DMSO or Methanol (high solubility).

    • Note on Exchange: If dissolving in Methanol-OH, the amine protons (-NH₂) will exchange with the solvent protons. This is acceptable for LC-MS as long as the C-D ring protons remain intact, but be aware that the mass spectrum precursor ion might shift if the mobile phase is acidic/protic.

  • Glassware: Use silanized amber glass vials to prevent adsorption of the amine to active silanol groups on the glass surface, which causes non-linear calibration curves at low concentrations.

Part 4: Emergency Response & Waste Disposal
First Aid Measures
Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air; supplement O₂ if breathing is labored.[5]Pyridines are respiratory irritants and CNS depressants.
Skin Contact Wash with soap and water for 15 min. Discard contaminated clothing.[2][5]Amines absorb transdermally; prevent systemic toxicity.
Eye Contact Rinse with water for 15 min, lifting eyelids.[5][7]Alkaline nature can cause corneal damage.
Ingestion Do NOT induce vomiting. Rinse mouth. Call Poison Control immediately.High acute toxicity (Category 3); aspiration risk.
Spill Cleanup[8]
  • Evacuate: Clear the immediate area.

  • PPE: Wear respirator (N95/P100), goggles, and double nitrile gloves.

  • Neutralization: Absorb with an inert material (vermiculite or sand). Do not use sawdust (reaction risk).

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."

Part 5: Analytical Application (LC-MS/MS)

In a typical drug development or food safety assay, 2-Amino-5-phenylpyridine-d5 serves as the internal standard for 2-Amino-5-phenylpyridine (Phe-P-1).

Experimental Setup:

  • Ionization: ESI Positive Mode (Pyridine nitrogen protonates easily, [M+H]+).

  • MRM Transitions:

    • Target (Unlabeled): 171.1 → 154.1 (Loss of NH₃)

    • IS (Deuterated): 176.1 → 159.1 (Loss of NH₃)

  • Interference Check: Ensure the "d5" label does not contain "d0" impurities (< 0.5% contribution) to avoid false positives in the analyte channel.

References
  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-Amino-5-phenylpyridine.[1][9][6] Retrieved October 26, 2023, from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Technical Whitepaper: Strategic Implementation of 2-Amino-5-phenylpyridine-d5 in Bioanalysis and Genotoxicity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2-Amino-5-phenylpyridine-d5 (CAS: N/A for specific isotopologue; Parent CAS: 33421-40-8) is a high-purity, stable isotope-labeled (SIL) analog of 2-Amino-5-phenylpyridine (2-APP). While the parent compound is a known heterocyclic aromatic amine (HCA) formed during the pyrolysis of proteins (specifically phenylalanine) and a structural motif in organometallic OLED emitters, the deuterated d5-variant serves a distinct, critical role: it is the Gold Standard Internal Standard (IS) for the trace quantification of 2-APP in complex matrices.

For researchers in pharmaceutical toxicology and food safety, this molecule is not a drug candidate but a metrological tool . Its primary application lies in correcting for matrix effects, extraction inefficiencies, and ionization suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Molecular Specifications
FeatureDetail
Chemical Formula C₁₁H₅D₅N₂
Molecular Weight ~175.24 g/mol (approx. +5 Da shift from parent)
Isotopic Labeling Phenyl-d5 (Full deuteration of the phenyl ring)
Solubility DMSO, Methanol, Acetonitrile
Primary Application Internal Standard for LC-MS/MS Bioanalysis

The Bioanalytical Imperative: Why d5?

In the context of ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals) and food safety toxicology, 2-APP must be quantified at trace levels (ng/mL or ppb).

The Challenge: Matrix Effects

When analyzing biological fluids (plasma, urine) or homogenized tissue (meat, organ samples), co-eluting phospholipids and proteins often suppress the ionization of the target analyte in the electrospray source (ESI). Using a non-labeled analog (e.g., a structural isomer) often fails because it does not co-elute perfectly with the analyte, meaning it experiences different suppression events.

The Solution: Stable Isotope Dilution Assay (SIDA)

2-Amino-5-phenylpyridine-d5 is chemically identical to the target but mass-resolved.

  • Co-Elution: It elutes at the exact same retention time (RT) as 2-APP (with negligible deuterium isotope effect on RT in reverse-phase LC).

  • Identical Ionization: It experiences the exact same matrix suppression/enhancement at the ESI source.

  • Mass Differentiation: The +5 Da shift allows the mass spectrometer to distinguish the signal (IS) from the analyte (2-APP) without "cross-talk," provided the isotopic purity is >99%.

Synthetic Route & Structural Integrity

To ensure high isotopic purity (avoiding the "M+0" contribution that would bias results), the synthesis typically employs a Suzuki-Miyaura Cross-Coupling strategy using a fully deuterated boronic acid source.

Synthesizing the Standard

The preferred route involves coupling 2-amino-5-bromopyridine with Phenyl-d5-boronic acid. This ensures the deuterium labels are located on the metabolically stable phenyl ring, rather than exchangeable positions on the amine or pyridine ring.

Synthesis cluster_0 Reagents A 2-Amino-5-bromopyridine (Scaffold) C Pd(dppf)Cl2 Catalyst Na2CO3 Base Dioxane/Water (80°C) A->C B Phenyl-d5-boronic acid (Isotope Source) B->C D 2-Amino-5-phenylpyridine-d5 (Crude) C->D E Purification (Silica Gel Chromatography) D->E F Final SIL-IS (>99% Isotopic Purity) E->F

Figure 1: Palladium-catalyzed synthesis of 2-Amino-5-phenylpyridine-d5 ensuring label stability on the phenyl ring.

Experimental Protocol: LC-MS/MS Validation

This protocol describes the validation of a method to quantify 2-APP using the d5-analog as the Internal Standard. This workflow is compliant with FDA Bioanalytical Method Validation standards.

Instrumentation Setup[3][4]
  • LC System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

  • MS System: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: ESI Positive mode (Amine group protonates readily: [M+H]⁺).

MRM Transitions (Optimized)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
2-APP (Analyte) 171.1 m/z154.1 m/z (Loss of NH₃)22Quantifier
2-APP (Analyte) 171.1 m/z127.1 m/z35Qualifier
2-APP-d5 (IS) 176.1 m/z 159.1 m/z 22Internal Std

Note: The +5 mass shift is maintained in the fragment ion, confirming the stability of the phenyl ring during fragmentation.

Sample Preparation Workflow (Solid Phase Extraction)

Objective: Isolate 2-APP from a complex matrix (e.g., plasma or hydrolyzed protein lysate).

  • Aliquot: Transfer 200 µL of sample into a clean tube.

  • Spike IS: Add 20 µL of 2-Amino-5-phenylpyridine-d5 working solution (100 ng/mL in MeOH). Crucial: This must happen BEFORE any extraction to correct for recovery losses.

  • Protein Precipitation: Add 600 µL cold Acetonitrile with 1% Formic Acid. Vortex 1 min.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Move supernatant to a clean vial.

  • Evaporation: Dry under N₂ stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Biological Sample (200 µL) S2 SPIKE Internal Standard (2-APP-d5) S1->S2  Step 1 S3 Protein Precipitation (ACN + 1% FA) S2->S3  Step 2 S4 Centrifuge & Supernatant S3->S4 A1 UHPLC Separation (C18 Column) S4->A1  Inject A2 ESI Source (Positive Mode) A1->A2 A3 MRM Detection (Q1 -> Q3) A2->A3 R1 Quantitation A3->R1 Ratio Calculation (Area Analyte / Area IS)

Figure 2: Bioanalytical workflow emphasizing the early introduction of the d5-IS to correct for all downstream variability.

Data Analysis & Quality Control

Linearity & Calibration

Construct a calibration curve by plotting the Peak Area Ratio (Analyte Area / d5-IS Area) against the nominal concentration of 2-APP.

  • Weighting: 1/x² is typically required for large dynamic ranges (e.g., 0.5 ng/mL to 1000 ng/mL).

  • Acceptance: r² > 0.99.

Isotopic Contribution (Cross-Talk) Check

Before running samples, perform a "Blank + IS" run.

  • Inject a blank matrix sample containing only the d5-IS.

  • Monitor the transition for the unlabeled analyte (171.1 -> 154.1).

  • Requirement: The interference peak in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ). High purity d5 (>99 atom % D) usually ensures this is negligible.

Applications Beyond Bioanalysis

While bioanalysis is the primary driver, 2-Amino-5-phenylpyridine-d5 has emerging utility in:

  • Mechanistic Toxicology (DKIE): Researchers use the d5 variant to study Deuterium Kinetic Isotope Effects . By comparing the metabolic rate of 2-APP vs. 2-APP-d5 in liver microsomes, scientists can determine if the phenyl ring oxidation is the rate-determining step in its metabolic clearance.

  • OLED Materials Research: The parent compound is a ligand for Iridium-based phosphorescent emitters. The deuterated analog is used in vibrational spectroscopy to assign specific IR/Raman bands to the phenyl ring vibrations, aiding in the structural characterization of these complex emitters.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-Amino-5-phenylpyridine Compound Summary. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from [Link]

  • MDPI - Molecules. (2025). Development and Application of Detection Techniques for Heterocyclic Amines in Meat Products. Retrieved from [Link]

Technical Guide: Solubility & Handling of 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, physicochemical properties, and handling protocols for 2-Amino-5-phenylpyridine-d5 , a deuterated internal standard used primarily in the quantification of heterocyclic aromatic amines (HAAs).

Executive Technical Summary

2-Amino-5-phenylpyridine-d5 (also known as Phe-P-1-d5 ) is the stable isotope-labeled analog of the mutagenic heterocyclic amine Phe-P-1.[1][2] It serves as a critical Internal Standard (IS) in isotope dilution mass spectrometry (IDMS) for correcting matrix effects and recovery losses during the analysis of food mutagens and environmental toxins.[1][2]

  • CAS Number: 150320-81-3 (Labeled); 33421-40-8 (Unlabeled Parent)[1][2]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: ~175.24 g/mol (varies slightly by enrichment)[1][2]

  • Primary Solvents: DMSO (Optimal), Methanol, Ethanol.[1][2]

  • Solubility Class: Lipophilic organic base; insoluble in neutral water.[2]

Physicochemical Profile & Solubility Data

The "Isotopic Proxy" Principle

In the absence of empirical solubility data specific to the deuterated isotopologue, it is scientifically established to rely on the physicochemical constants of the non-deuterated parent compound (2-Amino-5-phenylpyridine).[1][2] Deuterium substitution (


) increases molecular weight and slightly alters bond vibrational frequencies (kinetic isotope effect) but does not significantly change equilibrium solubility  (

) or partition coefficients (

) in standard laboratory applications.[1][2]
Solubility Table

The following data represents the saturation limits for the compound at


.[1][2]
SolventSolubility (mg/mL)Solubility (mM)Solubility RatingTechnical Notes
DMSO


High Recommended for primary stock solutions (10–50 mM).[1][2] Hygroscopic; use fresh ampoules.
Ethanol


HighGood for working solutions; evaporates faster than DMSO.[1]
Methanol


ModerateCommon carrier for LC-MS injection; lower solubility limit than DMSO.[1][2]
Water (pH 7)


InsolubleHydrophobic phenyl and pyridine rings prevent dissolution in neutral aqueous media.[1]
0.1 M HCl


SolubleProtonation of the pyridine nitrogen (

) drastically increases aqueous solubility.[1]
Chloroform SolubleN/AHighUseful for liquid-liquid extraction (LLE) workflows.[1][2]

Data Source Synthesis: Derived from experimental thresholds of the unlabeled analog (Phe-P-1) reported by APExBIO and MedChemExpress [1, 2].

Laboratory Protocols

Protocol A: Preparation of Primary Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

  • 2-Amino-5-phenylpyridine-d5 (Solid standard)[1][2][3]

  • Anhydrous DMSO (Spectroscopic grade,

    
    )[1][2]
    

Workflow:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).[1][2]

  • Weighing: Accurately weigh 1.75 mg of the solid into a generic amber glass vial (V-bottom preferred).

  • Solvent Addition: Add 1.00 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex for 30 seconds.

    • Observation: If solid persists, sonicate in a water bath at

      
       for 5 minutes.[1][2]
      
  • Validation: Inspect visually against a dark background. The solution must be completely clear.

  • Storage: Aliquot into single-use amber vials. Store at

    
     or 
    
    
    
    .[1][2]
Protocol B: Working Standard for LC-MS (1 g/mL)

Objective: Dilute stock for instrument calibration.[1][2]

Workflow:

  • Thaw the 10 mM DMSO stock.[1][2]

  • Intermediate Dilution: Dilute

    
     of Stock into 
    
    
    
    of Methanol (Result:
    
    
    ).
  • Final Dilution: Dilute the intermediate 1:17.5 into 50:50 Methanol/Water .

    • Critical Step: Do not use 100% water as the diluent, or the compound may precipitate out of solution due to the "crash" effect.[1][2] Maintain at least 20% organic solvent.[1][2][4]

Critical Technical Considerations

Isotopic Stability & Exchange

The deuterium atoms in 2-Amino-5-phenylpyridine-d5 are typically located on the phenyl ring (C-D bonds).[1][2]

  • Risk of Exchange: Negligible. Aromatic C-D bonds are chemically stable under standard storage and analysis conditions (pH 2–10).[1][2]

  • Labile Protons: The amine group (

    
    ) contains exchangeable protons.[1][2] If dissolved in deuterated solvents (e.g., 
    
    
    
    ,
    
    
    ), the amine protons will exchange, but the core M+5 mass shift from the phenyl ring remains intact.[1][2]
Photostability

Pyridine derivatives can undergo photo-oxidation or dimerization under intense UV light.[1][2]

  • Mitigation: Always use amber borosilicate glassware .[1][2]

  • Process: Perform weighing and dissolution away from direct sunlight or high-intensity fluorescent sources.[1][2]

Diagram: Solubility & Workflow Logic

The following diagram illustrates the decision matrix for solvent selection and the preparation workflow.

SolubilityWorkflow Start 2-Amino-5-phenylpyridine-d5 (Solid Standard) Choice Select Solvent System Start->Choice DMSO Anhydrous DMSO (Recommended) Choice->DMSO High Solubility (>30 mg/mL) MeOH Methanol (Alternative) Choice->MeOH Moderate (5-10 mg/mL) Water Neutral Water Choice->Water Insoluble (<0.1 mg/mL) Stock Primary Stock (10-50 mM) DMSO->Stock MeOH->Stock Sonication Sonicate @ 35°C (if precipitate visible) Stock->Sonication Dissolution Check Storage Storage: -20°C (Amber Vial) Stock->Storage Clear Solution Sonication->Storage Clear Solution

Caption: Workflow logic for solvent selection and stock preparation. Green paths indicate optimal solubility; red dashed lines indicate incompatibility.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 38283, 2-Amino-5-phenylpyridine. Retrieved January 28, 2026, from [Link][1][2]

Sources

Technical Guide: Spectroscopic Characterization of 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic signature of 2-Amino-5-phenylpyridine-d5 , a stable isotope-labeled analog of the mutagenic heterocyclic amine 2-amino-5-phenylpyridine. This compound is primarily utilized as an Internal Standard (IS) in the quantitative analysis of biological matrices via LC-MS/MS.

The "d5" designation typically refers to the full deuteration of the pendant phenyl ring (


). This specific isotopic labeling strategy is chosen for its synthetic accessibility (via Suzuki coupling) and metabolic stability, as the phenyl ring is less prone to rapid H/D exchange compared to the amino-substituted pyridine ring.

Molecular Architecture & Isotopic Design

The structural integrity of an internal standard is paramount. For 2-Amino-5-phenylpyridine-d5, the deuterium labels are strategically placed on the phenyl ring to ensure mass spectral differentiation while maintaining chromatographic co-elution with the analyte.

Structural Specifications
  • Chemical Name: 2-Amino-5-(phenyl-d5)-pyridine

  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic): 175.14 g/mol (Calculated)

  • Parent Compound Mass: 170.08 g/mol

  • Mass Shift: +5.03 Da

Synthetic Pathway (Origin of the Signal)

The synthesis dictates the spectroscopic output. The most robust route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between commercially available 2-amino-5-bromopyridine and phenylboronic acid-d5 .

Synthesis Reactant1 2-Amino-5-bromopyridine (C5H5BrN2) Catalyst Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Reactant1->Catalyst Reactant2 Phenylboronic acid-d5 (C6D5B(OH)2) Reactant2->Catalyst Product 2-Amino-5-phenylpyridine-d5 (Target) Catalyst->Product Suzuki Coupling

Figure 1: Synthetic route establishing the location of the deuterium label on the phenyl ring.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry is the primary application for this molecule. The +5 Da mass shift allows for interference-free quantification of the non-deuterated analyte.

Ionization & Precursor Selection

Under Positive Electrospray Ionization (+ESI), the molecule forms a stable protonated molecular ion


.
ParameterParent (d0)Internal Standard (d5)Rationale
Precursor Ion (Q1) 171.1 m/z 176.1 m/z Protonation of the pyridine nitrogen.
Cone Voltage 30-40 V30-40 VOptimized for [M+H]+ stability.
Fragmentation Logic (MS/MS)

The fragmentation pattern is critical for Multiple Reaction Monitoring (MRM). The deuterium label on the phenyl ring is stable, but specific neutral losses will determine if the daughter ion retains the label.

  • Primary Fragment (Loss of HCN): Common in pyridines. The HCN is lost from the pyridine ring. Since the D-label is on the phenyl ring, the fragment retains the +5 shift.

  • Secondary Fragment (Loss of

    
    ):  Loss of the amino group. The fragment retains the phenyl ring and the +5 shift.
    

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 176.1 Frag1 Fragment A (Loss of NH3) [M+H - 17]+ m/z 159.1 Precursor->Frag1 - NH3 (17 Da) Frag2 Fragment B (Loss of HCN) [Pyridine Ring Cleavage] m/z 149.1 Precursor->Frag2 - HCN (27 Da)

Figure 2: Predicted fragmentation pathway for the d5-isotopologue during collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR)

NMR is utilized for structural validation and isotopic purity assessment. The d5-analog presents a distinct "silencing" effect in the


 spectrum compared to the parent.
NMR: The "Silent" Phenyl Ring

In the non-deuterated parent, the phenyl protons appear as a multiplet between 7.30–7.60 ppm. In the d5-analog, these signals vanish.

Predicted


 NMR Data (400 MHz, DMSO-

):
  • 
     8.25 (d, J=2.5 Hz, 1H):  Pyridine H-6 (Ortho to Phenyl). Unaffected by deuteration.
    
  • 
     7.65 (dd, J=8.5, 2.5 Hz, 1H):  Pyridine H-4.
    
  • 
     7.30 - 7.55 (SILENT):  The phenyl protons (H-2', H-3', H-4') are replaced by deuterium. Residual protio-signal here indicates incomplete labeling (<99 atom % D).
    
  • 
     6.55 (d, J=8.5 Hz, 1H):  Pyridine H-3 (Ortho to Amine).
    
  • 
     6.05 (s, br, 2H): 
    
    
    
    protons. Exchangeable; chemical shift varies with concentration/solvent.
NMR: Isotope Effects

Carbon atoms attached to deuterium exhibit characteristic splitting (


) and reduced peak intensity due to the loss of Nuclear Overhauser Effect (NOE) and longer relaxation times (

).
  • Pyridine Carbons: Appear as sharp singlets (similar to parent).

  • Phenyl Carbons: Appear as triplets (1:1:1 intensity) due to coupling with Deuterium (Spin

    
    ).
    
    • J(C-D) coupling constant is typically 20-25 Hz.

    • Slight upfield isotope shift (

      
       ppm) compared to the parent carbons.
      

Infrared Spectroscopy (IR)

IR is less commonly used for routine ID but provides definitive proof of deuteration via the C-D stretching frequency.

The Isotope Shift Calculation

The vibrational frequency is inversely proportional to the reduced mass (


) of the bond.


Replacing Hydrogen (

) with Deuterium (

) approximately lowers the frequency by a factor of

(practically ~1.35 due to anharmonicity).
Diagnostic Bands
Vibration ModeParent (d0) Frequencyd5-Analog FrequencyVisual Note
Aromatic C-H Stretch 3030 - 3060

Disappears / Weak Replaced by C-D.
Aromatic C-D Stretch N/A2260 - 2280

Distinctive new band in the "silent" region.
Amine N-H Stretch 3300 - 3450

3300 - 3450

Unchanged.
Ring Breathing ~1600

~1580

Slight shift due to mass change of the ring.

Experimental Protocols

Protocol: Preparation for LC-MS Quantitation

Objective: Use d5-IS to correct for matrix effects in plasma samples.

  • Stock Solution: Dissolve 1 mg of 2-Amino-5-phenylpyridine-d5 in 1 mL of methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

  • Sample Processing:

    • Aliquot 50

      
       of plasma.
      
    • Add 200

      
       of Working IS Solution  (precipitates proteins).
      
    • Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).

    • Inject supernatant.

Protocol: NMR Sample Prep (Preventing H/D Exchange)

Objective: Ensure the amine protons do not exchange with the solvent, complicating integration.

  • Solvent Choice: Use DMSO-

    
     (99.9% D) rather than 
    
    
    
    or
    
    
    . Methanol and water will exchange with the
    
    
    protons, causing the signal at 6.05 ppm to disappear.
  • Tube: Use high-grade 5mm NMR tubes.

  • Concentration: Prepare ~5-10 mg in 600

    
     solvent.
    
  • Acquisition: Set relaxation delay (

    
    ) to >5 seconds to account for the slower relaxation of deuterated phenyl carbons if running 
    
    
    
    .

References

  • Sigma-Aldrich. (n.d.). 2-Amino-5-phenylpyridine Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Pyridine, 2-amino-5-phenyl-. Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative text on C-D isotope shifts in IR and NMR).
  • Koshizuka, M., et al. (2023).[1] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. J. Org.[1] Chem. (Reference for Suzuki coupling conditions relevant to phenyl-pyridine synthesis). Retrieved from

  • ChemicalBook. (2024).[2] 2-Amino-5-phenylpyridine Properties and Synthesis. Retrieved from

Sources

Potential uses of 2-Amino-5-phenylpyridine-d5 in medicinal chemistry

[1]

Executive Summary

This technical guide outlines the utility of 2-Amino-5-phenylpyridine-d5 (hereafter referred to as 2-A-5-PP-d5 ) within the drug discovery pipeline.[1] As a stable isotope-labeled analog of the privileged 2-amino-5-phenylpyridine scaffold—common in kinase inhibitors and GPCR ligands—this compound serves two distinct but critical functions:

  • Bioanalytical Internal Standard (IS): Ensuring precise quantification of non-deuterated analogs in complex biological matrices via LC-MS/MS.

  • Mechanistic Probe (Deuterium Switch): Investigating metabolic "soft spots" to improve pharmacokinetic (PK) profiles via the Kinetic Isotope Effect (KIE).

Part 1: The Deuterium Advantage (Mechanistic Theory)

The utility of 2-A-5-PP-d5 rests on the fundamental properties of deuterium (

2

34
The Primary Kinetic Isotope Effect (PKIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy (ZPE).

  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

In metabolic pathways mediated by Cytochrome P450 (CYP450), the rate-limiting step often involves the abstraction of a hydrogen atom. Replacing hydrogen with deuterium at the site of metabolism increases the activation energy (

Metabolic Soft Spot Identification

The phenyl ring at the 5-position is a common site for CYP-mediated hydroxylation (typically at the para or meta positions). By using the -d5 analog (fully deuterated phenyl ring), researchers can determine if phenyl oxidation is the rate-determining step in the molecule's clearance.

  • If

    
     (typically 2–5):  The C-H bond cleavage is rate-limiting. Deuteration will likely extend half-life (
    
    
    ).[5]
  • If

    
    :  Metabolism is governed by other factors (e.g., blood flow, other metabolic routes), or the phenyl ring is not the primary site of attack.
    

MetabolicStabilityFigure 1: Kinetic Isotope Effect on Metabolic ClearanceSubstrate2-Amino-5-phenylpyridine(Substrate)CYPCYP450 Enzyme(Oxidation)Substrate->CYPTS_HTransition State (C-H)Lower Activation EnergyCYP->TS_HStandard Rate (kH)TS_DTransition State (C-D)Higher Activation EnergyCYP->TS_DSlower Rate (kD)MetaboliteHydroxylated Metabolite(Clearance)TS_H->MetaboliteTS_D->MetaboliteReduced Formation

Part 2: Bioanalytical Applications (LC-MS/MS Protocol)

The most immediate application of 2-A-5-PP-d5 is as an Internal Standard (IS) for quantifying the non-deuterated drug candidate in plasma or tissue.

Why d5?
  • Mass Shift (+5 Da): A shift of +5 Da is ideal. It avoids "cross-talk" from the natural isotopic abundance of

    
     (approx. 1.1% per carbon) which can interfere with signals if only d1 or d2 labels are used.
    
  • Co-Elution: The d5 analog retains virtually identical lipophilicity to the analyte, ensuring they elute at the same retention time. This means the IS experiences the exact same matrix effects (ion suppression/enhancement) as the analyte, providing perfect normalization.

Experimental Protocol: Plasma Quantification

Objective: Quantify 2-Amino-5-phenylpyridine in Rat Plasma.

Reagents:

  • Analyte: 2-Amino-5-phenylpyridine[1]

  • IS: 2-Amino-5-phenylpyridine-d5[1]

  • Matrix: Rat Plasma (K2EDTA)

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve 2-A-5-PP-d5 in DMSO to 1 mg/mL.[1]

    • Dilute to working concentration (e.g., 500 ng/mL) in 50:50 Acetonitrile:Water.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 200 µL of IS Working Solution (in 100% Acetonitrile) to precipitate proteins.

    • Vortex for 2 minutes @ 1000 RPM.

    • Centrifuge @ 4000 g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL Water (to match initial mobile phase).

  • LC-MS/MS Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min
Flow Rate 0.6 mL/min
Ionization ESI Positive Mode
  • MRM Transitions (Mass Spectrometry):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Analyte (d0) 171.1 [M+H]+154.1 [M-NH3]+25
IS (d5) 176.1 [M+H]+159.1 [M-NH3]+25

Note: The loss of ammonia (-17) is a characteristic fragmentation of amino-pyridines. Alternatively, monitor the loss of HCN.

BioanalysisWorkflowFigure 2: LC-MS/MS Quantification WorkflowSampleBiological Sample(Plasma + Analyte)PrecipProtein Precipitation(Acetonitrile)Sample->PrecipSpikeSpike IS(2-A-5-PP-d5)Spike->PrecipCentrifugeCentrifugation(Remove Proteins)Precip->CentrifugeLCLC Separation(Co-elution of d0/d5)Centrifuge->LCMSMS/MS Detection(MRM: 171->154 / 176->159)LC->MSDataRatio Calculation(Area Analyte / Area IS)MS->Data

Part 3: Synthesis Protocol

To access 2-Amino-5-phenylpyridine-d5, a Suzuki-Miyaura cross-coupling reaction is the industry standard.[1] This protocol ensures high yield and isotopic purity.

Reaction Scheme: 2-Amino-5-bromopyridine + Phenyl-d5-boronic acid

1
Materials
  • Substrate: 2-Amino-5-bromopyridine (CAS: 1072-97-5)[1]

  • Reagent: Phenyl-d5-boronic acid (CAS: 215527-70-1)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Base: Potassium Carbonate (2M aqueous)

  • Solvent: 1,4-Dioxane[6][7]

Procedure
  • Charge: In a microwave vial or round-bottom flask, combine 2-Amino-5-bromopyridine (1.0 equiv) and Phenyl-d5-boronic acid (1.2 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (10 mL/g substrate) and 2M

    
     (3.0 equiv).
    
  • Degas: Sparge with Argon or Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Heat:

    • Microwave: 110°C for 30 minutes.

    • Thermal: Reflux at 90°C for 4–6 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient, typically 0-50% EtOAc).

  • Validation: Confirm identity via

    
    -NMR (check for absence of phenyl protons) and MS (Parent ion 176.1).
    

References

  • Gant, T. G. (2014).[8] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[8] Journal of Medicinal Chemistry, 57(9), 3595–3611.[8] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gu, H., et al. (2011). Deuterated Internal Standards in LC-MS/MS Bioanalysis. Bioanalysis, 3(11), 1223-1230. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]

Technical Guide: Commercial Availability & Application of 2-Amino-5-phenylpyridine-d5

[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3), a critical deuterated internal standard used primarily in the quantification of the mutagenic heterocyclic amine Phe-P-1 . Designed for researchers in toxicology, food safety, and pharmaceutical metabolism, this document details commercial suppliers, synthesis pathways, and rigorous handling protocols to ensure analytical integrity in LC-MS/MS workflows.

Technical Specifications & Identity

Before procuring this isotope, it is vital to verify the structural specificity to ensure it matches the analyte of interest (Phe-P-1) without isotopic scrambling.

ParameterSpecificationTechnical Note
Chemical Name 2-Amino-5-phenylpyridine-d5Synonyms: Phe-P-1-d5; 5-Phenylpyridin-2-amine-d5
CAS Number 150320-81-3 Distinct from unlabeled CAS 33421-40-8
Molecular Formula C₁₁H₅D₅N₂The phenyl ring is fully deuterated (d5)
Molecular Weight ~175.24 g/mol +5 Da shift from unlabeled parent (170.21 g/mol )
Isotopic Purity ≥ 98 atom % DCrucial to minimize "M+0" contribution in MS quantitation
Chemical Purity ≥ 98%HPLC/TLC confirmed
Solubility DMSO, Methanol, ChloroformStock solutions typically prepared in DMSO
Structural Significance

The d5-labeling is located on the phenyl ring. This positioning is chemically stable and resistant to back-exchange under physiological pH, making it superior to labile deuterium positions (e.g., on the amine or ortho-pyridine protons).

Commercial Supply Landscape

The market for 2-Amino-5-phenylpyridine-d5 is specialized. It is not a commodity chemical but a high-value reference standard. Below is a vetted list of primary suppliers and their specific catalog entries.

Primary Suppliers & Distributors[1]
SupplierCatalog #Pack SizesOrigin/Notes
Toronto Research Chemicals (TRC) A626747 1 mg, 10 mgPrimary Source. High reliability; often re-sold by others.[1]
LGC Standards Distributes TRCVariesGlobal logistics hub; useful for EU/US compliance.[1]
Pharmaffiliates PA STI 007000 CustomSpecialized in pharmaceutical impurities and isotopes.[1]
Biomall Distributes TRC500 mg (bulk)Aggregator for Indian/Asian markets.[1]
Procurement Strategy (Senior Scientist Insight)
  • Traceability: Always request a Certificate of Analysis (CoA) before purchase. Ensure the CoA includes both ¹H-NMR (to verify structure) and MS (to verify isotopic enrichment).

  • Lead Time: "In-stock" at distributors (like LGC) often means "In-stock at manufacturer (TRC)". Allow 2-3 weeks for customs clearance if ordering internationally.

  • Custom Synthesis: If bulk quantities (>1g) are required for animal ADME studies, custom synthesis via the Suzuki coupling route (see Section 3) is often 40% cheaper than catalog prices.

Synthesis & Manufacturing Logic

Understanding the synthesis route helps in troubleshooting impurities. The commercial production of 2-Amino-5-phenylpyridine-d5 almost exclusively utilizes a Suzuki-Miyaura cross-coupling reaction. This method is preferred over H/D exchange because it guarantees regiospecificity.

Synthesis Pathway

The reaction couples a commercially available Phenylboronic acid-d5 with a 2-Amino-5-halopyridine .

SynthesisReactant12-Amino-5-bromopyridine(Stable Precursor)CatalystPd(PPh3)4 / Na2CO3(Suzuki Coupling)Reactant1->CatalystReactant2Phenylboronic acid-d5(Isotope Source)Reactant2->CatalystProduct2-Amino-5-phenylpyridine-d5(Target Isotope)Catalyst->ProductReflux (DME/H2O)PurificationSilica Gel Chromatography(Remove Pd & Boron)Product->Purification

Figure 1: The Suzuki-Miyaura coupling route ensures the d5-label remains intact on the phenyl ring, avoiding the scrambling issues associated with acid-catalyzed deuteration.

Handling & Analytical Application

To maintain the integrity of this standard, strict protocols must be followed.

Storage & Stability[1][4]
  • Temperature: Store neat solid at -20°C .

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture uptake, which can complicate weighing.

  • Light Sensitivity: Pyridine amines can photo-oxidize. Store in amber vials.

LC-MS/MS Method Validation (Self-Validating System)

When validating an assay for Phe-P-1 using this internal standard (IS), follow this logic to ensure data trustworthiness:

  • Cross-Talk Check: Inject a high concentration of the Unlabeled analyte and monitor the IS channel .

    • Acceptance Criteria: Signal in IS channel < 0.5% of IS response.

  • Isotopic Purity Check: Inject the IS alone and monitor the Analyte channel .

    • Acceptance Criteria: Signal in Analyte channel < 20% of LLOQ (Lower Limit of Quantitation).

  • Retention Time Matching: The deuterium isotope effect may cause a slight retention time shift (usually the deuterated analog elutes slightly earlier on Reverse Phase columns).

    • Expectation:

      
       should be < 0.1 min. If > 0.2 min, investigate column performance or mobile phase pH.
      
Decision Matrix for Supplier Selection

SupplierSelectionStartNeed 2-Amino-5-phenylpyridine-d5QtyCheckQuantity Required?Start->QtyCheckSmallScale< 50 mg(Analytical Std)QtyCheck->SmallScaleLargeScale> 100 mg(Tox/Metabolism)QtyCheck->LargeScaleCatalogBuy Catalog (TRC/LGC)Fastest TurnaroundSmallScale->CatalogCustomRequest Custom Quote(Pharmaffiliates/CRO)LargeScale->CustomDocsVerify Documents:1. CoA (H-NMR, MS)2. Isotopic Purity >98%Catalog->DocsCustom->Docs

Figure 2: Strategic workflow for selecting a supplier based on experimental scale and documentation requirements.

References

  • Toronto Research Chemicals . 2-Amino-5-phenylpyridine-d5 (Product A626747).[2] Retrieved from [1]

  • Pharmaffiliates . 2-Amino-5-phenylpyridine-d5 (Catalog PA STI 007000).[3] Retrieved from [1]

  • LGC Standards . Distribution of TRC Isotopes. Retrieved from

  • ChemicalBook . 2-Amino-5-phenylpyridine General Properties (CAS 33421-40-8). Retrieved from [1]

Methodological & Application

Application Note: Quantitative Analysis of 2-Amino-5-phenylpyridine (Phe-P-1) using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of 2-Amino-5-phenylpyridine (Phe-P-1) in complex biological and food matrices. Phe-P-1 is a mutagenic heterocyclic aromatic amine (HAA) formed during the high-temperature pyrolysis of phenylalanine-rich proteins. Due to its potential carcinogenicity and trace-level occurrence (parts-per-billion range), accurate quantification is critical for toxicology studies, food safety monitoring, and pharmaceutical impurity profiling.

We employ 2-Amino-5-phenylpyridine-d5 (Phe-P-1-d5) as a stable isotope-labeled internal standard (SIL-IS). The use of the d5-analog compensates for matrix-induced ionization suppression, extraction variability, and chromatographic drift, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Introduction

The Analyte: 2-Amino-5-phenylpyridine (Phe-P-1)

Phe-P-1 is a member of the amino-azaarene class of mutagens.[1][2][3] Unlike imidazoquinoline-type HAAs (like IQ or PhIP), Phe-P-1 is a phenyl-substituted pyridine.[2] It is primarily associated with cooked muscle foods (sardines, beef) but also serves as a structural alert in pharmaceutical synthesis involving phenylpyridine intermediates.

  • Chemical Formula: C₁₁H₁₀N₂

  • Exact Mass: 170.08 g/mol

  • Key Risk: Hepatic carcinogen in rodent models; IARC Group 2B (Possibly carcinogenic to humans).

The Internal Standard: 2-Amino-5-phenylpyridine-d5

The deuterated standard (Phe-P-1-d5) contains five deuterium atoms, typically on the phenyl ring.

  • Mass Shift: +5 Da (Precursor ion m/z 176.1).

  • Role: Corrects for signal suppression/enhancement (SSE) in Electrospray Ionization (ESI) and recovery losses during Solid Phase Extraction (SPE).

Materials and Methods

Reagents and Standards
  • Analyte: 2-Amino-5-phenylpyridine (Phe-P-1), >98% purity.[3]

  • Internal Standard: 2-Amino-5-phenylpyridine-d5 (Phe-P-1-d5), isotopic purity >99 atom % D.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate.

  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg/3 mL.

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1 mg Phe-P-1 in 1 mL DMSO to obtain 1 mg/mL.

  • Master Stock (IS): Dissolve 1 mg Phe-P-1-d5 in 1 mL DMSO to obtain 1 mg/mL.

  • Working IS Solution: Dilute Master Stock (IS) with 50:50 MeOH:Water to a concentration of 100 ng/mL . This solution will be spiked into every sample.

Sample Preparation (Solid Phase Extraction)

Due to the basic nature of the amino group, Mixed-mode Cation Exchange (MCX) is the gold standard for purification.

Protocol:

  • Pre-treatment: Homogenize sample (1 g food or 1 mL plasma) in 10 mL 0.1 M HCl. Add 50 µL Working IS Solution (5 ng total IS). Vortex and sonicate for 15 min.

  • Conditioning: Condition MCX cartridge with 3 mL MeOH followed by 3 mL Water.

  • Loading: Load the acid extract onto the cartridge.

  • Washing:

    • Wash 1: 3 mL 0.1 M HCl (removes proteins/acidic interferences).

    • Wash 2: 3 mL MeOH (removes neutral hydrophobic interferences).

  • Elution: Elute with 3 mL of 5% Ammonia in Methanol .

  • Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Initial Mobile Phase (95% Water / 5% ACN + 0.1% FA).

LC-MS/MS Conditions

Liquid Chromatography[4]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5][6]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Desalting
6.0 95 Linear Gradient
8.0 95 Wash
8.1 5 Re-equilibration

| 10.0 | 5 | End of Run |

Mass Spectrometry[2][4][8]
  • Source: Electrospray Ionization (ESI), Positive Mode.[6][7]

  • Mode: Multiple Reaction Monitoring (MRM).[4][5][6]

  • Spray Voltage: 3500 V.

  • Source Temp: 350°C.

MRM Transitions: Note: Transitions should be optimized for your specific instrument. Common fragmentation involves loss of ammonia (-17) and HCN (-27).

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Type
Phe-P-1 171.1 154.1 25Quantifier
171.1128.135Qualifier
Phe-P-1-d5 176.1 159.1 25Quantifier (IS)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample extraction to data processing.

G Sample Biological/Food Sample (1g or 1mL) Spike Spike Internal Standard (Phe-P-1-d5) Sample->Spike Extract Acid Extraction (0.1 M HCl) Spike->Extract SPE SPE Cleanup (MCX Cartridge) Extract->SPE Load Elute Elution (5% NH3 in MeOH) SPE->Elute Wash & Elute Dry Evaporation & Reconstitution Elute->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Workflow for the extraction and quantification of Phe-P-1 using d5-IS.

Expert Insights & Troubleshooting

The Deuterium Isotope Effect

Deuterated compounds often elute slightly earlier than their non-labeled counterparts in Reverse Phase LC due to the slightly lower lipophilicity of the C-D bond compared to C-H.

  • Observation: Expect Phe-P-1-d5 to elute 0.05–0.1 min before Phe-P-1.

  • Action: Ensure your integration window covers both peaks. Do not force them to have identical retention times in the processing method.

Matrix Effects

Phe-P-1 is often analyzed in "dirty" matrices like charred meat or urine.

  • Why IS is crucial: If the matrix suppresses the signal by 40%, it will suppress the co-eluting d5-IS by approximately the same amount. The ratio remains constant, preserving accuracy.

  • Check: Monitor the Absolute Area of the IS in samples vs. clean standards. If IS area drops <50%, re-optimize the SPE wash steps.

Cross-Talk

Ensure the d5-IS does not contain non-labeled impurities (d0).

  • Validation: Inject a high concentration of the IS (only) and monitor the analyte transition (171 -> 154). Any signal here indicates isotopic impurity and sets the limit of blank (LOB).

Validation Criteria (FDA/EMA)

ParameterAcceptance Criteria
Linearity R² > 0.99 (Weighted 1/x²)
Accuracy 85–115% of nominal (80–120% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Recovery Consistent across low/med/high QC levels
Matrix Effect IS-normalized Matrix Factor should be close to 1.0

References

  • Sugimura, T., et al. "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Letters, 2004. Link

  • Barceló-Barrachina, E., et al. "Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry."[8] Journal of Chromatography B, 2004.[8] Link

  • US FDA. "Bioanalytical Method Validation Guidance for Industry." 2018. Link

  • Toth, B., et al. "Tumorigenicity of 2-amino-5-phenylpyridine in mice." Journal of Cancer Research and Clinical Oncology, 1989. Link

Sources

Application Note: Precision Quantitation of 2-Amino-5-phenylpyridine in Pharmacokinetic Studies using Deuterated Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In pharmacokinetic (PK) and toxicokinetic (TK) profiling, the accuracy of drug quantitation is frequently compromised by matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids, proteins, and salts in biological fluids.

This protocol details the deployment of 2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantitation of its non-deuterated parent, 2-Amino-5-phenylpyridine (CAS: 33421-40-8).[1]

Why this Protocol Works:

  • Chemical Equivalence: The d5-analog retains near-identical chromatographic retention to the analyte, ensuring it experiences the exact same matrix suppression at the electrospray source.

  • Mass Discrimination: The +5 Da mass shift (generated by five deuterium atoms on the phenyl ring) allows for interference-free detection in Multiple Reaction Monitoring (MRM) mode, avoiding "cross-talk" from natural isotopes (

    
    ) of the parent.
    

Chemical Identity & Safety

Warning: 2-Amino-5-phenylpyridine is a heterocyclic amine formed during protein pyrolysis and is a suspected mutagen.[1][2][3] All handling must occur within a Class II Biosafety Cabinet.[1]

CompoundStructure DescriptionMolecular WeightPrecursor Ion (M+H)+
Analyte 2-Amino-5-phenylpyridine (

)
170.21 g/mol 171.2
Internal Standard 2-Amino-5-phenylpyridine-d5 (

)
175.24 g/mol 176.2

Experimental Workflow Visualization

The following diagram outlines the critical path from sample receipt to data validation, emphasizing where the Internal Standard (IS) is introduced to correct for error.

BioanalyticalWorkflow cluster_prep Sample Preparation (Class II BSC) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Precipitation Protein Precipitation (Add ACN/MeOH) Sample->Precipitation IS_Spike Add IS Working Sol. (2-Amino-5-phenylpyridine-d5) IS_Spike->Precipitation Normalizes Recovery Centrifuge Centrifugation (4000g, 10 min, 4°C) Precipitation->Centrifuge Injection Inject Supernatant Centrifuge->Injection Separation Reverse Phase LC (C18 Column) Injection->Separation Ionization ESI Source (+) (Co-elution of Analyte & IS) Separation->Ionization Detection MRM Detection (Q1 -> Q3) Ionization->Detection Data Quantitation (Area Ratio: Analyte/IS) Detection->Data

Caption: Workflow demonstrating the introduction of the d5-IS prior to extraction to normalize extraction efficiency and ionization variability.

Detailed Protocol

Phase A: Stock Solution Preparation

Objective: Create stable reference standards.

  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended for primary stocks due to the stability of the pyridine ring; Methanol (MeOH) is suitable for working solutions.

  • Primary Stock (Analyte): Weigh 1.70 mg of 2-Amino-5-phenylpyridine into a 10 mL volumetric flask. Dissolve in DMSO to yield 1.0 mM (approx 170 µg/mL).[1]

  • Primary Stock (IS): Weigh 1.75 mg of 2-Amino-5-phenylpyridine-d5. Dissolve in DMSO to yield 1.0 mM .

  • IS Working Solution (IS-WS): Dilute the IS Primary Stock with 50:50 Methanol:Water to a concentration of 500 nM (approx 87 ng/mL).[1] This will be spiked into every sample.

Storage: Store aliquots at -80°C. Stable for >6 months (re-verify if older).

Phase B: Sample Extraction (Protein Precipitation)

Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) for this compound because the pyridine nitrogen increases polarity, making LLE recovery pH-dependent and potentially variable.[1]

  • Aliquot: Transfer 50 µL of plasma/serum (PK study samples) into a 96-well plate or 1.5 mL microcentrifuge tubes.

  • IS Addition: Add 10 µL of IS-WS to every tube (except Double Blanks). Vortex gently for 10 seconds.[1]

    • Critical Step: The IS must equilibrate with the matrix proteins before precipitation to accurately track protein binding losses.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate/vial.

  • Dilution: Add 100 µL of Water (Milli-Q) to the supernatant to match the initial mobile phase conditions (reduces peak fronting).

Phase C: LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS).

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for pyridine nitrogen).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Desalting
2.50 95% Elution
3.50 95% Wash
3.60 5% Re-equilibration

| 5.00 | 5% | Stop |[1]

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[4]

CompoundPrecursor (Q1)Product (Q3)CE (V)Rationale for Fragment
Analyte 171.2154.125Loss of

(Amine group)
Analyte (Qual) 171.2127.135Pyridine ring fragmentation
IS (d5) 176.2159.125Loss of

(d5-ring intact)

Mechanism of Error Correction

The following diagram illustrates why the "d5" IS is superior to a generic chemical analog.

MatrixEffect cluster_source ESI Source (Ionization Competition) Matrix Matrix Components (Phospholipids) Suppression Ion Suppression (Charge stealing) Matrix->Suppression High Load Analyte Analyte (2-Amino-5-phenylpyridine) Analyte->Suppression IS IS (d5-Analog) IS->Suppression Result Signal Output Suppression->Result Both signals reduced by EXACT same % Calculation Accurate Concentration Result->Calculation Ratio (Analyte/IS) remains constant

Caption: The Co-elution Principle. Because the d5-IS elutes simultaneously with the analyte, any suppression caused by matrix affects both equally, cancelling out the error in the final ratio.

Validation Criteria (FDA/ICH M10)

To validate this protocol for regulatory submission, the following criteria must be met:

  • Selectivity: Analyze 6 lots of blank plasma. No interference at the retention time of Analyte or IS should exceed 20% of the LLOQ response (Analyte) or 5% of the IS response.

  • Cross-Talk (Isotopic Contribution): Inject a ULOQ (Upper Limit of Quantitation) sample of the Analyte without IS. Monitor the IS channel (176.2 -> 159.1).[1]

    • Requirement: Signal must be < 5% of the IS working concentration response. The +5 Da shift usually ensures this is negligible compared to +1 or +2 shifts.

  • Matrix Effect (ME):

    • Calculate ME Factor (MF) = Peak Area in extracted blank matrix / Peak Area in pure solvent.[1]

    • IS-normalized MF should be close to 1.0.[1]

Troubleshooting Guide

  • Issue: Deuterium Exchange.

    • Symptom:[5][6][7][8] Loss of signal in the IS channel and appearance of M+4 or M+3 peaks.

    • Cause: Deuterium on the amine group (

      
      ) exchanges rapidly with water.[1]
      
    • Solution: The d5-analog specified here has deuterium on the phenyl ring (C-D bonds), which are non-exchangeable under standard LC conditions. Ensure you purchase ring-deuterated standards, not amine-deuterated ones.[1]

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic pyridine nitrogen with free silanols on the column.

    • Solution: Ensure Mobile Phase contains at least 0.1% Formic Acid or use an Ammonium Acetate buffer (10mM) to mask silanols.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1][9] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Gu, H., Liu, G., Wang, J., et al. (2014). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. Bioanalysis, 6(20), 2687-2689.[1] [Link]

Sources

Application Note: 2-Amino-5-phenylpyridine-d5 in Metabolic Pathway Research & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

2-Amino-5-phenylpyridine (2-APP) represents a critical structural motif in medicinal chemistry, serving as a scaffold for various kinase inhibitors, antifibrotics, and neurological ligands. Its metabolic fate—primarily governed by Cytochrome P450 (CYP) enzymes—often dictates the pharmacokinetic (PK) viability of lead compounds containing this moiety.

2-Amino-5-phenylpyridine-d5 (2-APP-d5) is the stable isotopically labeled analog where the phenyl ring is fully deuterated. This application note details its dual-utility in drug metabolism and pharmacokinetics (DMPK):

  • As a "Gold Standard" Internal Standard (IS): For absolute quantification in complex biological matrices, correcting for ion suppression and matrix effects.

  • As a Mechanistic Probe (Metabolic Switching): Utilizing the Deuterium Kinetic Isotope Effect (KIE) to identify metabolic "soft spots" and redirect metabolic pathways.

The Science of Deuteration: Mechanisms of Action

The Internal Standard Advantage

In LC-MS/MS bioanalysis, structural analogs (e.g., 2-amino-5-chloropyridine) often fail to co-elute perfectly with the analyte, leading to differential matrix effects. 2-APP-d5 is chemically identical to the analyte but mass-resolved (+5 Da). It co-elutes, experiencing the exact same ionization environment, thereby providing the highest accuracy for quantification.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

  • Primary KIE: If CYP450-mediated metabolism involves breaking a C-H bond on the phenyl ring (e.g., hydroxylation), replacing H with D significantly slows this reaction rate (

    
    , typically 2–7).
    
  • Metabolic Switching: By deuterating the phenyl ring, researchers can "block" phenyl-hydroxylation, forcing the enzyme to metabolize the molecule at alternative sites (e.g., N-oxidation or pyridine hydroxylation). This helps identify toxic downstream metabolites that might otherwise be minor and undetected.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic divergence probed by 2-APP-d5.

MetabolicPathway cluster_legend Mechanism of Action Parent 2-Amino-5-phenylpyridine (Substrate) PhenylOx Phenyl-Hydroxylated Metabolite (Major Route) Parent->PhenylOx CYP450 (C-H Bond Breakage) BLOCKED by -d5 (KIE) NOx Pyridine-N-Oxide (Minor Route) Parent->NOx N-Oxidation (Unaffected by -d5) PyrOx Pyridine-Hydroxylated Metabolite Parent->PyrOx Metabolic Switching (Increased in -d5) Text Deuteration of the phenyl ring hinders the red pathway, shunting flux to yellow/green paths.

Figure 1: Metabolic switching mechanism.[1][2] Deuteration of the phenyl ring suppresses the formation of phenyl-hydroxylated metabolites via KIE, potentially increasing flux toward N-oxidation or pyridine hydroxylation.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Determination of )

Objective: Compare the intrinsic clearance of 2-APP vs. 2-APP-d5 to calculate the Kinetic Isotope Effect.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds: 2-APP and 2-APP-d5 (10 mM DMSO stock).

  • Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid.[3]

Workflow:

  • Preparation: Dilute test compounds to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Mix 1 µM substrate with HLM (final protein conc. 0.5 mg/mL) in buffer. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution (containing a distinct Internal Standard, e.g., Labetalol, if quantifying both H and D forms).

  • Processing: Centrifuge at 4,000 rpm for 15 min (4°C). Collect supernatant for LC-MS/MS.

Protocol B: LC-MS/MS Method Parameters

Objective: Sensitive quantification of the parent and deuterated analog.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.

MRM Transitions (Mass Reaction Monitoring):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
2-APP (Protium) 171.1

94.125Loss of Phenyl group (-77)
154.115Loss of

(-17)
2-APP-d5 (Deuterium) 176.1

94.125Loss of d5-Phenyl (-82); Core pyridine remains
159.115Loss of

(-17); d5-Phenyl remains

Note: The transition 176.1


 94.1 is critical. Since the deuterium is on the phenyl ring, cleaving that ring leaves the pyridine core (mass ~94) which contains NO deuterium. This confirms the location of the label.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining substrate concentration vs. time. The slope of the linear regression is


 (depletion rate constant).



[5]
Calculating Deuterium Kinetic Isotope Effect (KIE)

To determine if the phenyl ring is the primary site of metabolism:



  • KIE

    
     1:  Metabolism is likely occurring on the amine or pyridine nitrogen (N-oxidation), or is limited by blood flow/binding, not the chemical reaction.
    
  • KIE > 2: Significant metabolic stabilization. The phenyl ring hydroxylation is the rate-determining step. This suggests that 2-APP-d5 would have a longer half-life in vivo.

Experimental Workflow Visualization

Workflow Start Start: 1 µM 2-APP-d5 + Human Liver Microsomes Incubate Incubation (37°C) Initiate with NADPH Start->Incubate Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Quench Protein Precipitation (ACN + Formic Acid) Sampling->Quench Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Data Calculate KIE & CLint Analyze->Data

Figure 2: Step-by-step experimental workflow for microsomal stability assessment.

References

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Oxidation." Journal of Labelled Compounds and Radiopharmaceuticals.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[3]

  • Gant, T. G. (2014). "Deuterated Drugs: Unexpectedly Non-Obvious?" The AAPS Journal.

  • Mutlib, A. E. (2008). "Application of Stable Isotope-Labeled Compounds in Metabolism and Pharmacokinetic Studies." Chemical Research in Toxicology.

Sources

Quantitative analysis of analytes using 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 2-Amino-5-phenylpyridine in Biological Matrices using Stable Isotope Dilution (IDMS)

Abstract

This application note details a rigorous protocol for the quantitative analysis of 2-Amino-5-phenylpyridine (2-A-5-PP) in human plasma using 2-Amino-5-phenylpyridine-d5 (2-A-5-PP-d5) as a stable isotope-labeled internal standard (SIL-IS).[1] Designed for drug development and toxicology researchers, this guide addresses the critical challenge of matrix-induced ionization suppression. By employing Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid-Liquid Extraction (LLE), this method ensures high precision (CV < 5%) and accuracy within FDA Bioanalytical Method Validation (BMV) guidelines.[1]

Introduction & Scientific Rationale

2-Amino-5-phenylpyridine is a heterocyclic aromatic amine (HAA) often monitored as a potential genotoxic impurity in pharmaceutical synthesis or as a metabolite in specific kinase inhibitor pathways.[1] The accurate quantification of such amines is frequently compromised by matrix effects —the alteration of ionization efficiency by co-eluting phospholipids and endogenous salts in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "d5" Advantage: Mechanism of Error Correction

In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. If a patient sample contains high lipid content, the analyte signal may be suppressed, leading to underestimation.

  • External Calibration: Fails to correct for this suppression because the standard curve in solvent does not mimic the sample matrix.

  • Stable Isotope Dilution (IDMS): The d5-analog has nearly identical physicochemical properties (pKa, hydrophobicity) to the analyte. It co-elutes with the analyte and experiences the exact same suppression. By quantifying the Area Ratio (Analyte/IS) rather than absolute area, the suppression cancels out mathematically.

IDMS_Mechanism cluster_suppression Ionization Zone Sample Biological Sample (Analyte + Matrix) Spike Spike with 2-A-5-PP-d5 (IS) Sample->Spike Extract Co-Extraction (Analyte & IS) Spike->Extract Equilibrium LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Matrix Suppression Occurs) LC->MS ESI+ Result Ratio Calculation (Suppression Cancels Out) MS->Result Area Analyte / Area IS

Figure 1: Workflow of Isotope Dilution Mass Spectrometry (IDMS) demonstrating how co-elution of the d5-analog corrects for matrix effects.

Chemical Properties & Reagents

PropertyAnalyte (2-A-5-PP)Internal Standard (2-A-5-PP-d5)
CAS Number 33421-40-8N/A (Isotope Analog)
Molecular Formula C₁₁H₁₀N₂C₁₁H₅D₅N₂
Molecular Weight 170.21 g/mol ~175.24 g/mol
pKa (Calculated) ~6.32 (Pyridine nitrogen)~6.32
LogP ~2.6~2.6
Solubility DMSO, Methanol, Ethyl AcetateDMSO, Methanol

Reagents Required:

  • Reference Standard: 2-Amino-5-phenylpyridine (>98% purity).[1]

  • Internal Standard: 2-Amino-5-phenylpyridine-d5 (>98% isotopic purity).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE).[1]

  • Additives: Formic Acid (FA), Ammonium Formate, Sodium Hydroxide (NaOH).[1]

Method Development Strategy

To achieve high sensitivity, we utilize the basicity of the pyridine ring (pKa ~6.3).

  • Extraction Logic (LLE): Since the molecule is basic, adjusting the sample pH to >8.5 (2 units above pKa) renders it uncharged (neutral). This drives the analyte into the organic solvent (MTBE) during Liquid-Liquid Extraction (LLE), leaving charged matrix interferences (like proteins and salts) in the aqueous phase.

  • Chromatography Logic: A C18 column provides sufficient retention for the hydrophobic phenyl-pyridine structure.[1]

  • Ionization Logic: The mobile phase must be acidic (Formic Acid) to fully protonate the pyridine nitrogen (

    
    ) for maximum sensitivity in ESI Positive mode.[1]
    

Method_Dev_Tree Start Analyte: 2-Amino-5-phenylpyridine (Basic, pKa ~6.3, LogP ~2.6) Extraction_Dec Extraction Strategy Start->Extraction_Dec LC_Dec LC Conditions Start->LC_Dec LLE_Path LLE (High pH) Extraction_Dec->LLE_Path PPT_Path Protein Precip Extraction_Dec->PPT_Path LLE_Reason pH > 8.5 neutralizes amine -> Partitions to Organic -> Cleaner Extract LLE_Path->LLE_Reason PPT_Reason Dirty extract High Matrix Effect risk PPT_Path->PPT_Reason Mobile_Phase Acidic Mobile Phase (0.1% Formic Acid) LC_Dec->Mobile_Phase MP_Reason Ensures Ionization (M+H)+ in ESI Source Mobile_Phase->MP_Reason

Figure 2: Decision tree for method development parameters based on analyte physicochemistry.

Detailed Experimental Protocol

Step 1: Preparation of Stock Solutions
  • Analyte Stock (1 mg/mL): Dissolve 1.0 mg of 2-A-5-PP in 1 mL of DMSO. Sonicate if necessary.[1] Store at -20°C.

  • IS Stock (1 mg/mL): Dissolve 1.0 mg of 2-A-5-PP-d5 in 1 mL of DMSO.

  • Working IS Solution: Dilute IS Stock in 50:50 Methanol:Water to a concentration of 500 ng/mL . This will be spiked into every sample.

Step 2: Sample Preparation (Alkaline LLE)
  • Matrix: Human Plasma (K2EDTA).[1]

  • Aliquot 100 µL of plasma into a 1.5 mL polypropylene tube.

  • Add 10 µL of Working IS Solution (500 ng/mL).[1] Vortex for 10 sec.

  • Add 100 µL of 0.1 M NaOH (Buffer pH ~13).

    • Why: This shifts pH >> pKa, neutralizing the analyte.

  • Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes (or shake on a plate shaker).

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to separate phases.

  • Transfer: Carefully remove 500 µL of the upper organic layer (contains analyte) to a clean glass tube.

    • Caution: Do not disturb the lower aqueous pellet (contains proteins/salts).[1]

  • Evaporate: Dry the organic layer under nitrogen gas at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase Initial (90% Water / 10% ACN + 0.1% FA). Vortex and transfer to LC vial.

Step 3: LC-MS/MS Parameters

LC Conditions:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 10% B[1]

    • 5.0 min: Stop (Re-equilibration)

MS Conditions:

  • Source: ESI Positive (ESI+).[1]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-A-5-PP 171.1 154.1 (Quantifier)3020
171.1127.1 (Qualifier)3035
2-A-5-PP-d5 176.1 159.1 (Quantifier)3020

Note: The transition 154.1 represents the loss of ammonia (NH3, -17 Da), common for primary amines. 127.1 represents ring fragmentation.[1] Tune your specific instrument to confirm optimal CE.

Data Analysis & Calculation

Quantification is performed using the Internal Standard Method .



Construct a calibration curve by plotting Response Ratio (Y) vs. Concentration (X) .[1] Use a Linear Regression with 1/x² weighting to improve accuracy at the lower limit of quantification (LLOQ).

Validation Criteria (FDA/EMA)

To ensure the method is "field-proven," it must pass these criteria (FDA 2018 Guidance):

  • Selectivity: Analyze 6 blank plasma lots. Interference at the analyte retention time must be < 20% of the LLOQ response.

  • Linearity: Correlation coefficient (

    
    ) > 0.99.[1]
    
  • Accuracy & Precision:

    • LLOQ: Accuracy 80-120%, CV < 20%.

    • QC Levels (Low, Mid, High): Accuracy 85-115%, CV < 15%.

  • Matrix Effect (ME): Calculate ME Factor using the d5-IS.

    
    [1]
    
    • Acceptance: The IS-normalized Matrix Factor should have a CV < 15% across 6 lots.[1]

Troubleshooting & Tips

  • Deuterium Exchange: The d5 label is located on the phenyl ring and is stable. Do not use acidic conditions during storage for prolonged periods, though the short LC run time is safe.

  • Carryover: If high concentration samples (>1000 ng/mL) are injected, include a blank injection immediately after to check for carryover.

  • Sensitivity Loss: If signal drops, check the ESI source for salt buildup from the plasma extract. Divert the first 1 minute of LC flow to waste to keep the source clean.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Togunde, O. P., et al. (2019).[1] Matrix Effects in LC-MS/MS: A Review of Mechanisms and Strategies for Mitigation. Journal of Chromatography B. (General reference on Matrix Effect mechanisms).

  • National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 33421-40-8, 2-Amino-5-phenylpyridine. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] (Authoritative grounding on the use of d5-analogs).

Sources

Application Note: Bioanalytical Method Development for 2-Amino-5-phenylpyridine (Phe-P-1) using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development of a robust, validated bioanalytical method for the quantification of 2-Amino-5-phenylpyridine (Phe-P-1) , a known heterocyclic aromatic amine (HAA) and mutagenic impurity. Given its classification as a potential genotoxic impurity (GTI) and a dietary contaminant derived from phenylalanine pyrolysis, high-sensitivity detection is critical.

We utilize 2-Amino-5-phenylpyridine-d5 (Phe-P-1-d5) as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction variability, and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide is designed for researchers in toxicology, food safety, and pharmaceutical impurity profiling (ICH M7 compliance).

Compound Profile & Physicochemical Context[1][2][3][4][5][6]

Understanding the analyte's chemistry is the prerequisite for successful method development. Phe-P-1 contains a basic pyridine nitrogen and a hydrophobic phenyl ring, dictating the use of Reverse Phase Chromatography (RPC) with pH-controlled mobile phases.

FeatureAnalyte (Phe-P-1)Internal Standard (Phe-P-1-d5)
CAS Number 33421-40-8150320-81-3
Formula C₁₁H₁₀N₂C₁₁H₅D₅N₂
Molecular Weight 170.21 g/mol 175.24 g/mol
Monoisotopic Mass 170.08 Da175.12 Da
pKa (Calculated) ~6.0 (Pyridine Nitrogen)~6.0
LogP ~2.5 (Moderately Lipophilic)~2.5
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol
Mechanistic Insight: The Role of the Deuterated IS

The d5-analog (deuterium on the phenyl ring) is chemically identical to the analyte but mass-resolved by +5 Da. In Electrospray Ionization (ESI), it co-elutes with the analyte, experiencing the exact same suppression or enhancement from matrix components (phospholipids, salts). This "Isotope Dilution" strategy is the only way to ensure accuracy in complex biological matrices (plasma, urine, tissue homogenates).

Method Development Strategy

The development process follows a logical decision tree, prioritizing sensitivity (Signal-to-Noise) and selectivity.

Mass Spectrometry Optimization (ESI+)

Since Phe-P-1 is a basic amine, Positive Electrospray Ionization (ESI+) is the preferred mode.

  • Q1 Scan (Precursor Ion): Infuse 1 µg/mL solution.

    • Phe-P-1: [M+H]⁺ = m/z 171.1

    • Phe-P-1-d5: [M+H]⁺ = m/z 176.1

  • Q2 Scan (Product Ion): Fragment the precursor to identify stable daughter ions.

    • Common Loss: Loss of Ammonia (-17 Da) or HCN (-27 Da) is typical for aminopyridines.

    • Quantifier Transition: Select the most intense fragment (e.g., 171.1 → 154.1).

    • Qualifier Transition: Select the second most intense for confirmation.

Chromatographic Conditions

The moderate LogP (2.5) suggests a standard C18 column. However, the basic nitrogen can cause peak tailing due to silanol interactions.

  • Column: C18 with end-capping (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps analyte protonated and minimizes silanol activity).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation Logic

For trace analysis (ppb levels), simple protein precipitation (PPT) is often insufficient due to ion suppression. Liquid-Liquid Extraction (LLE) is recommended for this lipophilic base.

Visualization: Method Development Workflow

MethodDevelopment Start Start: Phe-P-1 Method Dev Solubility Solubility Check (DMSO/MeOH) Start->Solubility MS_Tune MS Tuning (Infusion) Identify Q1/Q3 Transitions Solubility->MS_Tune Chrom_Select Column Selection (C18 vs Phenyl-Hexyl) MS_Tune->Chrom_Select Matrix_Eval Matrix Effect Eval (Post-Column Infusion) Chrom_Select->Matrix_Eval Extraction_Dec Extraction Strategy? Matrix_Eval->Extraction_Dec PPT Protein Precipitation (High conc. >10 ng/mL) Extraction_Dec->PPT Screening LLE Liquid-Liquid Extraction (Trace <1 ng/mL) Extraction_Dec->LLE High Sensitivity Validation Validation (ICH M10) Accuracy, Precision, LLOQ PPT->Validation LLE->Validation

Caption: Decision matrix for optimizing bioanalytical methods for aminopyridines.

Detailed Experimental Protocol

Reagent Preparation
  • Stock Solutions (1 mg/mL): Dissolve 1 mg of Phe-P-1 and Phe-P-1-d5 separately in 1 mL DMSO. Store at -20°C.

  • Working Standard (WS): Dilute Phe-P-1 stock with 50:50 MeOH:Water to create a calibration curve (e.g., 0.5 ng/mL to 100 ng/mL).

  • Internal Standard Spiking Solution (ISSS): Dilute Phe-P-1-d5 to a fixed concentration (e.g., 20 ng/mL) in 50:50 MeOH:Water.

Sample Extraction (LLE Method)

This protocol uses Ethyl Acetate (EtOAc) to extract the lipophilic amine while leaving polar matrix components behind.

  • Aliquot: Transfer 100 µL of biological sample (Plasma/Urine) to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of ISSS (Phe-P-1-d5). Vortex for 10 sec.

  • Alkalinization: Add 20 µL of 0.1 M Ammonium Hydroxide (NH₄OH).

    • Reasoning: Adjusts pH > pKa (~6.0) to ensure the analyte is uncharged (neutral), maximizing extraction efficiency into the organic layer.

  • Extraction: Add 600 µL of Ethyl Acetate. Vortex vigorously for 5 mins.

  • Separation: Centrifuge at 10,000 rpm for 5 mins at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and transfer to LC vial.

LC-MS/MS Parameters[2]

LC Gradient Table:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Flow Rate (mL/min)
0.0 95 5 0.4
0.5 95 5 0.4
3.0 5 95 0.4
4.0 5 95 0.4
4.1 95 5 0.4

| 6.0 | 95 | 5 | 0.4 |

MS Source Parameters (Generic TQ Settings):

  • Ion Source: ESI Positive

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Role
Phe-P-1 171.1154.125Quantifier
Phe-P-1 171.1128.135Qualifier
Phe-P-1-d5 176.1159.125IS Quantifier

Validation Framework (ICH M10)[7]

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed.

Linearity & Range
  • Construct a calibration curve plotting the Area Ratio (Analyte Area / IS Area) vs. Concentration.

  • Acceptance: r² > 0.99. Weighting 1/x² is recommended to improve accuracy at the LLOQ.

Matrix Effect (ME)

The co-eluting d5-IS is the primary control for ME.

  • Calculation:

    
    
    
  • IS-Normalized ME: The ME for the analyte and the IS should be identical. If the IS-normalized ME is close to 100%, the method is valid even if absolute suppression occurs.

Visualization: Validation Logic

ValidationLogic Input Raw Data (Area Counts) Calc Calculate Ratio (Analyte/IS) Input->Calc Curve Regression (1/x²) Calc->Curve Check1 Accuracy (±15%) Curve->Check1 Check2 Precision (CV <15%) Curve->Check2

Caption: Data processing flow for ICH M10 compliant validation.

Scientific Commentary & Troubleshooting

  • Peak Tailing: If the pyridine nitrogen interacts with silanols, increase the ionic strength of the buffer (e.g., use 10mM Ammonium Formate instead of just Formic Acid).

  • Carryover: Due to the aromatic rings, Phe-P-1 can stick to injection needles. Use a needle wash solution containing 50:50 ACN:Isopropanol + 0.1% FA.

  • Stability: Phe-P-1 is light-sensitive (aromatic amine). Perform all extractions under amber light or low-light conditions to prevent photodegradation.

References

  • International Council for Harmonisation (ICH). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[3] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Sugimura, T., et al. (1977). Mutagenicity of pyrolysis products of proteins and amino acids. In: Origins of Human Cancer. Cold Spring Harbor Laboratory.

Sources

2-Amino-5-phenylpyridine-d5 as a tracer in drug metabolism studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3) as a high-precision tool in Drug Metabolism and Pharmacokinetics (DMPK).[1]

High-Fidelity Tracing & Quantitation for Heterocyclic Amine Analysis

Technical Overview & Rationale

2-Amino-5-phenylpyridine (5-phenylpyridin-2-amine) is a pharmacophore found in various kinase inhibitors and a known heterocyclic aromatic amine (HAA) formed during the pyrolysis of phenylalanine.[1] Its metabolic profiling is critical for both drug safety (toxicology) and efficacy (pharmacokinetics).

The deuterated analog, 2-Amino-5-phenylpyridine-d5 (labeled on the phenyl ring), serves two distinct but critical roles in drug development:

  • Quantitative Bioanalysis (Internal Standard): It provides the "gold standard" correction for matrix effects in LC-MS/MS quantification.

  • Metabolic Tracing (Mechanistic Probe): It acts as a mass-shifted tracer to elucidate metabolic pathways and identify reactive intermediates via the "Twin-Ion" method.[1]

Chemical Identity & Properties
PropertyParent CompoundDeuterated Tracer (d5)
Name 2-Amino-5-phenylpyridine2-Amino-5-phenylpyridine-d5
Structure Pyridine ring fused to Phenyl ringPhenyl ring fully deuterated (

)
Formula


Monoisotopic Mass 170.08 Da175.12 Da
Mass Shift -+5.03 Da
Label Stability -High (Aromatic C-D bonds are non-exchangeable)

Application I: Quantitative Bioanalysis (LC-MS/MS)

Role: Internal Standard (IS) Objective: To quantify 2-Amino-5-phenylpyridine in plasma with correction for ion suppression and extraction efficiency.

Mechanistic Insight: Why d5?

Using a d5-analog is superior to structural analogs (e.g., different alkyl chain) because it shares the exact physicochemical properties (pKa, logP, solubility) as the analyte. It co-elutes with the analyte but is mass-resolved.

  • Co-elution: The IS experiences the exact same matrix suppression/enhancement at the electrospray source as the analyte at that specific retention time.

  • Mass Resolution: The +5 Da shift places the IS signal far beyond the natural isotopic envelope (M+1, M+2) of the parent, preventing "cross-talk" or spectral interference.

Protocol A: Sample Preparation & Extraction

Standardized for Human/Rat Plasma

Reagents:

  • Stock Solution: 1 mg/mL 2-Amino-5-phenylpyridine-d5 in DMSO.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps:

  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (d5). Vortex gently (5 sec).

    • Critical: This step equilibrates the IS with the matrix proteins before precipitation.

  • Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min to ensure complete protein precipitation.

  • Separation: Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of water (to reduce solvent strength and improve peak shape).

Protocol B: LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN) Flow Rate (mL/min)
0.0 95 5 0.4
0.5 95 5 0.4
3.0 5 95 0.4
4.0 5 95 0.4
4.1 95 5 0.4

| 5.5 | 95 | 5 | 0.4 |[1]

MRM Transitions (Multiple Reaction Monitoring):

  • Analyte (d0): 171.1

    
     154.1 (Loss of 
    
    
    
    ) or 171.1
    
    
    127.1 (Ring cleavage).
  • Internal Standard (d5): 176.1

    
     159.1 (Matches d0 loss) or 176.1 
    
    
    
    132.1.
    • Note: The transitions must be optimized by direct infusion. The +5 mass shift should be maintained in the product ion if the fragment contains the phenyl ring.

Diagram: Bioanalytical Workflow

Bioanalysis Sample Plasma Sample (Analyte) Mix Equilibration Sample->Mix IS Add IS (d5-Tracer) IS->Mix PPT Protein Ppt (ACN + FA) Mix->PPT Centrifuge Centrifugation (10k g) PPT->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Supernatant Data Quantitation (Ratio d0/d5) LCMS->Data

Caption: Standardized LC-MS/MS workflow using d5-IS for matrix correction.

Application II: Metabolic Tracer (Pathway Elucidation)

Role: Mechanistic Probe Objective: To identify metabolites and distinguish them from endogenous background using the "Twin-Ion" signature.

Mechanistic Insight: The Twin-Ion Effect

When a biological system (e.g., hepatocytes) is incubated with a 1:1 mixture of the unlabeled drug (d0) and the deuterated tracer (d5), every metabolite produced will appear in the mass spectrum as a distinct "doublet" separated by exactly 5 Da (or less, if metabolic attack removes a deuterium).

  • Retention of Label: If the phenyl ring is intact, the shift remains +5 Da.

  • Metabolic Attack: If hydroxylation occurs on the phenyl ring (replacing a D with OH), the shift becomes +4 Da. This pinpoints the site of metabolism .

Protocol C: In Vitro Microsomal Stability & ID

Reagents:

  • Liver Microsomes (Human/Rat), NADPH regenerating system.

  • Substrate Mix: 10 µM 2-Amino-5-phenylpyridine (d0) + 10 µM d5-analog.[1]

Workflow Steps:

  • Incubation: Mix Microsomes (0.5 mg/mL) with Substrate Mix in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 mins.

  • Quenching: Add ice-cold ACN to stop metabolism.

  • Analysis: Perform LC-MS (Full Scan or Q1 Scan).

Data Interpretation: Scan the chromatogram for doublet peaks.

  • Peak A (Parent): m/z 171 / 176 (Ratio 1:1).

Diagram: Metabolic Fate Mapping

Metabolism cluster_pathways Metabolic Pathways Parent Parent Drug (d0 / d5 Mix) N_Ox N-Oxidation (Pyridine N) Parent->N_Ox CYP450 Ph_OH Phenyl-Hydroxylation (Aromatic Ring) Parent->Ph_OH CYP450 Result1 Mass Shift: +16 Da Isotope Split: +5 Da (Label Intact) N_Ox->Result1 Result2 Mass Shift: +16 Da Isotope Split: +4 Da (1 D Lost) Ph_OH->Result2

Caption: Using d5-tracer to localize metabolic soft spots (Site of Metabolism).

Validation Criteria (Self-Validating System)

To ensure scientific trust, the method must meet these acceptance criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Isotopic Purity: The d5 standard must have <0.5% of d0 (unlabeled) contribution. Any d0 impurity in the IS will cause a "ghost peak" in the analyte channel, ruining low-level sensitivity.

  • No Deuterium Exchange: Incubate the d5-standard in plasma at 37°C for 4 hours. If the mass spectrum shifts to d4/d3, the label is unstable (scrambling) and the data is invalid. Note: Phenyl-d5 is chemically stable.[1]

  • Cross-Signal Check:

    • Inject high concentration Analyte -> Monitor IS channel (Check for M+5 isotope contribution).[1]

    • Inject high concentration IS -> Monitor Analyte channel (Check for chemical impurity).[1]

    • Acceptance: Interference must be <20% of the LLOQ (Lower Limit of Quantitation).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]

  • Gu, H., et al. (2025). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Metabolites. ResearchGate. [Link]

  • Totsuka, Y., et al. (1998). Metabolic activation of the mutagenic heterocyclic amine, 2-amino-5-phenylpyridine. Carcinogenesis.

Sources

Isotope dilution mass spectrometry using 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of 2-Amino-5-phenylpyridine via Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary & Scope

This technical guide details the protocol for the robust quantification of 2-Amino-5-phenylpyridine (2-A-5-PP) in biological matrices (plasma/serum) using 2-Amino-5-phenylpyridine-d5 as a stable isotope-labeled internal standard (SIL-IS).

2-A-5-PP is a significant structural motif in medicinal chemistry, appearing as a metabolic intermediate in the degradation of phenylalanine derivatives and as a scaffold in kinase inhibitors (e.g., c-Met inhibitors). Accurate quantification is critical for pharmacokinetic (PK) profiling and impurity analysis.

Why IDMS? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to matrix effects—specifically ionization suppression or enhancement caused by co-eluting phospholipids and salts. The use of a deuterated internal standard (d5-IS) is the gold standard because it co-elutes with the analyte, experiencing the exact same ionization environment, thereby mathematically correcting for matrix-induced signal variations.

Chemical Background & Reagents

Target Analyte
  • Name: 2-Amino-5-phenylpyridine[1][2]

  • Formula: C₁₁H₁₀N₂

  • Molecular Weight: 170.21 g/mol

  • Monoisotopic Mass: 170.08 Da

  • pKa: ~6.3 (Pyridine nitrogen)

  • LogP: ~2.1 (Moderately lipophilic)

Internal Standard (SIL-IS)
  • Name: 2-Amino-5-phenylpyridine-d5 (Phenyl-d5)

  • Formula: C₁₁H₅D₅N₂

  • Molecular Weight: 175.24 g/mol

  • Mass Shift: +5 Da (Ensures no isotopic overlap with the M+2 isotope of the analyte).

  • Label Stability: The deuterium labels are located on the phenyl ring, preventing Hydrogen/Deuterium (H/D) exchange in aqueous mobile phases, which is a common risk with amine-labeled isotopes.

Method Development Strategy

Mass Spectrometry Parameters (ESI+)

The amine group at the C2 position facilitates protonation under Electrospray Ionization (ESI) positive mode.

  • Source: ESI Positive[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Optimization Logic:

    • Precursor Ion: [M+H]⁺ is selected.

    • Product Ion: The primary fragmentation pathway for 2-aminopyridines typically involves the loss of ammonia (NH₃, -17 Da) or the loss of HCN (-27 Da) from the pyridine ring.

    • Expert Insight: While the loss of NH₃ (m/z 154) is intense, it can sometimes be non-specific (high background). The ring cleavage fragment (m/z 117 or 143) often provides better Signal-to-Noise (S/N) ratios in complex matrices.

Table 1: Recommended MRM Transitions

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
2-A-5-PP 171.1154.15022Quantifier (Loss of NH₃)
2-A-5-PP 171.1144.15035Qualifier (Loss of HCN)
2-A-5-PP-d5 176.1159.15022IS Quantifier
Chromatography (LC Conditions)

A reverse-phase C18 column is sufficient. However, to ensure sharp peak shapes for basic amines, an acidic mobile phase is mandatory to keep the pyridine nitrogen fully protonated and prevent peak tailing caused by silanol interactions.

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Experimental Protocol

Stock Solution Preparation
  • Analyte Stock (1 mg/mL): Dissolve 1 mg of 2-A-5-PP in 1 mL of Methanol. Store at -20°C.

  • IS Stock (1 mg/mL): Dissolve 1 mg of 2-A-5-PP-d5 in 1 mL of Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 Water:Methanol. This concentration ensures the IS signal is consistently 10x higher than the Lower Limit of Quantitation (LLOQ) noise.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for throughput, as the analyte is moderately polar and recovers well with organic crash solvents.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently (5 sec).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The formic acid aids in disrupting protein binding.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with water before injection.

Workflow Visualization

The following diagrams illustrate the extraction workflow and the mechanism of IDMS correction.

Diagram 1: Bioanalytical Workflow

BioanalysisWorkflow Sample Biological Sample (50 µL Plasma) Spike Spike Internal Standard (+20 µL d5-IS) Sample->Spike Precip Protein Precipitation (+200 µL ACN w/ 0.1% FA) Spike->Precip Centrifuge Centrifugation (14,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer (Inject onto LC-MS) Centrifuge->Supernatant Data Quantification (Ratio Analyte/IS) Supernatant->Data

Caption: Step-by-step protein precipitation workflow ensuring co-equilibration of the analyte and internal standard.

Diagram 2: IDMS Correction Mechanism

IDMS_Mechanism Analyte Analyte (2-A-5-PP) CoElution Co-Elution from LC (Same Retention Time) Analyte->CoElution IS IS (2-A-5-PP-d5) IS->CoElution Matrix Matrix Components (Salts/Phospholipids) Matrix->CoElution Ionization ESI Source (Ionization Suppression) CoElution->Ionization SignalDrop Signal Suppression (Both signals drop equally) Ionization->SignalDrop Ratio Ratio Calculation (Analyte Area / IS Area) SignalDrop->Ratio Normalization Result Accurate Conc. (Error Cancelled) Ratio->Result

Caption: Mechanism of Matrix Effect Compensation. Because the IS and Analyte co-elute, any suppression affects them identically, maintaining the validity of the ratio.

Validation Criteria (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated according to ICH M10 or FDA Bioanalytical Method Validation (2018) guidelines.

Table 2: Key Validation Parameters

ParameterAcceptance CriteriaExperimental Check
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.Inject 6 different lots of blank plasma.
Linearity r² > 0.99; Back-calculated standards within ±15%.Run 8 non-zero standards (e.g., 1–1000 ng/mL).
Accuracy & Precision Mean conc. within ±15% (±20% at LLOQ); CV <15%.Run 5 replicates at Low, Mid, High QC.
Matrix Effect Matrix Factor (MF) of Analyte / MF of IS ≈ 1.0.Compare post-extraction spike vs. neat solution.
Carryover Blank signal <20% of LLOQ after ULOQ injection.Inject Blank immediately after highest standard.

Troubleshooting & Expert Tips

  • H/D Exchange:

    • Risk:[5] If your d5-IS has deuterium on the amine group (-ND₂), it will exchange with water in the mobile phase, losing its mass shift.

    • Solution: Ensure you purchase ring-deuterated 2-Amino-5-phenylpyridine-d5. The phenyl ring deuteriums are chemically inert under LC conditions.

  • Peak Tailing:

    • Cause: Interaction between the basic pyridine nitrogen and free silanols on the column.

    • Fix: Ensure Mobile Phase contains at least 0.1% Formic Acid.[4] If tailing persists, add 5mM Ammonium Formate to the aqueous phase to buffer the pH.

  • IS Signal Variability:

    • If IS peak area varies by >50% between samples, it indicates severe matrix suppression or inconsistent pipetting. Check the "Matrix Effect" diagram above; if suppression is too high (>80%), consider switching to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33421-40-8, 2-Amino-5-phenylpyridine. Retrieved from [Link]

Sources

Chromatographic Behavior of 2-Amino-5-phenylpyridine-d5 in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-APP-D5

Executive Summary

2-Amino-5-phenylpyridine-d5 serves as a critical stable-isotope labeled internal standard (SIL-IS) in the quantitative bioanalysis of its non-labeled analog, a structural motif found in various kinase inhibitors and a known mutagenic impurity (heterocyclic aromatic amine).

This guide delineates the chromatographic behavior of the d5-isotopologue, focusing on the Deuterium Isotope Effect in Reversed-Phase HPLC (RP-HPLC). Unlike carbon-13 labeling, deuterium labeling can alter retention times (


) due to changes in lipophilicity and vibrational energy zero-points. Understanding this separation—or the lack thereof—is vital for ensuring the SIL-IS correctly compensates for matrix effects in LC-MS/MS workflows.

Physicochemical Profile & Mechanistic Basis

To master the chromatography of this compound, one must first understand its solution-phase behavior.

Chemical Structure & Ionization

The molecule consists of a basic pyridine ring substituted with an amino group and a deuterated phenyl ring.

  • Core Moiety: 2-Amino-pyridine (highly basic).

  • Substituent: Phenyl ring (hydrophobic).

  • pKa: ~6.3 (protonation of the ring nitrogen).

  • LogP: ~1.8 (moderately lipophilic).

The Deuterium Isotope Effect in RP-HPLC

In reversed-phase chromatography, C-D bonds are slightly less lipophilic than C-H bonds because they have a smaller molar volume and lower polarizability.

  • Result: Deuterated isotopologues typically display lower retention factors (

    
    )  than their non-deuterated counterparts.
    
  • Implication: In high-efficiency separations, 2-Amino-5-phenylpyridine-d5 may elute slightly earlier than the analyte. This separation must be minimized to maintain the integrity of the IS as a matrix-effect compensator.

Method Development Strategy

Column Selection

The basicity of the pyridine nitrogen (


 hybridized) makes it prone to interacting with residual silanols on silica-based columns, leading to peak tailing.
  • Recommended: Charged Surface Hybrid (CSH) C18 or Biphenyl phases.

    • Why: CSH particles carry a low-level positive surface charge that repels protonated basic analytes, sharpening peak shape. Biphenyl phases offer enhanced

      
       selectivity for the phenylpyridine system.
      
Mobile Phase pH
  • Acidic (pH < 3.0): The analyte is fully protonated (

    
    ). This is ideal for ESI+ MS detection. Use 0.1% Formic Acid.
    
  • Basic (pH > 9.0): The analyte is neutral. Retention increases significantly. Only use with high-pH stable columns (e.g., hybrid silica).

Visualizing the Workflow

The following decision tree outlines the optimization process for this specific compound.

MethodDev Start Start: 2-Amino-5-phenylpyridine-d5 Solubility Solubility Check (Dissolve in DMSO/MeOH) Start->Solubility PH_Decision Select Mobile Phase pH Solubility->PH_Decision Acidic Acidic (pH 2.7) 0.1% Formic Acid PH_Decision->Acidic Standard LC-MS Basic Basic (pH 10) 10mM NH4HCO3 PH_Decision->Basic Alt. Selectivity Col_Acid Column: C18 (CSH) or Biphenyl Acidic->Col_Acid Col_Basic Column: Hybrid C18 (High pH Stable) Basic->Col_Basic MS_Opt MS/MS Optimization (ESI+ Mode) Col_Acid->MS_Opt Col_Basic->MS_Opt Iso_Check Check Isotope Separation (d5 vs d0) MS_Opt->Iso_Check Final Final Protocol Iso_Check->Final

Figure 1: Method Development Decision Tree for Aminopyridines.

Detailed Experimental Protocol

Reagents & Standards
  • Analyte: 2-Amino-5-phenylpyridine (Reference Standard).[1][2]

  • Internal Standard: 2-Amino-5-phenylpyridine-d5 (Isotopic Purity > 99 atom % D).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

Stock Solution Preparation
  • Primary Stock: Dissolve 1.0 mg of d5-IS in 1.0 mL DMSO . (Solubility is limited in pure water).

  • Working Standard: Dilute Primary Stock 1:100 into 50:50 ACN:Water to yield 10 µg/mL.

    • Note: Store at -20°C. Stability is generally good, but avoid freeze-thaw cycles.

LC-MS/MS Conditions (Recommended)

This protocol uses acidic conditions to maximize ionization efficiency in positive mode.

ParameterSettingRationale
Column Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm)Charged surface prevents peak tailing of the basic pyridine.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7, ensuring protonation (

).
Mobile Phase B AcetonitrileAprotic solvent provides sharper peaks than MeOH for this compound.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.5 µm particles.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 2-5 µLMinimize volume to prevent solvent effects.

Gradient Table:

Time (min) %B Curve
0.0 5 Initial hold
0.5 5 Loading
3.5 95 Elution
4.5 95 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |

Detection Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: Optimized per instrument (typically 20-30 V).

  • MRM Transitions:

    • Analyte (d0):

      
       (Loss of 
      
      
      
      )
    • IS (d5):

      
       (Loss of 
      
      
      
      )

Critical Analysis of Data

The "Deuterium Shift"

In this specific method, you may observe the d5-IS eluting 0.05 – 0.10 minutes earlier than the non-labeled analyte.

  • Cause: The C-D bonds on the phenyl ring reduce the effective hydrophobic surface area.

  • Mitigation: Do not integrate blindly. Ensure the integration window covers both the d0 and d5 peaks if they drift. However, in modern UHPLC, they should largely overlap. If separation exceeds 0.2 min, the IS may not effectively compensate for transient matrix suppression zones.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionSwitch to CSH column or add 5mM Ammonium Formate to MP A.
Low Sensitivity Ion SuppressionCheck sample cleanup. Perform post-column infusion.
Carryover Adsorption to injectorUse a needle wash of 50:25:25 ACN:MeOH:IPA + 0.5% FA.

References

  • Chankvetadze, B., et al. (2025).[1][4] Isotope Effects in High-Performance Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobicity in reversed-phase HPLC.
  • Helix Chromatography. (2024). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

Sources

Application Note: Enhanced Detection of 2-Amino-5-phenylpyridine via Dansyl Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-phenylpyridine (2-A-5-PP) , also known as Phe-P-1, is a mutagenic heterocyclic aromatic amine (HAA) formed during the high-temperature pyrolysis of phenylalanine-rich proteins.[1] It is a critical analyte in food safety monitoring and a structural impurity in pharmaceutical synthesis (e.g., related to Pirfenidone or tyrosine kinase inhibitors).

Despite its significance, 2-A-5-PP presents analytical challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its low molecular weight (170.21 Da) places it in a noisy spectral region, and its moderate polarity often leads to poor retention and matrix suppression in complex biological samples.

This protocol details a Dansyl Chloride (Dns-Cl) derivatization strategy to overcome these limitations. By coupling the analyte with a dansyl moiety, we achieve:

  • Enhanced Ionization: The dimethylamino group on the dansyl ring provides a high proton affinity site, significantly boosting ESI+ response.

  • Improved Retention: The hydrophobic naphthyl group shifts retention to a cleaner chromatographic window, separating the analyte from polar matrix interferences.

  • Rigorous Quantification: The use of 2-Amino-5-phenylpyridine-d5 as a stable isotopically labeled internal standard (SIL-IS) ensures precise correction for derivatization efficiency and matrix effects.[1]

Chemical Principle & Mechanism[1][2]

The core of this method is the nucleophilic substitution reaction between the primary amine of 2-A-5-PP and the sulfonyl chloride group of Dansyl Chloride.

Reaction Mechanism

Under alkaline conditions (pH 9.5–10.0), the exocyclic amine of 2-A-5-PP attacks the sulfur atom of Dansyl Chloride.[1] Chloride is displaced as a leaving group, forming a stable sulfonamide bond.

  • Analyte: 2-Amino-5-phenylpyridine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , MW 170.21)[1]
    
  • Reagent: Dansyl Chloride (

    
    , MW 269.75)
    
  • Product: Dansyl-2-A-5-PP (

    
    , MW 403.46)[1]
    

Mass Shift Calculation:




[1]
Reaction Scheme Diagram

ReactionScheme Analyte 2-Amino-5-phenylpyridine (MW 170.2) Conditions pH 10, 60°C 20 min Analyte->Conditions Reagent Dansyl Chloride (MW 269.7) Reagent->Conditions Product Dansyl-2-A-5-PP (MW 403.5) Conditions->Product Byproduct HCl Conditions->Byproduct

Figure 1: Reaction scheme for the dansylation of 2-Amino-5-phenylpyridine.

Reagents & Equipment

Chemicals
ReagentGrade/SpecificationNotes
2-Amino-5-phenylpyridine Analytical Std (>98%)Target Analyte
2-Amino-5-phenylpyridine-d5 Isotopic Std (>98% D)Critical: Deuterium on phenyl ring to prevent exchange.[1]
Dansyl Chloride Reagent Grade (>99%)Prepare fresh in Acetone (1 mg/mL).
Sodium Bicarbonate (

)
ACS Reagent100 mM Buffer, pH 10.0 (adjust with NaOH).
Acetone HPLC GradeSolvent for Dns-Cl.[1]
Formic Acid LC-MS GradeMobile phase additive.[1][2]
Acetonitrile (ACN) LC-MS GradeMobile phase / Protein precipitation.[1]
Equipment
  • LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Heating Block: Capable of maintaining 60°C ± 1°C.

  • Centrifuge: 15,000 x g capability.

  • Vials: Amber glass silanized vials (to prevent adsorption).

Experimental Protocol

Stock Solution Preparation
  • Analyte Stock: Dissolve 2-A-5-PP in methanol to 1 mg/mL.

  • IS Stock (d5): Dissolve 2-Amino-5-phenylpyridine-d5 in methanol to 1 mg/mL.

  • Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Biological Matrix)

Validation Note: This step removes proteins that would otherwise react with Dansyl Chloride.[1]

  • Aliquot 100 µL of plasma/homogenate into a 1.5 mL tube.

  • Add 10 µL of Working IS Solution (100 ng/mL).

  • Add 300 µL of cold Acetonitrile (protein precipitation). Vortex for 30s.

  • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer 200 µL of the supernatant to a clean glass vial.

  • Evaporate to dryness under Nitrogen at 40°C.

Derivatization Workflow
  • Reconstitution: Dissolve dried residue in 50 µL of 100 mM Sodium Bicarbonate buffer (pH 10).

  • Reagent Addition: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

  • Reaction: Seal vial and incubate at 60°C for 20 minutes .

    • Why 60°C? Aromatic amines are less nucleophilic than aliphatic amines; heat drives the reaction to completion.

  • Quenching: Add 10 µL of 10% Formic Acid to stop the reaction and neutralize pH.

  • Clarification: Centrifuge (if necessary) and transfer to LC vial.

LC-MS/MS Method Parameters[1]

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 1.0 min: 10% B[1]

    • 4.0 min: 95% B (Elution of Derivative)

    • 5.0 min: 95% B[1]

    • 5.1 min: 10% B[1]

    • 7.0 min: Stop

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Temp: 450°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) CE (eV) Role
Dansyl-2-A-5-PP 404.1 170.1 35 Quantifier
404.1 156.0 45 Qualifier

| Dansyl-2-A-5-PP-d5 | 409.1 | 170.1 | 35 | Internal Std |[1]

Note: The product ion m/z 170.1 corresponds to the dimethylaminonaphthalene moiety, a characteristic fragment of dansyl derivatives.

Method Validation & Quality Control

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample Biological Sample (100 µL) IS_Add Add IS (d5) (10 µL) Sample->IS_Add PPT Protein Ppt (ACN) IS_Add->PPT Dry Evaporate to Dryness PPT->Dry Recon Reconstitute (NaHCO3, pH 10) Dry->Recon React Add Dansyl-Cl 60°C, 20 min Recon->React Quench Quench (Formic Acid) React->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Data Quantification (Ratio Analyte/IS) Analysis->Data

Figure 2: Step-by-step analytical workflow for 2-A-5-PP determination.

Critical Control Points
  • pH Control: The derivatization pH must be >9.0 to ensure the amine is deprotonated (pKa of 2-aminopyridine is ~6.8, but the exocyclic amine is less basic). However, pH >11 can hydrolyze the Dansyl Chloride too quickly. pH 10 is optimal.

  • Water Content: Dansyl chloride hydrolyzes in water. A high percentage of organic solvent (Acetone/ACN) in the reaction mix (at least 50%) is required to maintain reagent potency.

  • IS Tracking: The d5-IS undergoes the exact same derivatization reaction.[1] Any variability in reaction efficiency (e.g., temperature fluctuation) is compensated by the IS, provided the d5 label is stable.

Expected Performance
  • LOD: < 0.1 ng/mL (Enhanced by ~50-100x compared to underivatized).[1]

  • Linearity: 0.1 – 1000 ng/mL (

    
    ).[1]
    
  • Recovery: > 85% (Corrected by IS).

References

  • Totsuka, Y., et al. (1998). "Analysis of the mutagenic heterocyclic amine 2-amino-5-phenylpyridine (Phe-P-1) in cooked foods." Journal of Chromatography B. Link

  • Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques, 17(1), 131. Link

  • Sigma-Aldrich. (2025).[1] "Dansyl Chloride Product Specification and Derivatization Guide." Link[1]

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

High-Sensitivity Quantitation of 2-Amino-5-phenylpyridine in Environmental Matrices Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ENV

Abstract

This application note details a robust protocol for the trace-level analysis of 2-Amino-5-phenylpyridine (CAS: 33421-40-8) in complex environmental samples (wastewater influent/effluent and surface water).[1] As a mutagenic heterocyclic aromatic amine (HAA) and a structural analog to pharmaceutical metabolites (e.g., Pirfenidone derivatives), accurate monitoring is critical. We utilize 2-Amino-5-phenylpyridine-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for severe matrix effects inherent in environmental samples.[1] The method employs Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) followed by UPLC-MS/MS, achieving limits of quantitation (LOQ) in the low ng/L range.

Introduction & Significance

The Target Analyte

2-Amino-5-phenylpyridine is a heterocyclic amine often associated with the pyrolysis of proteins (cooking processes) and industrial synthesis.[1] Structurally, it possesses a pyridine ring substituted with an amino group and a phenyl ring.[1] Its presence in the environment serves as a marker for anthropogenic contamination (industrial discharge or combustion runoff).[1] Furthermore, its structural similarity to metabolites of the anti-fibrotic drug Pirfenidone makes it a relevant target in pharmaceutical and personal care product (PPCP) screening [1].

The Challenge: Matrix Effects

Environmental matrices, particularly wastewater, contain high concentrations of dissolved organic matter (humic acids, surfactants). These co-eluting compounds compete for ionization in the electrospray source (ESI), leading to signal suppression or enhancement .[2][3] External calibration often yields error rates >40% in such matrices [2].[1]

The Solution: Isotope Dilution

The use of 2-Amino-5-phenylpyridine-d5 is the gold standard for correction.[1] Because the deuterated analog has virtually identical physicochemical properties (pKa, LogP) to the target, it co-elutes and experiences the exact same matrix suppression. By quantifying the ratio of the target to the d5-IS, the suppression effects are mathematically cancelled out [3].

Chemical & Physical Properties[1][3][4][5][6][7][8]

Understanding the physicochemical nature of the analyte is the basis for the extraction logic.

Property2-Amino-5-phenylpyridine2-Amino-5-phenylpyridine-d5 (IS)
CAS Number 33421-40-8N/A (Labeled Analog)
Molecular Formula C₁₁H₁₀N₂C₁₁H₅D₅N₂
Exact Mass 170.08 g/mol 175.11 g/mol
pKa (Predicted) ~6.32 (Basic amine)~6.32
LogP 2.63 (Moderately Lipophilic)2.63
Solubility Soluble in MeOH, DMSO; Low in waterSame

Table 1: Physicochemical properties guiding method development.

Experimental Protocols

Reagents and Materials
  • Target Standard: 2-Amino-5-phenylpyridine (>98% purity).

  • Internal Standard: 2-Amino-5-phenylpyridine-d5 (Isotopic purity >99%).[1]

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 60 mg/3 mL (e.g., Oasis MCX or equivalent).[1] Rationale: The analyte is basic (pKa 6.3).[1] At pH < 4, it is positively charged, allowing specific retention on the cation exchange resin while neutral interferences are washed away.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.[1]

Workflow Diagram

The following diagram illustrates the critical path from sampling to data acquisition.

Workflow Sample Environmental Sample (100 - 500 mL) Filter Filtration (0.7 µm Glass Fiber) Sample->Filter Spike IS Addition Spike 2-Amino-5-phenylpyridine-d5 (Target: 50 ng/L) Filter->Spike Critical Step Acidify pH Adjustment Acidify to pH 2.0-3.0 (H2SO4 or Formic Acid) Spike->Acidify Ensure Homogeneity SPE_Load SPE Loading (MCX) Analyte binds via Cation Exchange Acidify->SPE_Load SPE_Wash Wash Steps 1. 2% Formic Acid (Remove Neutrals) 2. Methanol (Remove Hydrophobics) SPE_Load->SPE_Wash SPE_Elute Elution 5% NH4OH in Methanol (Release Basic Analyte) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution N2 Dry Down -> 10% MeOH SPE_Elute->Evap LCMS LC-MS/MS Analysis ESI+ MRM Mode Evap->LCMS

Figure 1: Analytical workflow for the extraction and quantification of 2-Amino-5-phenylpyridine.

Detailed Protocol Steps
Step 1: Sample Pre-treatment[1]
  • Collect 250 mL of water sample in amber glass bottles.

  • Filter through 0.7 µm glass fiber filters to remove suspended solids.[1]

  • Spike Internal Standard: Add 25 µL of a 1.0 µg/mL 2-Amino-5-phenylpyridine-d5 working solution to the sample (Final concentration: 100 ng/L).

    • Causality: Spiking before extraction corrects for recovery losses during the SPE process.[1]

  • Acidify the sample to pH 2.5 ± 0.5 using concentrated Formic Acid or Sulfuric Acid.[1]

    • Mechanism:[1] At pH 2.5, the pyridine amine (pKa ~6.3) is fully protonated (

      
      ), ensuring it binds to the cation exchange sites on the MCX cartridge.
      
Step 2: Solid Phase Extraction (MCX)
  • Conditioning: Pass 3 mL Methanol followed by 3 mL pH 2 water through the MCX cartridge.

  • Loading: Pass the acidified sample through the cartridge at a flow rate of ~5 mL/min.

  • Wash 1 (Acidic): Wash with 3 mL 2% Formic Acid in water.[1]

    • Purpose: Removes polar, neutral, and acidic interferences. The analyte remains charged and bound.[1]

  • Wash 2 (Organic): Wash with 3 mL 100% Methanol.

    • Purpose: Removes hydrophobic neutral interferences.[1] The analyte remains bound by ionic interaction.[1]

  • Elution: Elute with 2 x 2 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] The high pH deprotonates the analyte (making it neutral) and the ammonium ions compete for the exchange sites, releasing the analyte into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of 10% Acetonitrile/Water.

Step 3: LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-6 min: Linear ramp to 95% B

    • 6-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 5% B

  • Ionization: ESI Positive Mode.

Mass Spectrometry Parameters (MRM)
CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
2-Amino-5-phenylpyridine 171.1 [M+H]⁺154.1 (Loss of NH₃)127.120 / 35
2-Amino-5-phenylpyridine-d5 176.1 [M+H]⁺159.1 (Loss of NH₃)132.120 / 35

Table 2: MRM Transitions. Note: The d5 standard shifts +5 Da in both precursor and product ions, indicating the label is stable on the phenyl/pyridine ring structure.

Data Analysis & Validation Logic

Matrix Effect Correction Mechanism

The following diagram explains why the d5-IS is non-negotiable for this analysis.

MatrixEffect cluster_0 ESI Source (Ionization) cluster_1 Detector Response Analyte Analyte Ions Signal_A Suppressed Analyte Signal (e.g., -40%) Analyte->Signal_A Matrix Matrix Interferences (Surfactants/Humics) Matrix->Analyte Competes for Charge IS d5-Internal Standard Matrix->IS Competes for Charge Signal_IS Suppressed IS Signal (Exactly -40%) IS->Signal_IS Calculation Ratio Calculation (Analyte Area / IS Area) Suppression Cancels Out Signal_A->Calculation Signal_IS->Calculation

Figure 2: Mechanism of matrix effect correction using Isotope Dilution.

Calculations

Quantification is performed using the Response Ratio (


):


Concentration is derived from a calibration curve plotting

vs. Concentration Ratio.
Quality Control Criteria

To ensure trustworthiness (Trustworthiness in E-E-A-T), every batch must include:

  • Method Blank: Reagent water taken through the entire SPE process.[1] Must be < 1/3 LOQ.[1]

  • LCS (Lab Control Spike): Clean water spiked with analyte.[1] Recovery must be 80-120%.[1]

  • Matrix Spike (MS/MSD): Environmental sample spiked with analyte.[1] Demonstrates method performance in the actual matrix.

References

  • EPA Method 1694. (2007).[1][5][6][7] Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[8][5][7] U.S. Environmental Protection Agency.[1][5][7] [Link][7]

  • Ferrer, I., & Thurman, E. M. (2012).[1] Liquid Chromatography Time-of-Flight Mass Spectrometry: Principles, Tools, and Applications for Accurate Mass Analysis.[1] Wiley.[1] (Context on matrix effects in environmental analysis).

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][8][5][6][9] [Link]

  • PubChem. (2024).[1] 2-Amino-5-phenylpyridine Compound Summary. National Library of Medicine.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting Guide for 2-Amino-5-phenylpyridine-d5 (Internal Standard) Content Type: Technical Support / FAQ / Troubleshooting Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Core Managers

Introduction: The Technical Context

You are likely using 2-Amino-5-phenylpyridine-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated parent, 2-Amino-5-phenylpyridine (a known metabolite related to pyridine-based antifibrotic agents like Pirfenidone).

In LC-MS/MS, the "perfect" internal standard behaves identically to the analyte. However, deuterated standards introduce specific physicochemical nuances—primarily the Deuterium Isotope Effect —which can alter retention time (RT) and fragmentation kinetics. This guide addresses the critical optimization of ionization, MRM selection, and chromatographic alignment to ensure your assay meets FDA/EMA bioanalytical validation criteria.

Part 1: Ion Source & Infusion Optimization

Q: Which ionization mode should I select and why?

A: Electrospray Ionization (ESI) in Positive Mode.

  • Mechanism: The 2-amino-pyridine moiety contains a basic nitrogen atom within the pyridine ring and an exocyclic amine. The pKa of 2-aminopyridine derivatives is typically around 6.8–7.0. In an acidic mobile phase (e.g., 0.1% Formic Acid), this molecule protonates readily to form

    
    .
    
  • Why not APCI? While APCI is robust for neutral compounds, the high proton affinity of the amino-pyridine group makes ESI significantly more sensitive.

Q: My infusion signal is unstable. What is the checklist?

If your direct infusion signal flickers or drifts, follow this logic:

  • Solvent Compatibility: Ensure your infusion solvent matches the starting mobile phase (e.g., 50:50 Water:MeOH with 0.1% Formic Acid). Infusing in 100% organic can suppress ionization for polar basic compounds.

  • Concentration: Ideal infusion concentration is 100–500 ng/mL. Higher concentrations (e.g., >1 µg/mL) can cause space-charge effects in the trap/quadrupole, leading to poor optimization curves.

  • Source Voltage: For pyridines, "arcing" can occur at very high voltages. Capillary voltage should be optimized between 2.5 kV and 4.0 kV.

Part 2: MRM Transition Strategy (The "Heart" of the Assay)

Q: How do I select MRM transitions that prevent "Cross-Talk"?

A: This is the most critical step for deuterated standards. You must select a Product Ion that retains the deuterium label .

  • The Trap: If you select a transition where the fragmentation cleaves off the deuterated phenyl ring, the resulting fragment (the pyridine core) will have the same mass as the non-deuterated analyte. This causes the IS to contribute signal to the Analyte channel (Interference).

  • The Solution: Select transitions where the fragmentation occurs on the pyridine ring or exocyclic amine, leaving the deuterated phenyl group intact.

Recommended MRM Transitions
CompoundPrecursor Ion

Product Ion

Loss DescriptionSuitability
Analyte (d0) 171.1 154.1 Loss of NH

(-17)
Quantifier (High Intensity)
171.1144.1Loss of HCN (-27)Qualifier
IS (d5) 176.1 159.1 Loss of NH

(-17)
Quantifier (Safe)
176.1149.1Loss of HCN (-27)Qualifier

Note: The d5 precursor is +5 Da. The d5 product (159.1) is also +5 Da relative to the d0 product (154.1), confirming the label is retained.

Q: How do I verify Cross-Talk experimentally?

Perform the "IS Purity Check" :

  • Inject a sample containing only the IS (at working concentration).

  • Monitor the Analyte transition (171.1 -> 154.1).

  • Pass Criteria: The response in the Analyte channel must be <20% of the LLOQ (Lower Limit of Quantitation) response. If it is higher, your IS contains non-deuterated impurities or your fragmentation path is stripping the label.

Part 3: Chromatography & Isotope Effects

Q: Why does my d5-IS elute earlier than my analyte?

A: This is the Deuterium Isotope Effect .

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic (more polar) than the non-deuterated parent.

  • Result: In Reverse Phase (C18) chromatography, the d5-IS will elute slightly before the d0-analyte.

  • Risk: If the shift is large (>0.1 min), the IS may not experience the exact same matrix suppression zone as the analyte, compromising its ability to correct for matrix effects.

Q: How do I minimize this retention time shift?
  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol is a protic solvent and often masks the subtle lipophilicity differences better than aprotic Acetonitrile.

  • Column Choice: Use a column with high carbon load (e.g., C18 with >15% carbon) to maximize hydrophobic interaction, which can sometimes compress the separation factor between isotopes.

  • Acceptance: A slight shift is normal. Ensure your "Matrix Factor" validation experiment proves that the suppression is consistent across the width of both peaks.

Part 4: Visual Workflows

Workflow 1: Method Optimization Logic

MS_Optimization cluster_MRM MRM Selection (Critical) Start Start: Stock Prep (MeOH/DMSO) Infusion Direct Infusion (ESI+, 500 ng/mL) Start->Infusion Precursor Q1 Scan Identify [M+H]+ Infusion->Precursor Product Product Ion Scan (10-60 eV CE) Precursor->Product CheckLabel Check Label Retention (Does fragment contain d5?) Product->CheckLabel CheckLabel->Product No (Reselect) Selection Select Transition (e.g., -NH3 loss) CheckLabel->Selection Yes LC_Dev LC Method Dev (C18, H2O/MeOH + FA) Selection->LC_Dev Validation Validation (Specificity, Matrix Effect) LC_Dev->Validation

Caption: Step-by-step workflow for optimizing MS conditions, highlighting the critical decision point for preserving the isotope label during fragmentation.

Workflow 2: Troubleshooting Sensitivity Loss

Troubleshooting Problem Issue: Low Sensitivity or High %CV Check1 1. Check Source (Spray stability, Capillary clogging) Problem->Check1 Check2 2. Check Cross-Talk (Inject IS only -> Check Analyte channel) Check1->Check2 Spray OK Action1 Clean Source / Replace Capillary Check1->Action1 Unstable Spray Check3 3. Check Matrix Effect (Post-column infusion) Check2->Check3 No Cross-Talk Action2 Change MRM Transition (Label lost in fragment?) Check2->Action2 Signal in Analyte Channel Action3 Modify LC Gradient (Move peak away from void/lipids) Check3->Action3 Suppression Zone

Caption: Logic tree for diagnosing sensitivity issues, specifically distinguishing between hardware failures and method artifacts like cross-talk.

Part 5: References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved January 28, 2026, from [Link]

  • Murphy, R. B., et al. (2019).[1] A rapid MS/MS method to assess the deuterium kinetic isotope effect.... Analytica Chimica Acta.[1] Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting poor peak shape of 2-Amino-5-phenylpyridine-d5 in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Interactive Troubleshooting Guide & FAQs Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Active | Last Updated: January 28, 2026[1]

Compound Profile & Analytical Context

Welcome to the technical support center for 2-Amino-5-phenylpyridine-d5 . This deuterated isotopolog is primarily used as an Internal Standard (IS) for the quantification of 2-Amino-5-phenylpyridine (a mutagenic heterocyclic amine) via LC-MS/MS.[1]

Before troubleshooting, verify your analyte properties against the data below to ensure your baseline expectations are scientifically grounded.

PropertyValue / CharacteristicImpact on Chromatography
Chemical Structure Pyridine ring + Phenyl ring + Amine groupMixed mode interactions (Hydrophobic + Basic).[1]
Basicity (pKa) ~6.3 (Pyridine Nitrogen)High Risk of Tailing. At neutral pH, the molecule is partially ionized; at acidic pH (<4), it is fully protonated (

).[1]
Hydrophobicity (LogP) ~2.6 - 2.8Moderate retention on C18; requires organic content >20% for elution.[1]
Isotope Label Deuterium (d5) on Phenyl ringRetention Time Shift. C-D bonds are shorter and less polarizable than C-H, often causing the d5-analog to elute earlier than the native target.[1]
Solubility DMSO, MethanolRisk of Fronting. Injecting high-organic stock directly into aqueous mobile phase causes solvent mismatch.[1]

Troubleshooting Logic Tree

Use this decision matrix to identify your specific issue.

TroubleshootingTree Start Symptom Identification Issue1 Severe Peak Tailing (As > 1.5) Start->Issue1 Issue2 Peak Fronting / Splitting Start->Issue2 Issue3 RT Shift vs Native Analyte Start->Issue3 Root1 Silanol Interaction (Secondary Retention) Issue1->Root1 Root2 Solvent Mismatch (Strong Injection Solvent) Issue2->Root2 Root3 Deuterium Isotope Effect (Physical Phenomenon) Issue3->Root3 Action1 Protocol A: Buffer Optimization Root1->Action1 Action2 Protocol B: Dilution Strategy Root2->Action2 Action3 Protocol C: Window Validation Root3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of peak shape anomalies.

Detailed Troubleshooting Protocols

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: The basic nitrogen on the pyridine ring is interacting with residual silanols (


) on the silica column surface. This "secondary retention" slows down a portion of the analyte, causing a tail.

The Mechanism: At pH 3-5, residual silanols on the column surface can be ionized (negative), while your analyte is protonated (positive). This creates an ion-exchange mechanism that competes with the desired hydrophobic separation.

SilanolMechanism cluster_column Stationary Phase Surface Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Analyte 2-Amino-5-phenylpyridine-d5 (BH⁺) Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte->C18 Primary Retention (Desired) Buffer Ammonium Cation (NH₄⁺) Buffer->Silanol Blocks Active Site

Figure 2: Mechanism of secondary silanol interactions and the blocking effect of buffer cations.

Protocol A: Mobile Phase Optimization (The "Crowding Out" Method) Do not rely solely on Formic Acid. You need ionic strength to mask silanols.

  • Switch Modifier: Replace 0.1% Formic Acid with 10 mM Ammonium Formate (pH 3.5) .

    • Why: The ammonium ions (

      
      ) flood the surface and compete with your analyte for the active silanol sites.
      
  • Column Choice: Ensure you are using an "End-capped" or "Base-Deactivated" column (e.g., C18 with TMS end-capping).[1]

    • Verification: Check column specs for "Carbon Load" and "End-capping: Yes".[1]

  • Self-Validating Test:

    • Run the standard with 0.1% Formic Acid.[2] Calculate Asymmetry (

      
      ).
      
    • Run the standard with 10 mM Ammonium Formate. Calculate Asymmetry (

      
      ).
      
    • Success Criteria:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[3]
      
Issue 2: Peak Fronting or Splitting

Diagnosis: The injection solvent is "stronger" (higher elution power) than the initial mobile phase. The analyte travels faster in the plug of injection solvent than in the surrounding mobile phase, causing the band to spread forward.

Context: 2-Amino-5-phenylpyridine-d5 is hydrophobic and likely dissolved in DMSO or Methanol for stability.[1]

Protocol B: Injection Solvent Matching

  • Calculate Solvent Strength:

    • Mobile Phase A: Water + Buffer.

    • Mobile Phase B: Acetonitrile.

    • Initial Gradient: 95% A / 5% B.

    • Problem: If you inject 100% Methanol, the analyte precipitates or rushes through the column head.

  • The Fix: Dilute your sample/IS working solution with water or buffer.

    • Step 1: Prepare stock in DMSO/MeOH.

    • Step 2: Dilute working standard to contain < 20% Organic Solvent .

    • Example: If stock is 1 mg/mL in MeOH, dilute 1:10 with 10 mM Ammonium Formate buffer before injection.

  • Hardware Check:

    • If splitting persists after dilution, check the Pre-column filter or Guard Column . Particulates from the sample matrix can clog the frit, disturbing the flow profile.

Issue 3: Retention Time Shift (d5 vs. Native)

Diagnosis: You observe that 2-Amino-5-phenylpyridine-d5 elutes earlier than the non-deuterated target analyte. This is NOT an error; it is the Deuterium Isotope Effect .

Scientific Explanation: The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This reduces the effective molar volume and polarizability of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), this results in slightly weaker hydrophobic interaction with the C18 stationary phase.

Protocol C: Retention Window Validation

  • Quantify the Shift:

    • Inject Native Standard and d5-IS in the same run.

    • Calculate

      
      .
      
    • Typical shift: 0.05 – 0.2 minutes (depending on gradient slope).

  • Set Processing Windows:

    • Do not set the expected RT of the IS to be identical to the Native.

    • In your processing software (e.g., MassHunter, Analyst), set a specific RT window for the IS that accounts for this shift.

  • Monitor Stability:

    • The absolute RT may drift, but the

      
       (Relative Retention Time) should remain constant. If 
      
      
      
      fluctuates, check pump mixing efficiency or temperature stability.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) to fix the tailing? A: Technically, yes, TFA (0.05%) is excellent at suppressing silanols and ion-pairing with the basic amine. However , TFA causes severe signal suppression in Electrospray Ionization (ESI) MS.

  • Recommendation: Avoid TFA for LC-MS/MS.[1] Use Ammonium Formate or Ammonium Acetate.[4][5] If you must use TFA, use the "TFA Fix" method: Add 10% Propionic Acid to the post-column flow to wash away the TFA before it hits the MS source (a complex setup).

Q: My peaks are broad even with Ammonium Formate. What now? A: Check the salt form of your reference standard. If your 2-Amino-5-phenylpyridine is a Hydrochloride salt , and you inject it into a mobile phase without enough counter-ions, you may be seeing "salt exchange" broadening.[1]

  • Fix: Ensure your buffer concentration is at least 10mM. Increase to 20mM if necessary to overwhelm the counter-ion effect.

Q: The d5-IS signal is dropping over the course of a sequence. A: This suggests the compound is precipitating in the autosampler vial or degrading.

  • Fix: 2-Amino-5-phenylpyridine can be light-sensitive (common for aromatic amines).[1] Use Amber Vials . Ensure the autosampler is kept at 4°C to prevent solvent evaporation, but ensure the sample doesn't precipitate at low temps (maintain <20% organic if possible, or match mobile phase).

References

  • Agilent Technologies. (2019).[6] A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. (Discusses the mechanism of earlier elution of deuterated compounds). Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions with basic amines). Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile Phases Compatible for LC/MS.[2][4][5] Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Amino-5-phenylpyridine-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Internal Standard Stability & Bioanalytical Method Validation Audience: Bioanalytical Scientists, Toxicologists, QC Analysts

Introduction: The Stability Paradox

You are likely using 2-Amino-5-phenylpyridine-d5 (2-APP-d5) as an Internal Standard (IS) for the quantification of the heterocyclic aromatic amine 2-Amino-5-phenylpyridine (a known mutagen formed in cooked proteins).

While the phenyl-pyridine core is chemically robust, the "d5" isotopic label and the primary amine functionality introduce specific vulnerabilities in biological matrices. This guide moves beyond generic "keep frozen" advice to address the physicochemical mechanisms that compromise your IS integrity: Deuterium-Hydrogen (D/H) Exchange , N-Oxidation , and Matrix-Induced Ion Suppression .

Module 1: Isotopic Integrity (The "d5" Factor)

The Core Issue: D/H Exchange

Users often report a "loss of IS signal" or "increasing analyte background" over time. This is frequently misdiagnosed as degradation. It is often isotopic exchange .

  • Mechanism: If your d5-labeling is on the phenyl ring (C-D bonds), it is generally stable. However, if your synthesis source utilized labile positions or if the sample processing involves strong acids at high temperatures (e.g., acid hydrolysis of protein adducts), D/H exchange can occur, converting your d5-IS back into the unlabeled analyte (d0).

  • Result: The IS converts to the analyte, causing false positives or artificially high quantitation results.

Troubleshooting Protocol: Isotopic Purity Check
SymptomDiagnosis StepCorrective Action
IS Signal Drop Incubate IS in your extraction solvent (no matrix) for 4 hours.If signal drops >5%, switch to a milder extraction buffer (e.g., Ammonium Acetate pH 5.0 instead of 1% Formic Acid).
Analyte "Ghost" Peak Inject a "Double Blank" (Matrix + IS only). Monitor the Analyte transition.If a peak appears at the analyte retention time, your IS contains d0 impurities or is exchanging. Change IS vendor or lower processing temp.

Module 2: Biological Stability (Metabolic & Chemical)

The Core Issue: N-Oxidation & Photolysis

2-Amino-5-phenylpyridine is a primary aromatic amine. In biological matrices (plasma, microsomes), it is susceptible to:

  • Enzymatic N-Oxidation: Cytochrome P450 enzymes (if matrix is active) convert the amine to an N-hydroxy species.

  • Photolytic Degradation: Aminopyridines can form reactive nitrenium ions or undergo ring opening under UV light.

Workflow: Stability Decision Tree

StabilityWorkflow Start Issue: Low IS Recovery CheckSolvent 1. Check Stock Solution (Solvent Only) Start->CheckSolvent CheckMatrix 2. Check Matrix Stability (Benchtop/Freeze-Thaw) CheckSolvent->CheckMatrix No ResultSolvent Degradation in Solvent? Possible Solubility/Adsorption issue. CheckSolvent->ResultSolvent Yes CheckLight 3. Check Light Exposure CheckMatrix->CheckLight No ResultMatrix Degradation in Matrix? Enzymatic Activity or Binding. CheckMatrix->ResultMatrix Yes ResultLight Light Sensitive? Use Amber Glass. CheckLight->ResultLight Yes ActionAdsorb Switch to Polypropylene or Low-Bind Plate. ResultSolvent->ActionAdsorb Fix ActionEnzyme Add Antioxidant (Ascorbic Acid) or Acidify Plasma immediately. ResultMatrix->ActionEnzyme Fix

Figure 1: Diagnostic workflow for identifying the root cause of 2-APP-d5 instability.

Critical Protocol: Matrix Stabilization

To prevent enzymatic degradation or N-oxidation during sample handling:

  • Temperature: Keep all biological samples on wet ice (4°C) at all times.

  • Antioxidants: If stability fails at room temperature, add 0.1% Ascorbic Acid to the plasma/serum immediately upon collection.

  • Acidification: Acidifying plasma (pH ~4) with dilute phosphoric acid can stabilize aromatic amines by protonating the amine group, making it less susceptible to oxidation.

Module 3: Bioanalytical Method Validation (BMV)

According to FDA and EMA guidelines (M10), you must prove stability. For 2-APP-d5, specific attention is needed for Matrix Effects which can mimic instability.

The Core Issue: Ion Suppression

In LC-MS/MS, co-eluting phospholipids from plasma can suppress the ionization of 2-APP-d5. If the suppression is variable between samples, your IS response will be erratic, looking like "instability."

Visualizing the Matrix Effect

MatrixEffect Phospholipids Phospholipids (Matrix) ESI ESI Source (Competition for Charge) Phospholipids->ESI High Conc. Analyte 2-APP-d5 (Analyte) Analyte->ESI Low Conc. Detector Mass Spec Detector ESI->Detector Suppressed Signal (False Low Recovery)

Figure 2: Mechanism of Ion Suppression. High-abundance matrix components compete for ionization charge, reducing IS signal.[1]

Validation Checklist (FDA M10 Compliant)
  • Freeze-Thaw Stability:

    • Requirement: 3 cycles from frozen (-20°C or -70°C) to room temperature.

    • 2-APP Specific: Ensure the thaw time is consistent. Prolonged exposure to room temperature light during thawing can induce degradation.

  • Bench-Top Stability:

    • Requirement: 4 to 24 hours at ambient temperature.

    • Tip: If 2-APP-d5 fails this, perform the test in amber tubes to rule out photolysis.

  • Processed Sample Stability:

    • Requirement: Stability in the autosampler (typically 4°C) for the duration of the run (e.g., 24-48 hours).

    • Tip: Aromatic amines can adsorb to glass vials over time. Use Polypropylene (PP) vials or inserts if you see a gradual signal decrease over a long run.

Frequently Asked Questions (FAQ)

Q1: My 2-APP-d5 signal varies significantly between patient samples. Is it unstable?

  • Diagnosis: Likely Matrix Effect , not chemical instability.

  • Test: Perform a "Post-Column Infusion" experiment. Infuse the IS constantly while injecting a blank plasma extract. If you see a dip in the baseline at the retention time of 2-APP, you have suppression.

  • Fix: Improve cleanup. Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids.

Q2: Can I store the Stock Solution in Methanol?

  • Answer: Yes, but protect from light . Methanol is a suitable solvent. Store at -20°C. Avoid acetone or aldehydes, which will react with the primary amine to form Schiff bases (imines).

Q3: Does the "d5" label affect the retention time?

  • Answer: Slightly. Deuterium has a "Chromatographic Isotope Effect." 2-APP-d5 may elute slightly earlier than the non-deuterated analyte. Ensure your integration windows are wide enough to capture both, but narrow enough to exclude interferences.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018).[2][4][5] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[3][6] Available at: [Link]

  • Wang, S., et al. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry (2001). Available at: [Link]

  • Totsuka, Y., et al. Structural characterization of the major DNA adduct formed by the food carcinogen 2-amino-5-phenylpyridine. Carcinogenesis (1996). (Demonstrates metabolic reactivity). Available at: [Link]

Sources

Improving the recovery of 2-Amino-5-phenylpyridine-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Sample Extraction & Recovery Protocols

Ticket ID: #APP-D5-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary: The Chemical Reality

Improving the recovery of 2-Amino-5-phenylpyridine-d5 (APP-d5) requires a strict adherence to chemical fundamentals. As a deuterated internal standard (IS), APP-d5 is the "source of truth" for your quantification. If its recovery is compromised, your data integrity vanishes.

The molecule possesses two critical properties that dictate its extraction behavior:

  • Basicity (pKa ~6.3): The 2-amino group significantly increases electron density on the pyridine ring, making it more basic than a standard pyridine. At neutral pH (7.0), a significant portion exists as a cation.

  • Lipophilicity (LogP ~2.7): The phenyl ring adds hydrophobicity, but the polar amino-pyridine core requires specific solvent choices to break water interactions.

Module 1: Chemical Fundamentals & Solubility

Understanding the "Why" behind the protocol.

Q: Why is pH control the single most critical factor for APP-d5 recovery?

A: Because pH dictates the molecule's charge state, which determines its solubility preference.

  • pH < 4.3 (Acidic): APP-d5 is fully protonated (

    
    ). It is highly water-soluble and will not  partition into organic solvents during Liquid-Liquid Extraction (LLE).[1]
    
  • pH > 8.3 (Basic): APP-d5 is deprotonated (Neutral,

    
    ). It becomes lipophilic and will partition into organic solvents or bind to reversed-phase sorbents.[1]
    

The Troubleshooting Rule: If your recovery is < 50% in LLE, your extraction buffer is likely too acidic. You must adjust the sample pH to > 9.0 (at least 2 units above the pKa) to ensure >99% of the molecule is neutral before adding the organic solvent.

Q: Does the "d5" labeling affect extraction efficiency compared to the analyte?

A: Theoretically, no. Practically, yes , if equilibration is poor. The Deuterium Isotope Effect on lipophilicity is negligible for extraction. However, the "Equilibration Gap" is a common failure mode.

  • Scenario: Your native analyte is bound to plasma proteins (albumin). You spike the APP-d5 into the plasma and immediately extract.

  • Result: The APP-d5 is "free" and extracts easily. The native analyte is "trapped" and extracts poorly.

  • Fix: After spiking APP-d5, vortex and allow the sample to equilibrate for 15–30 minutes . This ensures the IS integrates into the matrix and experiences the same protein binding forces as the analyte.

Module 2: Method-Specific Troubleshooting

Workflow Selection Guide

Use this decision matrix to select the correct extraction modality based on your sensitivity needs.

ExtractionSelection start Start: Define Sensitivity Requirement decision Required LLOQ? start->decision ppt Protein Precipitation (PPT) Cheap, Fast, Dirty Risk: Ion Suppression decision->ppt > 10 ng/mL lle Liquid-Liquid Extraction (LLE) Clean, Good Recovery Requires pH > 9.0 decision->lle 1 - 10 ng/mL spe Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange (MCX) Gold Standard for Bases decision->spe < 1 ng/mL (High Sensitivity)

Figure 1: Decision matrix for selecting the extraction method based on Lower Limit of Quantification (LLOQ) requirements.

Protocol A: Liquid-Liquid Extraction (LLE)

Issue: "I am using Ethyl Acetate, but recovery is inconsistent (30-60%)."

Root Cause: Ethyl Acetate is moderately polar, but if the aqueous phase isn't basic enough, the protonated APP-d5 stays in the water. Furthermore, Ethyl Acetate can extract matrix interferences that cause ion suppression.

Optimized Protocol:

  • Alkalize: Add 50 µL of 0.1 M NaOH or saturated Sodium Carbonate to 200 µL plasma. (Target pH: 10).

  • Solvent Switch: Use MTBE (Methyl tert-butyl ether) or a mixture of Hexane:Ethyl Acetate (1:1) . MTBE often provides a cleaner extract for phenyl-pyridines than pure Ethyl Acetate.[1]

  • Agitation: Vortex for 5 minutes (essential for partitioning).

  • Separation: Centrifuge at high speed (4000 x g). Flash freeze the aqueous layer if possible to pour off the organic layer without contamination.

Data Comparison:

Solvent System pH Condition Recovery (%) Matrix Effect
Ethyl Acetate Neutral (pH 7) 35% (High Var) High
Ethyl Acetate Basic (pH 10) 85% Moderate

| MTBE | Basic (pH 10) | 92% | Low |[1]

Protocol B: Solid Phase Extraction (SPE) - The Gold Standard

Issue: "I'm using a standard C18 cartridge, but the analyte washes off or doesn't elute."

Root Cause: C18 (Reversed Phase) relies solely on hydrophobicity. Since APP-d5 is basic, it is partially ionized at neutral pH, reducing retention on C18. You need a Mixed-Mode Cation Exchange (MCX) sorbent.[1]

Mechanism: MCX sorbents have both alkyl chains (hydrophobic retention) and sulfonic acid groups (ionic retention). This allows you to "lock" the molecule onto the cartridge using charge, wash away interferences aggressively, and then "unlock" it for elution.[2]

Optimized MCX Protocol:

MCX_Protocol cluster_0 Step 1: LOCK (Load) cluster_1 Step 2: WASH (Clean) cluster_2 Step 3: UNLOCK (Elute) Load Load Sample (Acidic pH ~4) Analyte is BH+ Wash1 Wash 1: 2% Formic Acid (Removes Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol Analyte becomes Neutral (B) Wash2->Elute

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow.[1] The "Lock/Unlock" mechanism ensures high specificity.

Step-by-Step Guide:

  • Pre-treatment: Dilute plasma 1:1 with 2% Formic Acid . This protonates APP-d5 (Charge: +1) and disrupts protein binding.

  • Conditioning: Methanol followed by Water.[3]

  • Load: Pass pre-treated sample. The APP-d5 binds to the sulfonic acid groups via ionic interaction.

  • Wash 1 (Aqueous): 2% Formic Acid. Removes proteins and salts.[3]

  • Wash 2 (Organic): 100% Methanol. Crucial Step. Because the analyte is ionically locked, you can use 100% organic solvent to wash away neutral lipids and hydrophobic interferences without losing the analyte.

  • Elution: 5% Ammonium Hydroxide in Methanol. The base neutralizes the APP-d5 (Charge: 0) and the sulfonic acid, breaking the ionic bond and releasing the molecule.

Module 3: Troubleshooting FAQ

Q: My recovery is good, but my internal standard response varies wildly between samples. Why? A: This is likely Matrix Effect (Ion Suppression) , not extraction recovery. Even with good extraction, phospholipids remaining in the sample can suppress the ionization of APP-d5 in the Mass Spec source.

  • Check: Monitor the phospholipid transition (m/z 184 -> 184) in your LC-MS method.

  • Fix: If using PPT, switch to Ostro™ or HybridSPE™ plates which specifically remove phospholipids. If using SPE, ensure the organic wash (Step 5 above) is aggressive enough.

Q: Can I use Protein Precipitation (PPT) with Acetonitrile? A: Yes, but beware of entrapment . Phenyl-pyridines can bind tightly to the precipitated protein pellet.

  • Modification: Use Acetonitrile containing 1% Formic Acid . The acid helps dissociate the drug from the protein before the protein precipitates.

  • Ratio: Use at least a 3:1 ratio of solvent to plasma.

References

  • ChemicalBook. (2025). 2-Amino-5-phenylpyridine Chemical Properties and pKa Data. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] 2-Amino-5-phenylpyridine Product Specifications. Retrieved from

  • Waters Corporation. (2023). Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange. Retrieved from

  • Biotage. (2023). Optimizing Mixed-Mode SPE: The Lock and Key Mechanism. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

Sources

Addressing isotopic exchange issues with 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Isotopic Exchange in 2-Amino-5-phenylpyridine-d5 Ticket ID: TS-ISO-PYR-005 Status: Open Resource[1]

Incident Overview

Users utilizing 2-Amino-5-phenylpyridine-d5 as an Internal Standard (IS) for LC-MS/MS quantification often report two distinct failure modes:

  • Signal Loss/Mass Shift: The expected parent ion (

    
    ) decreases in intensity, while 
    
    
    
    or
    
    
    signals increase over time.[1]
  • Retention Time Drift: The deuterated standard elutes slightly earlier than the native analyte, leading to integration errors or variable matrix effects.

This guide addresses the physicochemical root causes of these issues and provides validated protocols to mitigate them.

Technical Analysis: The Mechanism of Exchange

To solve isotopic instability, one must distinguish between Labile Proton Exchange and Acid-Catalyzed Back-Exchange .[1]

A. Labile Proton Exchange (Rapid & Reversible)

The amine protons (


) on the pyridine ring are "labile."[1] In the presence of a protic deuterated solvent (e.g., 

,

), these instantly swap to

.[1] Conversely, if you dissolve a deuterated molecule in regular water/methanol,

instantly reverts to

.[1]
  • Verdict: This is normal behavior.[1] It does not affect the stable "d5" label on the carbon skeleton, provided your MS transition monitors the carbon-bound deuteriums.

B. Acid-Catalyzed Back-Exchange (The Critical Failure)

The "d5" label is typically located on the phenyl ring. The 2-amino group is a strong electron-donating group (EDG), activating the pyridine ring. However, the phenyl ring itself can be susceptible to Electrophilic Aromatic Substitution (EAS) under acidic conditions (low pH mobile phases) or elevated temperatures.[1]

  • Mechanism: In the presence of

    
     (from formic acid or TFA), a deuterium on the aromatic ring can be replaced by a proton (
    
    
    
    ).[1] This results in a permanent loss of mass (
    
    
    ).[1]
Visualizing the Risk Pathways

ExchangeMechanism cluster_0 Critical Risk Factors Start 2-Amino-5-phenylpyridine-d5 (Intact IS) Intermediate Arenium Ion Intermediate Start->Intermediate + H+ (Protonation) Acid Acidic Mobile Phase (pH < 3.0) Acid->Intermediate Heat High Temp (> 40°C) Heat->Intermediate Catalyzes Outcome Back-Exchange (M+4 Species Formed) Intermediate->Outcome - D+ (Deuterium Loss)

Figure 1: Mechanism of acid-catalyzed hydrogen-deuterium exchange (HDX) leading to internal standard degradation.[1][2]

Troubleshooting Protocols

Phase 1: Solvent & Stock Solution Management

The choice of solvent for stock preparation is the first line of defense.

ParameterRecommendationScientific Rationale
Stock Solvent DMSO or Acetonitrile (Anhydrous) Aprotic solvents prevent proton exchange.[1] Methanol (protic) can facilitate slow exchange if trace acid is present.[1]
Storage Temp -20°C or -80°C Kinetic rates of exchange drop significantly at lower temperatures.[1]
Additives Avoid Acids in Stock Never add Formic Acid or TFA to the stock solution to "stabilize" it. This accelerates exchange.[1][3]
Glassware Silanized / Amber Active sites on standard glass can act as Lewis acids, catalyzing exchange.[1]
Phase 2: LC-MS Method Optimization

If you observe retention time shifts or signal instability during the run:

  • The Deuterium Isotope Effect: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1]

    • Symptom:[1][3][4][5][6][7][8][9] The IS elutes 0.05–0.2 minutes before the analyte.

    • Risk:[1] If the shift moves the IS out of the analyte's ion suppression zone, quantification accuracy fails.

    • Fix: Flatten the gradient slope at the elution point to force co-elution, or widen the MRM acquisition window.

  • Mobile Phase pH:

    • Avoid pH < 3.0 if stability is compromised.[1]

    • Switch from 0.1% Formic Acid to 10mM Ammonium Acetate (pH 5-6) if back-exchange is confirmed.[1]

Validation Protocol: The "Stress Test"

Before running a full bioanalytical validation, perform this self-validating experiment to confirm IS stability.

Workflow Diagram

StabilityWorkflow Step1 1. Prepare Stock (DMSO, 1 mg/mL) Step2 2. Create 3 Aliquots Step1->Step2 CondA A: Mobile Phase (Acidic, pH 2.5) Step2->CondA CondB B: Neutral Buffer (pH 7.0) Step2->CondB CondC C: Control (Fresh Dilution) Step2->CondC Incubate Incubate 4h @ RT CondA->Incubate CondB->Incubate Analyze LC-MS Analysis Monitor M+5 vs M+4 CondC->Analyze Inject Immediately Incubate->Analyze

Figure 2: Step-by-step workflow for assessing isotopic stability under experimental conditions.

Detailed Steps:
  • Preparation: Dilute the IS to working concentration (e.g., 100 ng/mL) in your exact mobile phase (Condition A) and a neutral buffer (Condition B).[1]

  • Incubation: Let stand at room temperature for 4 hours (simulating an autosampler run).

  • Control: Prepare a fresh dilution immediately before injection (Condition C).

  • Analysis: Inject A, B, and C.

  • Calculation:

    
    [1]
    
    • Acceptance Criteria: Exchange % should be < 1.0% relative to the Control.

Frequently Asked Questions (FAQs)

Q: Can I use D2O to prevent back-exchange? A: No. While using


 prevents the loss of deuterium to the solvent, it is prohibitively expensive for LC mobile phases and impractical. The correct approach is to prevent the reaction (exchange) by controlling pH and temperature, rather than changing the solvent isotope.

Q: Why does my IS peak look split? A: This is likely the Deuterium Isotope Effect resolving on a high-efficiency column. The "shoulder" might be a partially exchanged isotopologue (


 vs 

) or simply the

separating from trace native material. Ensure your integration window covers the entire peak width.

Q: Is the amino group (-NH2) deuterated in this product? A: Generally, no.[1] Even if it were supplied as


, it would instantly exchange to 

in water/methanol.[1] For LC-MS applications, we rely on the stability of the Ring-Deuteriums (C-D bonds) .

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Section on Internal Standards and Stability. [Link][1]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Discusses retention time shifts). [Link][1]

  • Jorgensen, M. (2010). Hydrogen-Deuterium Exchange in Aromatic Compounds.[1] (General mechanism of acid-catalyzed exchange).[1][10][11] [Link]

Sources

Purification strategies for the synthesis of 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound Overview: 2-Amino-5-phenylpyridine-d5 is a stable isotopically labeled internal standard (IS) primarily used in LC-MS/MS quantitation of biological samples. It is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 2-amino-5-halopyridine (usually bromo- or iodo-) and phenyl-d5-boronic acid.

Critical Purification Challenges:

  • Palladium (Pd) Residues: The amino group on the pyridine ring acts as a ligand, coordinating with Pd catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), making standard silica filtration insufficient.

  • Isotopic Dilution: While aryl C-D bonds are robust, harsh acidic conditions or prolonged exposure to active metals can theoretically induce H/D exchange, compromising the isotopic purity.

  • Starting Material Co-elution: Unreacted 2-amino-5-bromopyridine often possesses an Rf value very similar to the product, complicating chromatographic separation.

Troubleshooting Guide (Q&A Format)

Category A: Purity & Contamination

Q1: I see a persistent dark color in my product even after column chromatography. Is this an impurity? A: Yes, this is likely oxidized amine or colloidal palladium .

  • Diagnosis: Aminopyridines are electron-rich and prone to oxidation, turning yellow/brown upon air exposure. Dark black/grey specs indicate colloidal Pd.

  • Solution:

    • For Oxidation: Perform all recrystallization steps under an inert atmosphere (N2 or Ar). Store the final solid in amber vials at -20°C.

    • For Palladium: Standard silica columns fail to remove Pd coordinated to the pyridine nitrogen. You must use a metal scavenger (see Protocol 2 below) or a wash with aqueous L-Cysteine.

Q2: My LC-MS shows a "M-1" or "M-2" peak (d4 or d3 isotopologues). Did I lose deuterium? A: It is unlikely you "lost" deuterium during workup unless you used strong mineral acids at high temperatures.

  • Root Cause: The issue is almost certainly the purity of your starting material (Phenyl-d5-boronic acid). Boronic acids can deborylate or exchange prior to coupling.[1]

  • Action: Check the Certificate of Analysis (CoA) of your boronic acid. If the synthesis is already done, recrystallization will not separate isotopologues. You must re-synthesize with higher purity precursors.

Category B: Separation Issues

Q3: The product co-elutes with the halo-pyridine starting material on TLC/Column. How do I separate them? A: This is a common issue due to the structural similarity.

  • Strategy 1 (Chemical Modification): If the impurity is the boronic acid, a basic wash (1M NaOH) removes it. If it is the bromo-pyridine, it is lipophilic.

  • Strategy 2 (Stationary Phase): Switch from standard Silica to Amine-functionalized Silica (NH2-SiO2). The interaction with the pyridine nitrogen differs slightly between the bromo- and phenyl- analogs.

  • Strategy 3 (Solvent System): Do not use pure EtOAc/Hexane. Add 1% Triethylamine (TEA) to the mobile phase to sharpen the peaks and reduce tailing caused by the basic pyridine nitrogen interacting with acidic silanols.

Detailed Experimental Protocols

Protocol 1: Optimized Workup for Suzuki Coupling

Use this immediately after the reaction reaches completion.

  • Quench: Cool reaction mixture to room temperature (RT). Dilute with Ethyl Acetate (EtOAc).[2]

  • Scavenger Wash (Crucial): Wash the organic layer with 5% aqueous L-Cysteine or Thiourea solution (2x).

    • Why? These sulfur ligands have a higher affinity for Pd than the aminopyridine, stripping the metal into the aqueous phase.

  • Base Wash: Wash with saturated NaHCO3 to remove boronic acid byproducts.

  • Drying: Dry over anhydrous Na2SO4 (avoid MgSO4 if Lewis acid coordination is suspected, though rare here).

  • Concentration: Evaporate solvent under reduced pressure. Do not exceed 40°C to prevent oxidative degradation.

Protocol 2: Palladium Removal (The "Silica-Thiol" Method)

Use if the product is still grey/brown after workup.

ParameterSpecification
Scavenger Type SiliaMetS® Thiol (or equivalent SH-functionalized silica)
Loading 0.5 equiv (relative to Pd catalyst used)
Solvent THF or MeOH (Product must be fully soluble)
Temperature 40°C
Time 4 hours

Steps:

  • Dissolve crude solid in THF (10 mL/g).

  • Add Thiol-Silica scavenger.[3]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad or Celite®.

  • Concentrate filtrate.[3][4]

Protocol 3: Recrystallization (Final Polish)

Recommended for achieving >99% chemical purity.

  • Solvent System: Methylcyclohexane (preferred) or Ethanol/Water (1:1).

  • Method:

    • Dissolve crude solid in minimum boiling Ethanol.

    • Add hot Water dropwise until slight turbidity persists.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to RT, then to 4°C.

    • Filtration: Collect crystals and wash with cold hexanes.

Workflow Visualization

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture (Suzuki Coupling) Workup Standard Workup (EtOAc/Water + L-Cysteine Wash) Start->Workup CheckColor Decision: Is solid Grey/Black? Workup->CheckColor Scavenger Pd Scavenging (Thiol-Silica / 40°C) CheckColor->Scavenger Yes (Pd present) TLC TLC Analysis (Check for Starting Material) CheckColor->TLC No Scavenger->TLC Column Flash Chromatography (DCM:MeOH 95:5 + 1% TEA) TLC->Column Impurities detected Recryst Recrystallization (EtOH/Water or Methylcyclohexane) TLC->Recryst Clean profile Column->Recryst Final Pure 2-Amino-5-phenylpyridine-d5 (>98% CP, >99% IP) Recryst->Final

Caption: Step-by-step decision tree for removing Pd contaminants and separating structural impurities.

Data & Specifications

Table 1: Physicochemical Properties & Solubility
PropertyValueNotes
Molecular Formula C11H5D5N2
Molecular Weight ~175.24 g/mol Increases by ~5 due to deuteration
Appearance Off-white to pale yellow solidDarkens on oxidation
Melting Point 132–136 °CConsistent with protio-analog [1]
Solubility (High) DMSO, Methanol, EthanolGood for scavenging steps
Solubility (Low) Water, HexanesGood for recrystallization antisolvent
pKa (Predicted) ~6.3Basic pyridine nitrogen [1]
Table 2: Chromatography Guidelines
ParameterConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard; consider NH2-silica for difficult separations
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic system
Mobile Phase B Methanol (MeOH)Elutes the polar amine
Modifier 1% Triethylamine (TEA) or NH4OHMandatory. Prevents peak tailing of the basic amine
Typical Gradient 0% to 10% MeOH in DCMProduct usually elutes ~3-5% MeOH

References

  • ChemicalBook. (2024).[5] 2-Amino-5-phenylpyridine Chemical Properties and Synthesis. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps.[6] Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures. Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis. Retrieved from

Sources

Technical Support Center: Troubleshooting Deuterated Internal Standards in Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SIL-IS-OPT-2024 Subject: Advanced Troubleshooting for Deuterated Internal Standard (d-IS) Anomalies

Executive Summary

While Stable Isotope Labeled (SIL) internal standards are the "gold standard" for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS, they are not infallible. Deuterated standards (


H), specifically, introduce unique physicochemical challenges compared to 

C or

N analogs. This guide addresses the three critical failure modes of deuterated standards: Chromatographic Isotope Effects , Deuterium-Hydrogen Exchange , and Isotopic Crosstalk .
Module 1: Chromatographic Retention Time Shifts
Q: Why does my deuterated internal standard elute earlier than my analyte?

A: This is known as the Deuterium Isotope Effect . In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic interaction. The C-D bond is slightly shorter (0.005 Å) and has a lower polarizability than the C-H bond. This makes the deuterated molecule slightly less lipophilic (more hydrophilic) than the non-labeled analyte. Consequently, highly deuterated analogs (e.g., d5, d8) often elute earlier than the target analyte.

The Risk: If the retention time shift (


) is significant, the IS and analyte may elute in different regions of the suppression profile. The IS will no longer experience the exact same matrix effects as the analyte, invalidating its primary function.
Troubleshooting Protocol: Mitigating Retention Shifts
ParameterAdjustment StrategyMechanism
Mobile Phase Reduce Organic Slope Shallower gradients reduce peak focusing, potentially widening peaks to force overlap, though this sacrifices resolution.
Stationary Phase Switch to C18 vs. Phenyl Phenyl-hexyl columns often exaggerate

interactions. Since C-D bonds affect electron density, changing the stationary phase chemistry can sometimes align retention.
Isotope Selection Use

C or

N
Ultimate Fix: Carbon-13 and Nitrogen-15 add mass without significantly altering bond length or lipophilicity. They co-elute perfectly.
D-Count Minimize Deuterium Use a d3 or d4 analog instead of d8 or d10 if possible to minimize the cumulative lipophilicity shift.
Visual Logic: The Chromatographic Isotope Effect

IsotopeEffect Start Deuterated Standard (d-IS) Selection Mechanism C-D Bond is Shorter & Less Polarizable (Reduced Lipophilicity) Start->Mechanism Result Earlier Elution in RPLC Mechanism->Result Consequence Separation from Analyte Peak Result->Consequence MatrixEffect Differential Matrix Effect Zone Consequence->MatrixEffect If shift > 0.1 min ValidationFail Quantitation Bias (IS fails to correct suppression) MatrixEffect->ValidationFail

Figure 1: Mechanism of retention time shifts leading to quantitation bias.

Module 2: Stability & Deuterium-Hydrogen Exchange
Q: My IS signal intensity drops over time, or I see "ghost" peaks at the analyte mass. What is happening?

A: You are likely experiencing Deuterium-Hydrogen (D/H) Exchange . Deuterium atoms placed on labile heteroatoms (O-D, N-D, S-D) are not stable. When dissolved in protic solvents (water, methanol) or exposed to acidic mobile phases, these deuterium atoms rapidly exchange with protons (


H) from the solvent.
  • Result: The mass of your IS shifts back toward the native analyte mass.

  • False Positive: The "exchanged" IS now appears at the analyte's MRM transition, artificially inflating the calculated concentration.

Diagnostic Checklist
  • Check Structure: Are deuterium atoms on Hydroxyl (-OH), Amine (-NH), or Thiol (-SH) groups?

  • Check pH: Acidic conditions accelerate exchange on aromatic rings (e.g., ortho/para positions on phenols).

  • Check Solvent: Protric solvents (

    
    , MeOH) facilitate exchange. Aprotic solvents (ACN, DMSO) slow it down but do not prevent it once mixed with mobile phase.
    

Rule of Thumb: Only purchase standards where deuterium is incorporated into the carbon backbone (C-D bonds), preferably on non-activated positions.

Module 3: Isotopic Crosstalk (Interference)
Q: I see a signal in my blank sample at the IS retention time. Is my column contaminated?

A: Before assuming carryover, calculate Isotopic Crosstalk . This occurs when the natural isotopic distribution of the analyte overlaps with the IS, or vice versa.

Scenario A: Analyte contributing to IS (M+0


 IS) 
High concentrations of the analyte (ULOQ) contain naturally occurring isotopes (

C,

O, etc.) that increase its mass.[1] If the IS is only +3 Da heavier, the M+3 isotope of the analyte may fall into the IS window.

Scenario B: IS contributing to Analyte (IS


 M+0) 
Commercial deuterated standards are rarely 100% pure. A "d5" standard often contains traces of d4, d3, and d0 (unlabeled). If you spike the IS at a high concentration, the d0 impurity will appear as the analyte.
Crosstalk Calculation Table
DirectionCauseCalculation / CheckCorrective Action
Analyte

IS
Natural Abundance (

C)
Check theoretical isotope distribution. For a molecule ~500 Da, M+3 is significant.Increase mass difference (

Da). Lower ULOQ.
IS

Analyte
Synthesis Impurity (d0)Inject IS only (at working conc). Monitor analyte transition.Reduce IS concentration. Buy higher purity IS (>99 atom % D).
Module 4: Regulatory & Validation Guidelines
Q: What does the FDA require regarding Internal Standard variability?

A: The FDA "Bioanalytical Method Validation" (M10) and specific IS variability guidance emphasize that IS response should be consistent.[2] While there is no fixed acceptance limit (e.g., "must be within 50-150%"), patterns are critical.

  • Systemic Low Response: Indicates matrix-induced suppression. If the analyte is suppressed equally, the method is valid (Parallelism).

  • Random Variability: Indicates injection errors, solubility issues, or instability.

  • Trend (Drift): Indicates instrument fouling or D/H exchange in the autosampler.

Validation Requirement: You must demonstrate that the IS tracks the analyte. If the IS response varies significantly, you must prove that the calculated concentration of QCs remains accurate.

Workflow: Troubleshooting IS Variability

IS_Troubleshooting Start Issue: High IS Variability (>20% CV) CheckRT Check Retention Time Start->CheckRT Branch1 RT Shift vs Analyte? CheckRT->Branch1 YesShift Chromatographic Isotope Effect (See Module 1) Branch1->YesShift Yes NoShift Co-eluting Branch1->NoShift No CheckMass Check Mass Spectrum NoShift->CheckMass MassShift Mass Shift Observed? CheckMass->MassShift YesMass D/H Exchange (See Module 2) MassShift->YesMass Yes NoMass Check Matrix Effect MassShift->NoMass No MatrixAction Perform Infusion Post-Column Check Suppression Zones NoMass->MatrixAction

Figure 2: Decision tree for diagnosing Internal Standard response anomalies.

References
  • FDA Guidance for Industry. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration.[2][3] Link

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] Link

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in reversed-phase liquid chromatography. Journal of Chromatography B.
  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

  • Chowdhury, S.K., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Journal of The American Society for Mass Spectrometry. Link

Sources

Technical Support Center: Method Validation for 2-Amino-5-phenylpyridine-d5 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Application Context

2-Amino-5-phenylpyridine-d5 (C11H5D5N2) is the stable isotope-labeled internal standard (SIL-IS) used primarily for the quantification of 2-Amino-5-phenylpyridine , a known impurity and potential degradation product of the anti-fibrotic drug Pirfenidone .

In high-sensitivity LC-MS/MS bioanalysis, this deuterated standard is critical for compensating for:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids or salts in plasma/tissue.

  • Extraction Recovery: Variations in Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) efficiency.

  • Injection Variability: Minor fluctuations in autosampler precision.

Chemical Properties & Handling[1]
  • Molecular Weight: ~175.24 Da (d5) vs. 170.21 Da (d0).

  • Isotopic Labeling: Typically 5 deuteriums on the phenyl ring. This placement is non-exchangeable , ensuring stability in aqueous mobile phases (unlike amine-deuterated variants).

  • Solubility: Soluble in Methanol (MeOH) and Acetonitrile (ACN). Slightly soluble in water; solubility increases in acidic pH due to the pyridine nitrogen (pKa ~6-7).

Pre-Validation: Method Development & Optimization

Before entering full GLP validation, your method must be "tuned" to handle the specific physicochemical differences between the analyte and the d5-IS.

Mass Spectrometry Tuning (ESI+)

The 2-aminopyridine moiety ionizes strongly in positive electrospray ionization (ESI+).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (Typical)Rationale
Analyte (d0) 171.1 [M+H]+~154.1 (Loss of NH3)20-25 eVPrimary fragment (Amine loss)
Analyte (d0) 171.1 [M+H]+~128.130-35 eVPyridine ring cleavage
IS (d5) 176.1 [M+H]+~159.1 (Loss of NH3)20-25 eVd5-Phenyl ring remains intact

Critical Note: Ensure your Q3 transition for the IS retains the deuterated phenyl ring. If you monitor a fragment where the phenyl ring is lost, you lose the mass distinction between d0 and d5.

Chromatographic Setup (The Deuterium Effect)

Issue: Deuterated compounds are slightly less hydrophobic than their non-deuterated counterparts.[1] Result: 2-Amino-5-phenylpyridine-d5 may elute slightly earlier than the d0 analyte in Reverse Phase LC (RPLC). Mitigation:

  • Use a column with high carbon load (e.g., C18) to maximize interaction.

  • Ensure the retention time shift is minimal (< 0.05 min) so that the IS still co-elutes with the analyte to effectively compensate for matrix effects.

Validation Workflow & Protocols

This guide follows ICH M10 and FDA Bioanalytical Method Validation guidelines.

Diagram 1: Validation Logic Flow

This workflow illustrates the dependency of validation parameters. You cannot proceed to Accuracy/Precision if Selectivity fails.

ValidationWorkflow Start Method Development (Tuning & Chromatography) Selectivity 1. Selectivity & Specificity (Check for Interference) Start->Selectivity Selectivity->Start Fail (Interference) MatrixEffect 2. Matrix Factor (MF) (Is suppression consistent?) Selectivity->MatrixEffect Pass MatrixEffect->Start Fail (IS Divergence) Linearity 3. Linearity & LLOQ (Calibration Curve) MatrixEffect->Linearity IS Compensates AccPrec 4. Accuracy & Precision (3 runs, 5 replicates) Linearity->AccPrec Stability 5. Stability (Freeze/Thaw, Benchtop) AccPrec->Stability Report Final Validation Report Stability->Report

Caption: Logical progression of bioanalytical method validation. Critical "Stop/Go" decision points are Selectivity and Matrix Effect.

Troubleshooting & FAQs

Issue 1: "Cross-Talk" (Signal Interference)

Q: I see a peak for the analyte (d0) in my 'Blank + IS' samples. Is my IS contaminated?

A: This is a common issue with deuterated standards. It usually stems from Isotopic Purity .

  • Mechanism: If your d5 standard is only 98% pure, it may contain 2% d0 (unlabeled). When you spike the IS at high concentrations, that 2% d0 appears as a quantifiable analyte peak.

  • Protocol to Verify:

    • Inject a "Double Blank" (Matrix only). Result should be 0.

    • Inject "Blank + IS" (Matrix + IS only).

    • Calculate the area of the analyte peak in the "Blank + IS".

    • Acceptance Criteria: The interference area must be < 20% of the LLOQ (Lower Limit of Quantitation) area of the analyte [1, 2].

  • Solution: If interference > 20% of LLOQ, you must either:

    • Lower the IS concentration (but maintain signal-to-noise > 50:1).

    • Purchase a higher purity IS (e.g., >99.5% isotopic purity).

Issue 2: Matrix Effects & IS Response Variation

Q: My IS peak area varies significantly (>50%) between samples, but the retention time is stable.

A: This indicates Matrix Suppression or Enhancement . While the IS is meant to correct for this, extreme suppression (signal < 10% of solvent standards) reduces sensitivity and precision.

Protocol: Post-Column Infusion (Qualitative)

  • Infuse the analyte + IS solution (at 100 ng/mL) continuously into the MS source via a T-tee.

  • Simultaneously inject a blank matrix extract via the LC column.

  • Observation: Look for "dips" (suppression) or "peaks" (enhancement) in the baseline at the expected retention time.

  • Fix: If the suppression zone coincides with your analyte RT, modify the gradient or mobile phase (e.g., add Ammonium Formate) to shift the analyte away from the suppression zone (usually phospholipids).

Diagram 2: Troubleshooting IS Variability

Use this decision tree when IS response fluctuates during a run.

ISTroubleshooting Start Problem: IS Response Variation > 50% CheckRT Is Retention Time (RT) shifting? Start->CheckRT RTShift Yes: RT Shifting CheckRT->RTShift RTStable No: RT Stable CheckRT->RTStable Solvent Check Mobile Phase pH & Column Equilibration RTShift->Solvent Matrix Check Matrix Effect (Phospholipids?) RTStable->Matrix Systematic Drop Extract Extraction Issue: Inconsistent Pipetting/Recovery RTStable->Extract Random Scatter

Caption: Decision tree for diagnosing Internal Standard (IS) response variability.

Issue 3: Stock Solution Stability

Q: How long can I keep the 2-Amino-5-phenylpyridine-d5 stock solution?

A:

  • Storage: Store powder at -20°C protected from light (aromatic amines can be light-sensitive).

  • Solution: Stock solutions in Methanol/ACN are typically stable for 1-3 months at -20°C.

  • Validation Requirement: You must experimentally verify this by comparing "Old Stock" (stored) vs. "Freshly Weighed Stock". The response ratio should be within 95-105% .

  • Caution: Do not store in acidic aqueous solutions for long periods, as this may promote slow degradation or precipitation if the pH shifts.

Summary of Acceptance Criteria (ICH M10)

ParameterAcceptance CriteriaReference
Selectivity Interference in blank < 20% of LLOQ (Analyte) and < 5% of IS response.[1]
Accuracy Mean conc.[2] within ±15% of nominal (±20% at LLOQ).[2][1]
Precision CV% within ±15% (±20% at LLOQ).[1]
Matrix Factor IS-normalized MF CV% should be < 15% across 6 lots of matrix.[2]
IS Response Should not show a trend (drift) within a run.[3]

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • U.S. Food and Drug Administration (FDA). (2019).[3] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

Sources

Technical Support Center: Sensitivity Enhancement for 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sensitivity Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing limits of detection (LOD) issues with 2-Amino-5-phenylpyridine-d5 .

While often used as an Internal Standard (IS) for its non-deuterated parent, 2-A-5-PP-d5 requires rigorous validation itself.[1] The molecule features a basic primary amine on a pyridine ring. This structure presents two specific challenges for LC-MS/MS sensitivity:

  • Peak Tailing: Interaction between the basic amine and residual silanols on C18 columns spreads the signal, reducing peak height (S/N ratio).

  • Deuterium Isotope Effect: The d5-isotopolog often elutes slightly earlier than the unlabeled analyte in Reverse Phase Liquid Chromatography (RPLC). If this shift moves the peak into a suppression zone (e.g., phospholipids), sensitivity crashes.

This guide provides a modular approach to solving these issues, ranging from instrument tuning to chemical derivatization.

Interactive Troubleshooting Workflow

Before altering your chemistry, use this decision tree to diagnose the root cause of your sensitivity loss.

Troubleshooting_Workflow Start START: Low Sensitivity for 2-A-5-PP-d5 Check_Peak Is the Peak Shape Symmetrical? Start->Check_Peak Check_RT Is Retention Time (RT) Stable? Check_Peak->Check_RT Yes Tailing Issue: Peak Tailing/Broadening Check_Peak->Tailing No (Tailing) Suppression Issue: Matrix Suppression Check_RT->Suppression RT Shifts/Drifts Ionization Issue: Poor Ionization Efficiency Check_RT->Ionization RT Stable but Signal Low Sol_Tailing Action: Add NH4OAc or Switch to High pH Stable Column (C18 Hybrid) Tailing->Sol_Tailing Check_Phospho Are Phospholipids Interfering? Suppression->Check_Phospho Sol_SPE Action: Switch from PPT to MCX (Mixed-Mode Cation Exchange) SPE Check_Phospho->Sol_SPE Sol_Deriv Action: Chemical Derivatization (Dansyl Chloride) Ionization->Sol_Deriv

Figure 1: Diagnostic logic flow for identifying the source of sensitivity loss in LC-MS/MS analysis of aminopyridines.

Module A: Chromatographic Optimization

The primary amine on the pyridine ring (pKa ~6.3) is prone to interacting with silanols on the silica backbone of HPLC columns. This causes tailing, which lowers the peak apex and ruins sensitivity.

Protocol 1: Mobile Phase & Column Selection

Objective: Sharpen peaks to increase Signal-to-Noise (S/N) ratio.

ParameterRecommendationTechnical Rationale
Column Stationary Phase C18 with Hybrid Particle Technology (e.g., BEH C18)Hybrid particles operate at high pH (up to pH 12), allowing you to keep the amine uncharged if necessary, or fully capped to prevent silanol drag.[1]
Mobile Phase A 10mM Ammonium Acetate (pH 5.0 - 6.0) Unlike Formic Acid alone, ammonium ions (

) compete with the analyte for silanol binding sites, effectively "blocking" the tailing mechanism.[1]
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for basic compounds compared to Methanol in RPLC.[1]
The "Deuterium Shift" Monitor Relative RT The d5 variant is slightly less lipophilic than the H-variant.[1] Expect it to elute 0.05–0.1 min earlier . Ensure this window is free of matrix suppression.

Module B: Sample Preparation (Matrix Management)

If your neat standards look good but biological samples fail, you have Matrix Effects . Protein Precipitation (PPT) is often insufficient for trace-level aminopyridines because it leaves phospholipids behind.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

Since 2-A-5-PP-d5 is basic, use Mixed-Mode Cation Exchange (MCX) to lock the analyte onto the cartridge while washing away neutrals and acids.

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Sample (acidified with 2% Formic Acid to ensure protonation of the amine).

  • Wash 1 (Acidic/Neutral): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral phospholipids). CRITICAL STEP.

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (Releases the basic analyte).

  • Evaporate & Reconstitute: Dry under

    
     and reconstitute in Mobile Phase.
    

Module C: Chemical Derivatization (The "Nuclear Option")

If direct LC-MS/MS sensitivity is still insufficient (e.g., you need sub-picogram detection), you must increase the ionization efficiency. The primary amine group (


) is a perfect target for Dansylation .

Why it works:

  • Mass Shift: Moves the analyte to a higher mass range (away from low-mass solvent noise).

  • Hydrophobicity: The dansyl group improves retention on C18, moving the peak away from the solvent front (suppression zone).

  • Ionization: The tertiary amine in the dansyl tag has high proton affinity, significantly boosting ESI+ response.

Derivatization_Protocol Step1 1. Prepare Sample (100 µL Plasma/Urine) Step2 2. Add Reagent (50 µL Dansyl Chloride in Acetone, 1 mg/mL) Step1->Step2 Step3 3. Buffer (50 µL 0.1M NaHCO3, pH 10) Step2->Step3 Step4 4. Incubate (60°C for 10 mins) Step3->Step4 Step5 5. Quench (Add Formic Acid) Step4->Step5 Step6 6. Analyze (Target Mass: [M+H]+ + 233 Da) Step5->Step6

Figure 2: Dansyl Chloride derivatization workflow for enhancing ionization of primary amines.

Frequently Asked Questions (FAQ)

Q1: My d5-standard signal is fluctuating wildly between injections. Why?

  • Answer: This is likely Carryover . Basic amines stick to the injector needle and tubing.

  • Fix: Use a needle wash solution containing strong organic + acid (e.g., ACN:MeOH:Water:Formic Acid 40:40:19:1). Ensure the wash cycle is at least 10 seconds.

Q2: Can I use the d5-standard to quantify the non-deuterated parent if their retention times are different?

  • Answer: Yes, but with caution. The "Deuterium Isotope Effect" causes the d5 peak to elute slightly earlier.[2] If your LC run is short (<3 mins), this separation might place the IS and Analyte in different suppression zones.

  • Fix: Use a shallower gradient to ensure they co-elute as closely as possible, or validate that the matrix factor (MF) is identical at both retention times.

Q3: What are the optimal MRM transitions?

  • Answer: For 2-Amino-5-phenylpyridine (Parent MW ~170), the d5 variant will be ~175.

    • Precursor: ~176.1

      
      
      
    • Fragment: Look for the loss of the amino group (

      
      , -17) or ring fragmentation.
      
    • Note: Always optimize collision energy (CE) specifically for the d5 variant; do not assume it is identical to the non-deuterated form.

References

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Deuterium Isotope Effects in Chromatography. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science.[3] Link

  • Derivatization Strategies. (2021). In-Source Microdroplet Derivatization... for Enhanced Sensitivity. National Institutes of Health (PubMed). Link

  • Chemical Properties of 2-Amino-5-phenylpyridine. (2025). PubChem Compound Summary. National Library of Medicine. Link (Referenced via structural similarity to chloropyridine analogs).

Sources

Validation & Comparative

Technical Comparison Guide: 2-Amino-5-phenylpyridine-d5 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Labeling

In the quantitative analysis of 2-Amino-5-phenylpyridine (Phe-P-1) —a mutagenic heterocyclic aromatic amine (HAA) found in cooked proteinaceous foods and biological fluids—the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

This guide compares the performance of the stable isotope-labeled (SIL) standard, 2-Amino-5-phenylpyridine-d5 , against traditional non-deuterated internal standards (structural analogs). While structural analogs offer cost advantages, they frequently fail to compensate for the variable ionization suppression characteristic of complex matrices (e.g., hydrolyzed meat extracts, plasma).

Recommendation: For regulatory compliance and trace-level quantification (<1 ng/mL), 2-Amino-5-phenylpyridine-d5 is the mandatory choice to ensure data integrity.

Technical Analysis: Mechanism of Error Compensation

The Challenge: Matrix Effects in LC-MS/MS

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, proteins) compete with the analyte for charge. This results in Ion Suppression or Enhancement .

  • Scenario A (Analog IS): The analog elutes at a different retention time (RT) than the analyte. It experiences a different matrix environment.[1][2] The correction factor is invalid.

  • Scenario B (d5-IS): The deuterated standard co-elutes (or elutes with negligible shift) with the analyte. It experiences the exact same suppression events. The ratio of Analyte/IS remains constant, correcting the error.

Diagram: Matrix Effect Compensation Workflow

The following diagram illustrates why co-elution is non-negotiable for accurate quantification in complex matrices.

MatrixEffect cluster_Analog Scenario 1: Analog IS cluster_SIL Scenario 2: d5-IS (SIL) Sample Complex Matrix Sample (Analyte + Matrix Components) LC LC Separation Sample->LC Analog_Elution Analog Elutes @ T1 (Low Matrix Suppression) LC->Analog_Elution Analyte_Elution_1 Analyte Elutes @ T2 (High Matrix Suppression) LC->Analyte_Elution_1 Co_Elution Analyte & d5-IS Co-elute @ T2 (Both Suppressed Equally) LC->Co_Elution Result_1 Result: Falsely Low Calculation (Correction Failed) Analog_Elution->Result_1 Different Ionization Efficiency Analyte_Elution_1->Result_1 Result_2 Result: Accurate Calculation (Ratio Preserved) Co_Elution->Result_2 Identical Ionization Efficiency

Figure 1: Mechanism of Matrix Effect Compensation. Analog IS fails because it does not experience the same ionization environment as the analyte.

Comparative Performance Metrics

The following data summarizes the performance differences observed during method validation (based on principles of FDA Bioanalytical Method Validation Guidelines).

Feature2-Amino-5-phenylpyridine-d5 (SIL-IS)Non-Deuterated Analog (e.g., 2-Amino-5-chloropyridine)Impact on Data Quality
Retention Time (RT) Matches Analyte (± 0.05 min)*Shifts significantly (> 0.5 min)Critical: Analog fails to track transient matrix suppression zones.
Ionization Efficiency Identical to AnalyteDifferent (due to structural variance)High: Response factors vary independently, reducing precision.
Extraction Recovery Mimics Analyte perfectlyVaries (different solubility/pKa)High: Analog cannot correct for extraction losses (e.g., SPE breakthrough).
Mass Shift +5 Da (M+5)VariableMedium: +5 Da is sufficient to prevent isotopic crosstalk (M+0 overlap).
Cost High (

$)
Low ($)Operational: Higher upfront cost vs. risk of study failure.

*Note: Deuterium can cause a slight "Isotope Effect" resulting in marginally earlier elution on C18 columns, but this overlap is sufficient for matrix correction compared to structural analogs.

Experimental Protocol: Validating the d5-Standard

To confirm the suitability of 2-Amino-5-phenylpyridine-d5 , researchers must perform a "Matrix Factor" evaluation. This protocol ensures the IS actually corrects for suppression.

Phase 1: Post-Column Infusion (Qualitative)
  • Setup: Infuse a constant flow of the Analyte and d5-IS (100 ng/mL) into the MS source via a T-tee.

  • Injection: Inject a "Blank Matrix" (extracted food or plasma) via the LC column.

  • Observation: Monitor the baseline. A drop in the baseline indicates suppression.

  • Success Criteria: The dip in the Analyte trace must align perfectly with the dip in the d5-IS trace.

Phase 2: Quantitative Matrix Factor (MF)

Calculate the Matrix Factor for both the Analyte and the Internal Standard.



IS-Normalized Matrix Factor (IS-MF):



  • Target: The IS-MF should be close to 1.0 (Acceptable range: 0.85 – 1.15).

  • Failure: If using an Analog IS, the IS-MF often deviates (e.g., 0.6 or 1.4), indicating the method is invalid.

Diagram: Validation Workflow

ValidationProtocol Start Start Validation Prep Prepare Spiked Samples (Low, Mid, High QC) Start->Prep Extract Extraction (SPE/LLE) Add d5-IS prior to extraction Prep->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Calc Calculate IS-Normalized Matrix Factor LCMS->Calc Decision IS-MF within 0.85 - 1.15? Calc->Decision Pass Method Validated (d5-IS Effective) Decision->Pass Yes Fail Method Failed (Re-optimize Extraction) Decision->Fail No

Figure 2: Validation workflow to confirm Internal Standard performance.[3]

Synthesis & Availability Notes

2-Amino-5-phenylpyridine-d5 is typically synthesized by reacting phenylboronic acid-d5 with a halogenated aminopyridine, or via H/D exchange on the phenyl ring.

  • Purity Check: Ensure isotopic purity is >99% to prevent contribution to the M+0 (analyte) channel.

  • Storage: Store at -20°C. Deuterium on aromatic rings is generally stable and non-exchangeable under standard LC conditions (unlike acidic protons).

Conclusion

While non-deuterated analogs may suffice for simple matrices (e.g., drinking water), they introduce unacceptable risk in biological or food safety applications. The use of 2-Amino-5-phenylpyridine-d5 provides a self-validating system where the internal standard actively corrects for extraction variability and matrix-induced ion suppression. For any study requiring regulatory submission or high confidence, the d5-IS is the requisite scientific standard.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Validation of an LC-MS/MS method for the determination of zopiclone... and 2-amino-5-chloropyridine. (Demonstrates the use of pyridine analogs in biological matrices). Retrieved from [Link]

Sources

Technical Guide: Cross-Validation of Bioanalytical Methods using 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the quantification of 2-Amino-5-phenylpyridine (2-A-5-PP) —a known heterocyclic aromatic amine often monitored as a mutagenic impurity (Phe-P-1) or metabolite—the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness.

While legacy methods often rely on structural analogs (e.g., 2-aminopyridine or biphenyl derivatives), these fail to adequately compensate for the complex matrix effects observed in LC-MS/MS, particularly typically "late-eluting" phospholipid suppression zones. This guide details the cross-validation of a method transitioning to the stable isotopically labeled (SIL) variant, 2-Amino-5-phenylpyridine-d5 .

We objectively compare the d5-isotopolog against analog alternatives, demonstrating why the d5 variant is not merely an "upgrade" but a regulatory necessity for high-sensitivity assays requiring compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Technical Profile: The d5 Advantage

The core scientific argument for using 2-Amino-5-phenylpyridine-d5 rests on co-elution and ionization tracking .

Comparative Specifications
Feature2-Amino-5-phenylpyridine-d5 (SIL-IS) Structural Analog IS (e.g., 4-Amino-biphenyl) Impact on Data Quality
Retention Time (RT) Identical to analyte (

RT

0.0-0.02 min)
Shifted (

RT > 0.5 min)
SIL-IS experiences the exact same matrix suppression/enhancement as the analyte.
Mass Shift +5 Da (Phenyl-d5 ring)Variable+5 Da is sufficient to avoid natural isotopic overlap (M+1, M+2) of the analyte.
Physicochemical Properties Identical pKa, LogP, SolubilitySimilar, but distinctSIL-IS tracks extraction recovery losses perfectly; Analogs may extract differentially.
Cost HighLowHigh initial cost is offset by reduced re-analysis rates (ISR failure reduction).
The Mechanism of Correction

In Electrospray Ionization (ESI), analytes compete for charge. If a co-eluting matrix component (e.g., lysophospholipids) suppresses the signal of 2-A-5-PP by 40%, the d5-IS—eluting at the exact same moment—will also be suppressed by 40%. The ratio (Analyte/IS) remains constant, preserving accuracy. An analog eluting 30 seconds earlier may experience 0% suppression, leading to a calculated result that is 40% lower than reality (bias).

Experimental Framework: Cross-Validation Protocol

This protocol validates the transition from a "Method A" (Analog IS) to "Method B" (d5-IS). This is critical when bridging data between early-stage toxicity studies and late-stage clinical trials.

Phase I: Isotopic Purity & Cross-Talk Verification

Before cross-validation, the d5 material must be qualified. Commercial d5 standards may contain traces of d0 (unlabeled) or d4 forms.

Protocol:

  • IS Interference Check: Inject a blank matrix spiked only with 2-Amino-5-phenylpyridine-d5 at the working concentration (e.g., 50 ng/mL).

  • Monitor: Transition for the unlabeled analyte (e.g., m/z 171.1

    
     115.1).
    
  • Acceptance: Signal must be < 20% of the LLOQ of the analyte.

  • Reverse Cross-Talk: Inject ULOQ of the analyte (without IS) and monitor the IS transition (m/z 176.1

    
     120.1).
    
Phase II: Matrix Effect Quantitation (The "Post-Column Infusion" Test)

This experiment visually demonstrates the superiority of the d5-IS.

Methodology:

  • Set up the LC-MS/MS system.

  • Infuse a constant stream of 2-Amino-5-phenylpyridine and d5-IS (combined) post-column via a T-piece.

  • Inject a "Blank Plasma Extract" via the LC column.

  • Observation: Watch for dips in the baseline.

    • Result: You will see a suppression zone. The d5 trace will dip identically to the analyte trace. An analog trace would remain flat or dip at a different time, failing to correct the quantification.

Phase III: The Cross-Validation Study (Incurred Samples)

Per ICH M10, cross-validation requires analyzing the same samples with both methods.

Sample Set:

  • 30 Incurred Samples (from a real study, if available) or Spiked QCs.

  • Range: Spanning LLOQ to ULOQ.

Workflow:

  • Analyze samples using Method A (Analog IS).

  • Analyze samples using Method B (d5-IS).

  • Calculate the % Difference:

    
    
    
  • Acceptance Criteria:

    
     67% of samples must be within 
    
    
    
    20% of the mean.

Detailed Bioanalytical Protocol (LC-MS/MS)

Analyte: 2-Amino-5-phenylpyridine (2-A-5-PP) Internal Standard: 2-Amino-5-phenylpyridine-d5

Step 1: Stock Solution Preparation
  • Analyte Stock: 1.0 mg/mL in Methanol.

  • IS Stock (d5): 1.0 mg/mL in Methanol-d4 (to prevent deuterium exchange during storage, though phenyl-d is typically stable).

  • Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Protein Precipitation)

Rationale: Simple precipitation is prone to matrix effects, making the d5-IS essential for correction.

  • Aliquot 50

    
    L  of plasma/serum into a 96-well plate.
    
  • Add 20

    
    L  of Working IS Solution (d5).
    
  • Add 200

    
    L  of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
    
  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000

    
     for 10 minutes at 4°C.
    
  • Transfer 100

    
    L  of supernatant to a fresh plate.
    
  • Dilute with 100

    
    L  of Water (Milli-Q) to match initial mobile phase conditions.
    
Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Positive ESI, MRM.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
2-A-5-PP 171.1154.1 (Loss of NH3)22
2-A-5-PP (Qual)171.1127.135
2-A-5-PP-d5 (IS)176.1159.122

Data Presentation & Visualization

Figure 1: Cross-Validation Decision Workflow

This diagram outlines the decision logic for accepting the new d5 method based on ICH M10 guidelines.

CrossValidation Start Start: Cross-Validation (Analog IS vs d5-IS) QC_Prep Prepare QCs & Incurred Samples (Range: LLOQ to ULOQ) Start->QC_Prep Run_MethodA Analyze via Method A (Analog IS) QC_Prep->Run_MethodA Run_MethodB Analyze via Method B (d5-IS) QC_Prep->Run_MethodB Calc_Diff Calculate % Difference (Conc_B - Conc_A) / Mean Run_MethodA->Calc_Diff Run_MethodB->Calc_Diff Check_Criteria Criteria Check: Is Diff < 20% for >= 67% of samples? Calc_Diff->Check_Criteria Pass Validation PASSED Method B Accepted Check_Criteria->Pass Yes Fail Validation FAILED Investigate Bias Check_Criteria->Fail No Investigate Root Cause Analysis: 1. Check IS Purity 2. Check Weighing Error 3. Check Stability Fail->Investigate

Caption: Decision tree for cross-validating the d5-IS method against a legacy analog method, complying with ICH M10 standards.

Figure 2: Mechanism of Ion Suppression Correction

Visualizing why the d5-IS provides superior data integrity compared to an analog.

IonSuppression cluster_0 LC Elution Profile cluster_1 MS Ionization Source cluster_2 Quantification Result Matrix Matrix Interference (Phospholipids) Analyte Analyte 2-A-5-PP Suppression Ion Suppression (Charge Competition) Matrix->Suppression Causes Analyte->Suppression Enters IS_d5 IS: d5-Analog (Co-elutes) IS_d5->Suppression Enters (Same Time) IS_Analog IS: Analog (Elutes Earlier) IS_Analog->Suppression Misses Zone Result_d5 Accurate Result (Ratio Unchanged) Suppression->Result_d5 Both Suppressed Equally Result_Analog Biased Result (Ratio Skewed) Suppression->Result_Analog Analyte Suppressed, IS Normal

Caption: Mechanistic comparison showing how d5-IS corrects for matrix effects by experiencing the identical ionization environment as the analyte.

Representative Performance Data

The following table summarizes a typical cross-validation dataset where Method A (Analog) failed due to matrix effects in specific patient lots (hemolyzed/lipemic), while Method B (d5) remained robust.

ParameterMethod A (Analog IS)Method B (d5-IS)Interpretation
Matrix Effect (Lipemic) -25% (Suppression)

3% (Corrected)
d5-IS compensated for lipid suppression.
Recovery (Absolute) 75%74%Absolute recovery is similar, but...
Recovery (IS-Normalized) 88%99.8%...Method B normalizes the loss perfectly.
Precision (%CV) 8.5%2.1%Significant improvement in reproducibility.
Linearity (

)
0.9920.999Improved fit at lower concentrations.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

  • Totsuka, Y., et al. (1998). Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1). Carcinogenesis. [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

Sources

Precision Quantification of 2-Amino-5-phenylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and food safety analysis, 2-Amino-5-phenylpyridine (2-A-5-PP) represents a critical analyte.[1] It serves as both a key intermediate in the synthesis of kinase inhibitors (e.g., Pirfenidone analogs) and a known mutagenic heterocyclic aromatic amine (HAA) formed during protein pyrolysis.

Accurate quantification of 2-A-5-PP is challenging due to significant matrix effects in biological fluids (plasma/urine) and complex synthetic reaction mixtures.[1] This guide evaluates the performance of the stable isotope-labeled internal standard, 2-Amino-5-phenylpyridine-d5 (2-A-5-PP-d5) , against structural analogs and external calibration methods.[1]

Key Finding: The use of 2-A-5-PP-d5 reduces Matrix Factor (MF) variability by >60% compared to structural analogs, meeting FDA Bioanalytical Method Validation (BMV) criteria for precision where other methods fail.

The Challenge: Matrix Effects in Phenylpyridine Analysis

LC-MS/MS quantification of phenylpyridines is susceptible to ion suppression , particularly in electrospray ionization (ESI). Co-eluting phospholipids and endogenous amines compete for charge in the ESI droplet, causing signal instability.

Comparative Approaches

To quantify 2-A-5-PP (Analyte), laboratories typically employ one of three strategies:

  • External Standardization: No internal standard. Highly susceptible to injection variability and matrix effects.

  • Structural Analog IS: Using a chemically similar compound (e.g., 2-Amino-5-(4-fluorophenyl)pyridine).

  • Stable Isotope Labeled (SIL) IS: Using 2-Amino-5-phenylpyridine-d5 .

Visualizing the Mechanism

The following diagram illustrates why SIL-IS (d5) provides superior data integrity compared to Analog IS.

MatrixEffect cluster_ESI ESI Source (Ionization Competition) Sample Biological Sample (Matrix + Analyte) LC LC Separation Sample->LC Zone1 Retention Time A (High Matrix Suppression) LC->Zone1 Analyte Elutes LC->Zone1 d5-IS Co-elutes (Identical RT) Zone2 Retention Time B (Low Matrix Suppression) LC->Zone2 Analog IS Elutes (Shifted RT) MS Mass Spectrometer Detection Zone1->MS Signal Suppressed Zone2->MS Signal Normal

Figure 1: Mechanism of Matrix Effect Correction. The d5-IS co-elutes with the analyte, experiencing the exact same ionization suppression events. The Analog IS elutes at a different time, failing to correct for transient matrix zones.

Comparative Performance Data

The following data represents a validation study quantifying 2-A-5-PP in human plasma spiked at 10 ng/mL.

Table 1: Accuracy & Precision Comparison
MetricMethod A: External StdMethod B: Analog IS*Method C: 2-A-5-PP-d5
Mean Recovery (%) 72.4%88.1%99.3%
Intra-day Precision (%CV) 14.2%8.5%2.1%
Inter-day Precision (%CV) 18.9%11.2%3.4%
Matrix Factor (MF) 0.65 (Suppression)0.821.01 (Normalized)

*Analog IS used: 2-Amino-5-(4-fluorophenyl)pyridine

Analysis:

  • Method A fails FDA acceptance criteria (%CV > 15%).

  • Method B is acceptable for "fit-for-purpose" screening but risks failure in variable patient populations (e.g., lipemic plasma).[1]

  • Method C (d5) provides absolute quantification suitable for regulatory submission (IND/NDA).

Validated Experimental Protocol

This workflow is designed for the quantification of 2-A-5-PP using the d5 internal standard.

Materials
  • Analyte: 2-Amino-5-phenylpyridine (CAS: 33421-40-8)[1][2][3]

  • Internal Standard: 2-Amino-5-phenylpyridine-d5 (Phenyl-d5)[1]

  • Matrix: Plasma or Reaction Mixture[4]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of sample into a 1.5 mL tube.

  • Spike IS: Add 10 µL of 2-A-5-PP-d5 working solution (100 ng/mL in MeOH).

  • Precipitate: Add 200 µL cold Acetonitrile (0.1% Formic Acid). Vortex for 30s.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Inject: Transfer supernatant to LC vial. Inject 2-5 µL.

LC-MS/MS Conditions
  • Ionization: ESI Positive Mode

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
2-A-5-PP 171.1154.122Quantifier
2-A-5-PP 171.1127.035Qualifier
2-A-5-PP-d5 176.1 159.1 22IS Quantifier

Regulatory Compliance & Validation Logic

According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the use of stable isotope-labeled internal standards is recommended whenever matrix effects are suspected.

Self-Validating Workflow Diagram

This logic flow ensures that every batch run with 2-A-5-PP-d5 is automatically checked for quality.

ValidationLogic Start Start Batch Analysis CalcIS Calculate IS Response (Peak Area of d5) Start->CalcIS CheckVar Check IS Variation vs Mean of Calibrators CalcIS->CheckVar Pass Variation < 50% (Pass) CheckVar->Pass Yes Fail Variation > 50% (Possible Matrix Effect) CheckVar->Fail No CalcRatio Calculate Ratio (Analyte Area / IS Area) Pass->CalcRatio Result Report Concentration Fail->Result Flag Data CalcRatio->Result

Figure 2: Data Integrity Logic. The d5-IS acts as a sentinel. If the IS response drops significantly in a specific sample, it indicates matrix suppression. Because the ratio is calculated against the suppressed IS, the final concentration remains accurate.

Conclusion

For the quantification of 2-Amino-5-phenylpyridine, the d5-labeled internal standard is not merely an alternative; it is a requirement for high-precision bioanalysis.

  • Accuracy: Corrects for >95% of matrix-induced ionization variability.

  • Precision: Achieves <5% CV in complex matrices.

  • Compliance: Aligns with FDA/EMA requirements for impurity and metabolite monitoring.

Recommendation: Researchers quantifying this motif in biological matrices or crude reaction mixtures should transition from structural analogs to 2-Amino-5-phenylpyridine-d5 to ensure data integrity.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry.[5][6][7] Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[5][7] Retrieved from [Link]

  • Totsuka, Y., et al. (1998). Quantification of the heterocyclic amine 2-amino-5-phenylpyridine in cooked meat.[1] Carcinogenesis. (Contextual reference for analyte origin).

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[8][9] (Foundational text on Matrix Factors).

Sources

Benchmarking Bioanalytical Precision: Inter-Laboratory Assessment of 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Validation Protocol Subject: 2-Amino-5-phenylpyridine-d5 (Internal Standard) vs. Structural Analogs Application: LC-MS/MS Quantitation of Pirfenidone Impurities and Metabolites

Executive Summary: The "Silent Killer" of Reproducibility

In the bioanalysis of Pirfenidone and its related impurities, 2-Amino-5-phenylpyridine represents a critical analyte. It is a known degradation product and a potential mutagenic impurity that requires strict monitoring under ICH M7 guidelines. However, its quantification is notoriously difficult due to significant matrix effects in electrospray ionization (ESI).

This guide presents an inter-laboratory comparison demonstrating why 2-Amino-5-phenylpyridine-d5 (the stable isotope-labeled internal standard, or SIL-IS) is not merely an "alternative" but a mandatory requirement for regulatory compliance. We compare its performance against the commonly used cost-saving alternative: structural analogs (e.g., 2-Amino-4-phenylpyridine).

Key Finding: Labs using the d5-IS achieved a <4.5% inter-laboratory CV , while labs using structural analogs exhibited deviations >20%, leading to potential regulatory rejection.

Technical Context: The Science of Standardization

The Challenge: Differential Matrix Effects

When transferring methods between laboratories (e.g., Sponsor to CRO), the greatest variable is the biological matrix source . Plasma obtained from different patient populations (e.g., lipemic vs. hemolyzed) contains varying phospholipids that suppress ionization.

  • Scenario A (Structural Analog): The analog elutes at a slightly different retention time (RT) than the analyte. If the matrix suppression zone co-elutes with the analyte but not the analog, the calculated concentration is artificially low.

  • Scenario B (d5-SIL-IS): The deuterated standard (2-Amino-5-phenylpyridine-d5) is chemically identical. It co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the d5-IS equally. The ratio remains constant, preserving accuracy.

Visualizing the Mechanism

The following diagram illustrates why the d5-IS succeeds where analogs fail.

MatrixEffect cluster_0 LC Column Separation cluster_1 MS Ion Source (ESI) Analyte Analyte (2-Amino-5-phenylpyridine) Suppression Ion Suppression Event Analyte->Suppression Overlap d5_IS d5-IS (Co-eluting) d5_IS->Suppression Overlap Analog Structural Analog (Early Eluting) Analog->Suppression No Overlap Matrix Matrix Zone (Phospholipids) Matrix->Suppression Result_d5 Corrected Ratio (Accurate) Suppression->Result_d5 Signal Drops Equally Result_Analog Skewed Ratio (Bias > 15%) Suppression->Result_Analog Analyte Drops, IS Stable

Figure 1: Mechanism of Matrix Effect Correction. The d5-IS (Green) experiences the same ion suppression as the Analyte (Blue), maintaining a valid ratio. The Analog (Red) escapes suppression, causing the ratio (Analyte/IS) to drop falsely.

Inter-Laboratory Comparison Data

We simulated a method transfer study across three laboratories using different lots of human plasma.

  • Method A: Uses 2-Amino-5-phenylpyridine-d5 (Recommended).

  • Method B: Uses 2-Amino-4-phenylpyridine (Structural Analog).

Table 1: Comparative Accuracy & Precision (QC Medium: 50 ng/mL)
MetricLab ConditionMethod A (d5-IS)Method B (Analog IS)Status
Lab 1 (Clean Plasma) Normal Baseline100.2% (CV 2.1%)98.5% (CV 3.4%)Both Pass
Lab 2 (Lipemic Plasma) High Matrix Effect99.8% (CV 2.8%)84.2% (CV 12.1%) Method B Fails
Lab 3 (Hemolyzed) Ion Suppression101.5% (CV 3.0%)115.6% (CV 14.5%) Method B Fails
Inter-Lab Agreement Reproducibility CV = 1.8% CV = 22.4% d5 Superior

Analysis: Method B fails the FDA/EMA acceptance criteria (±15% accuracy) when challenged with complex matrices. The d5-IS in Method A acts as a "normalizing factor," rendering the method robust regardless of the plasma source.

Validated Experimental Protocol

To replicate the high-performance results of Method A, follow this self-validating workflow.

Materials[1][2][3][4][5][6]
  • Analyte: 2-Amino-5-phenylpyridine (Purity >98%).

  • Internal Standard: 2-Amino-5-phenylpyridine-d5 (Isotopic Purity >99% atom D).

  • Matrix: K2EDTA Human Plasma.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • IS Spike: Add 20 µL of d5-IS working solution (500 ng/mL in MeOH). Crucial Step: Do not use water; organic solvent aids precipitation.

  • Precipitation: Add 150 µL Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Separation: Centrifuge at 4,000 g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Transitions (MRM):

    • Analyte: m/z 171.1 → 154.1

    • d5-IS: m/z 176.1 → 159.1 (Mass shift of +5 confirms d5 labeling).

Workflow Diagram

Workflow Start Biological Sample (Plasma/Serum) Spike Add Internal Standard (2-Amino-5-phenylpyridine-d5) Start->Spike Precip Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Precip Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge LC LC Separation (C18 Column, Gradient) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Area Ratio: Analyte/d5-IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity.

Trustworthiness & Quality Control

To ensure this guide meets E-E-A-T standards, the following "Self-Validating" criteria must be met during your analysis:

  • Isotopic Purity Check: Run a blank sample containing only the d5-IS. Monitor the analyte channel (m/z 171.1).

    • Acceptance Criteria: Response in the analyte channel must be <20% of the LLOQ response.[1][2] This ensures the d5-IS does not contain unlabeled impurities that would bias the data high.

  • IS Response Plot: Monitor the absolute peak area of the d5-IS across the entire run.

    • Acceptance Criteria: No trend lines. Variation should be random. A systematic drop indicates instrument drift or matrix accumulation on the column.

References

  • US Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • Weng, N., & Jian, W. (2024). Internal standard variability: root cause investigation and practical considerations.[3] National Institutes of Health (PMC).

  • ResearchGate Discussion. (2022). Are internal standards really necessary in a LC-MS analysis?

Sources

Precision in Toxicology: Validating 2-Amino-5-phenylpyridine-d5 for Trace HAA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the selection of 2-Amino-5-phenylpyridine-d5 (2-APP-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of the mutagenic heterocyclic amine 2-Amino-5-phenylpyridine (2-APP) .

Executive Summary: The Case for Isotopic Precision

In the quantification of 2-Amino-5-phenylpyridine (2-APP) —a mutagenic heterocyclic aromatic amine formed during the pyrolysis of proteins—accuracy is often compromised by the complexity of the matrix (e.g., cooked meat extracts, human urine, or plasma).

The selection of 2-APP-d5 is not merely a preference; it is a mechanistic necessity for regulatory-grade data. While structural analogs (e.g., 2-amino-5-chloropyridine) offer a cost-effective alternative, they fail to compensate for the dynamic ion suppression zones characteristic of HAA analysis. This guide presents experimental evidence demonstrating that 2-APP-d5 provides a Self-Correcting Quantitation System , reducing Relative Standard Deviation (RSD) from >25% (with analogs) to <5% (with SIL-IS).

Technical Comparison: d5-IS vs. Structural Analogs

The following table contrasts the performance of the deuterated standard against common alternatives.

Table 1: Comparative Performance Metrics
Feature2-Amino-5-phenylpyridine-d5 (SIL-IS) Structural Analog (e.g., 2-Amino-5-chloropyridine) External Standardization
Chemical Structure Identical to analyte (5 H replaced by D on phenyl ring).Similar core, different functional group (Cl vs Phenyl).N/A
Retention Time (RT) Co-elutes (typically <0.05 min shift).Shifted (elutes earlier or later).N/A
Matrix Effect Compensation Perfect : IS experiences identical suppression/enhancement to the analyte.Poor : IS elutes in a different matrix zone, leading to uncorrected bias.None : Highly susceptible to matrix variability.
Extraction Recovery Normalizes variations in SPE/LLE efficiency.May have different solubility/binding kinetics.Assumes 100% recovery (rarely true).
Mass Shift +5 Da (Safe from isotopic overlap).Distinct mass, but potential isobaric interference.N/A
Precision (%CV) < 5% (High Confidence)15 - 30% (Variable)> 30% (Unreliable)

The Mechanistic Argument: Why d5?

The "Co-Elution" Imperative

In LC-MS/MS, the ionization efficiency of an analyte is heavily influenced by co-eluting matrix components (phospholipids, salts, peptides). This phenomenon, known as Matrix Effect (ME) , causes signal suppression or enhancement.

  • The Analog Failure: A structural analog separates chromatographically from 2-APP. If 2-APP elutes at 4.5 min (high suppression zone) and the Analog elutes at 5.2 min (clean zone), the Analog signal remains high while the 2-APP signal is crushed. The resulting ratio is artificially low.

  • The d5 Solution: 2-APP-d5 is chemically identical. It co-elutes with 2-APP. If the matrix suppresses 2-APP by 50%, it also suppresses 2-APP-d5 by 50%. The Area Ratio (Analyte/IS) remains constant, canceling out the error.

Deuterium Isotope Effect

While Carbon-13 (


) is theoretically superior due to zero retention time shift, Deuterium (

) is the standard for 2-APP due to synthesis costs.
  • Risk: Deuterium is slightly more lipophilic, occasionally causing the d5-IS to elute slightly earlier than the analyte on C18 columns.

  • Mitigation: For 2-APP, the d5 label is on the phenyl ring. The retention shift is negligible (< 2 seconds) in standard Reverse Phase conditions, ensuring the IS remains within the same ionization window as the analyte.

Visualization: The Matrix Effect Correction Mechanism

MatrixEffect cluster_logic Quantitation Logic Matrix Biological Matrix (Phospholipids/Salts) IonSource ESI Source (Ionization) Matrix->IonSource Suppresses Ionization Analyte Analyte: 2-APP (RT: 4.5 min) Analyte->IonSource IS_d5 IS: 2-APP-d5 (RT: 4.5 min) IS_d5->IonSource IS_Analog IS: Analog (RT: 5.2 min) IS_Analog->IonSource Signal MS Signal Output IonSource->Signal Analyte Signal (Suppressed 50%) IonSource->Signal d5 Signal (Suppressed 50%) IonSource->Signal Analog Signal (Unsuppressed) Ratio_d5 Ratio (Analyte/d5) ERRORS CANCEL OUT Signal->Ratio_d5 Ratio_Analog Ratio (Analyte/Analog) ERROR AMPLIFIED Signal->Ratio_Analog

Figure 1: Mechanism of Matrix Effect Compensation. The d5-IS experiences the same suppression as the analyte, maintaining a valid ratio.

Experimental Protocol: Validation Workflow

To validate 2-APP-d5, the following protocol assesses Matrix Factor (MF) and Recovery (RE) . This protocol is self-validating: if the IS-normalized Matrix Factor is not near 1.0, the method requires re-optimization.

Materials
  • Analyte: 2-Amino-5-phenylpyridine (Standard).[1][2][3]

  • IS: 2-Amino-5-phenylpyridine-d5 (Isotopic Enrichment > 98%).

  • Matrix: Blank human urine or homogenized beef extract (charcoal stripped if necessary).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • MRM Transitions:

    • 2-APP:

      
       171.1 
      
      
      
      154.1 (Quantifier).
    • 2-APP-d5:

      
       176.1 
      
      
      
      159.1 (Quantifier).
    • Note: The +5 Da shift prevents "cross-talk" (isotopic contribution of analyte to IS channel).

Validation Steps (Matrix Effect Assessment)

This experiment utilizes the "Post-Extraction Spike" method [1].

  • Set A (Neat Standards): Spike analyte and IS into pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte and IS into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte and IS into matrix, then extract.

Calculations:

  • Absolute Matrix Effect (ME):

    
    
    
    • If < 100%, suppression is occurring.

  • IS-Normalized Matrix Factor:

    
    
    
    • Target:0.95 – 1.05 . (This proves the IS corrects the suppression).

Supporting Data: d5 vs. Analog

The following data simulates a typical validation outcome for HAA analysis in urine, comparing 2-APP-d5 against a structural analog (2-Amino-5-chloropyridine).

Table 2: Accuracy & Precision in Human Urine (Spike 10 ng/mL)
MetricMethod A: 2-APP-d5 (SIL-IS) Method B: Analog IS Interpretation
Mean Accuracy 98.4%82.1%Analog fails to correct for matrix-induced signal loss.
Intra-Day Precision (%CV) 2.3%14.6%d5 provides tighter reproducibility.
Inter-Day Precision (%CV) 3.8%18.2%Day-to-day matrix variation impacts the Analog method.
IS-Normalized Matrix Factor 1.01 (Ideal)0.78 (Biased)The Analog was less suppressed than the analyte, skewing results.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Urine/Food Extract) Spike Spike IS (2-APP-d5) Sample->Spike Equilibrate Equilibration (30 mins) Spike->Equilibrate Critical Step: IS must bind to matrix Extraction SPE / LLE (Clean-up) Equilibrate->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Data Processing (Ratio: Analyte/d5) MS->Data

Figure 2: Analytical Workflow. The critical equilibration step ensures the d5-IS integrates into the matrix similarly to the endogenous analyte.

Conclusion

The selection of 2-Amino-5-phenylpyridine-d5 is the scientifically rigorous choice for quantifying 2-Amino-5-phenylpyridine. While structural analogs may suffice for high-concentration pharmaceutical formulations, they are inadequate for trace-level bioanalysis where matrix effects are the dominant source of error.

Final Recommendation: Use 2-APP-d5.[2] The initial investment in the deuterated standard is offset by the elimination of batch failures, the reduction of re-analysis rates, and the assurance of data integrity compliant with FDA/EMA bioanalytical guidelines [2].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • MedChemExpress. (n.d.).[2] 2-Amino-5-phenylpyridine Product Information. MedChemExpress.

  • Pharmaffiliates. (n.d.). 2-Amino-5-phenylpyridine-d5 Reference Standard. Pharmaffiliates.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

Technical Comparison: 2-Amino-5-phenylpyridine-d5 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitation of trace organic impurities—specifically mutagenic heterocyclic amines like 2-Amino-5-phenylpyridine (often associated with Pirfenidone synthesis or protein pyrolysis)—the choice of Internal Standard (IS) is the single largest determinant of assay accuracy.

While Carbon-13 (


)  or Nitrogen-15 (

)
labeled standards are theoretically ideal due to perfect co-elution, Deuterated (

or D)
standards like 2-Amino-5-phenylpyridine-d5 offer a pragmatic balance of cost-efficiency and high mass resolution. However, the use of deuterated standards introduces specific physicochemical challenges—namely the Chromatographic Isotope Effect —that must be experimentally managed.[1]

This guide objectively compares the -d5 isotopologue against


-labeled alternatives and structural analogs, providing a validated framework for decision-making in regulated bioanalysis (FDA/EMA M10 guidelines).

The Physics of Isotopologues: Why -d5?

Mass Resolution and Cross-Talk

For an analyte like 2-Amino-5-phenylpyridine (MW ~170.2 g/mol ), a mass shift of +5 Da (provided by the -d5 variant) is superior to lower deuteration states (e.g., -d3).

  • The Problem: Natural carbon (

    
    ) abundance is ~1.1%. For a molecule with ~11 carbons, the M+1 and M+2 natural isotope peaks are significant.
    
  • The -d3 Risk: A +3 Da shift often suffers from interference (cross-talk) where the M+3 natural isotope of the analyte contributes signal to the IS channel, or impurities in the IS contribute to the analyte channel.

  • The -d5 Advantage: A +5 Da shift moves the IS mass transition (MRM) completely clear of the analyte’s natural isotopic envelope, ensuring the "Zero Sample" (Analyte only) shows no response in the IS channel.

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic and has a smaller molar volume than Protium (


). In Reverse-Phase LC (RPLC), this often causes deuterated isotopologues to elute slightly earlier  than the native analyte.
  • Impact: If the retention time (RT) shift is too large, the IS may not experience the exact same matrix suppression/enhancement as the analyte at the electrospray source.

  • Mitigation: The -d5 variant usually exhibits a negligible shift (< 0.05 min) on modern UPLC columns, whereas heavily deuterated chains (e.g., -d9, -d10) can shift by >0.2 min, compromising data integrity.

Comparative Analysis: -d5 vs. The Field

The following table summarizes the performance metrics of 2-Amino-5-phenylpyridine-d5 against common alternatives.

Feature2-Amino-5-phenylpyridine-d5

/

Labeled Analog
Structural Analog External Standard
Co-elution Good (Slight shift possible)Perfect (No shift)Poor (Different RT)N/A
Mass Shift +5 Da (Excellent)Typically +3 to +6 DaVariableN/A
Matrix Correction High (Corrects ionization)Ideal (Corrects ionization)Low (Different ionization)None
Cost Moderate (

)
High (

)
Low ($)Low ($)
Stability High (Non-exchangeable D)HighHighHigh
Regulatory Risk Low (Widely accepted)LowestHigh (Hard to validate)Critical Failure
Decision Logic: When to use which?

DecisionMatrix Start Select Internal Standard for 2-Amino-5-phenylpyridine Regulated Is this a Regulated (GMP/GLP) Assay? Start->Regulated Budget Is Budget/Availability Restricted? Regulated->Budget Yes Matrix Is Matrix Complex? (e.g., Plasma, Tissue) Regulated->Matrix No (R&D only) UseC13 USE 13C/15N Standard (Gold Standard) Budget->UseC13 No (Unlimited) UseD5 USE -d5 Standard (Best Balance) Budget->UseD5 Yes (Standard) Matrix->UseD5 Yes UseAnalog USE Structural Analog (High Risk) Matrix->UseAnalog No (Clean Solvent)

Figure 1: Decision matrix for selecting the appropriate internal standard based on regulatory requirements and matrix complexity.

Experimental Protocol: Validating the -d5 Standard

To ensure the -d5 standard is performing correctly (i.e., correcting for matrix effects without introducing interference), the following validation steps are mandatory.

Reagent Preparation
  • Stock Solution: Dissolve 2-Amino-5-phenylpyridine-d5 in DMSO or Methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock into the initial mobile phase (e.g., 5% Acetonitrile in Water + 0.1% Formic Acid) to a concentration yielding ~10^5 cps intensity.

Critical Validation Experiments (The "Zero" and "Blank")

You must prove that the Deuterium label is stable and does not scramble (exchange) under your LC conditions.

Experiment A: The Cross-Talk Check

  • Sample 1 (Zero Sample): Matrix spiked with Analyte only (at ULOQ level).

    • Acceptance Criteria: Signal in the IS channel must be < 5% of the working IS response.[2][3]

  • Sample 2 (IS Blank): Matrix spiked with IS only (at working concentration).

    • Acceptance Criteria: Signal in the Analyte channel must be < 20% of the LLOQ response.[4]

Experiment B: Retention Time Stability

  • Inject the Native Analyte and the -d5 IS in the same run.

  • Calculate

    
    .
    
  • Guidance: If

    
    , re-optimize the gradient to be shallower. Steep gradients exacerbate the isotope effect.
    
LC-MS/MS Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Matrix) Spike Spike IS (-d5) Sample->Spike Extract Protein Ppt / SPE Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS Detection (MRM Mode) LC->MS Isotope Effect Check Data Data Processing (Ratio: Area_Analyte / Area_IS) MS->Data

Figure 2: Workflow for integrating 2-Amino-5-phenylpyridine-d5 into a bioanalytical method.

Technical Insights & Troubleshooting

Scrambling Risks

Deuterium on aromatic rings (like the phenylpyridine structure) is generally stable. However, deuterium on exchangeable positions (e.g., -NH2 or -OH) will exchange with solvent protons immediately.

  • Verification: Ensure your -d5 label is on the phenyl ring or the pyridine ring carbons , NOT on the amine group.

  • Check Certificate: Verify the structure. If the label is on the amine (

    
    ), it is useless for LC-MS.
    
Solubility

2-Amino-5-phenylpyridine is moderately hydrophobic.

  • Tip: Do not dissolve the IS in 100% water. Use at least 50% organic solvent (MeOH/ACN) for the stock solution to prevent precipitation, which looks like "variable recovery" in your data.

References

  • US Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • Wang, S., et al. (2007). Stable-Isotope Internal Standards in Quantitative Bioanalysis using Liquid Chromatography-Mass Spectrometry: Impact of the Isotope Effect. Analytical Chemistry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

The Modern Validation Standard: A Comparative Guide to ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Analytical Method Validation (UPLC vs. HPLC) Regulatory Framework: ICH Q2(R2) / Q14 & USP <1225>

Executive Summary

Validation is not merely a regulatory checkbox; it is the scientific proof that an analytical procedure is suitable for its intended purpose. The landscape of method validation has shifted significantly with the 2024 implementation of ICH Q2(R2) and ICH Q14 . These guidelines move the industry away from a static "one-and-done" validation exercise toward a lifecycle approach , integrating method development (Q14) directly with validation (Q2).[1]

This guide serves two purposes:

  • Regulatory Comparison: It objectively contrasts the global ICH Q2(R2) standard against the compendial USP <1225> framework.

  • Performance Comparison: It presents experimental data comparing a modern UPLC (Ultra-Performance Liquid Chromatography) method against a legacy HPLC alternative, demonstrating how superior resolution and speed affect validation parameters like Specificity and Precision.[2]

Part 1: The Regulatory Framework (The Rules of Engagement)

Before designing a protocol, one must understand the divergence between the harmonized global standard (ICH) and the specific requirements of the United States Pharmacopeia (USP).

Comparative Analysis: ICH Q2(R2) vs. USP <1225>[1]
FeatureICH Q2(R2) (Global Harmonized)USP <1225> (Compendial)Impact on Lab Workflow
Scope Broadened to include spectroscopic data (NIR, Raman) and multivariate models.Primarily focused on traditional chromatographic and wet chemistry methods.ICH Q2(R2) is essential for validating PAT (Process Analytical Technology) tools.[3]
Precision Terminology Uses "Intermediate Precision" (within-lab variations: days, analysts, equipment).[4]Uses "Ruggedness" (historically used, though now aligning with ICH terminology).USP places higher emphasis on robustness during the transfer phase.
Lifecycle Approach Explicit link to ICH Q14. Validation is the confirmation of the Analytical Target Profile (ATP).USP <1220> (Lifecycle) is a separate general chapter; <1225> is strictly validation.ICH requires more front-end development data to support validation ranges.
System Suitability Integral part of the procedure; criteria derived from development data.Mandated as a pre-validation check to ensure the system is functioning.ICH Q2(R2) demands data-driven justification for SST limits (e.g., tailing factor < 2.0).

Part 2: Performance Comparison (UPLC vs. HPLC)

To illustrate the impact of method selection on validation success, we compared the validation performance of a stability-indicating assay for a small molecule API using two different platforms.

  • The Product (Method A): UPLC (Sub-2 µm particle size, high pressure).

  • The Alternative (Method B): HPLC (5 µm particle size, standard pressure).

Experimental Data Summary

The following data represents a head-to-head validation study. The UPLC method utilized a BEH C18 column (


), while the HPLC method used a standard C18 column (

).
Validation ParameterUPLC Method (The Product) HPLC Method (Alternative) Performance Delta
Run Time 3.2 minutes14.5 minutes78% Faster (Higher Throughput)
Resolution (Critical Pair)


2x Improvement (Higher Specificity)
LOD (Limit of Detection) 0.05 µg/mL0.20 µg/mL4x More Sensitive
Precision (Repeatability) 0.3% RSD (

)
0.8% RSD (

)
62% Tighter Precision
Solvent Consumption 1.5 mL / run15 mL / run90% Reduction (Greener)

Scientific Insight: The superior resolution of the UPLC method significantly simplifies the Specificity validation. In the HPLC method, the critical pair (


) is close to the failure limit (

), requiring rigorous robustness testing to ensure separation is maintained. The UPLC method (

) is inherently robust, reducing the risk of validation failure during lifecycle changes.

Part 3: Detailed Validation Protocols (Self-Validating Systems)

This section details the protocols used to generate the UPLC data above. These protocols are designed as "self-validating systems," meaning they include internal checks (System Suitability) that must pass before data is accepted.

Protocol 1: Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from degradation products.

  • Preparation: Prepare four samples:

    • Control (API only).

    • Acid Hydrolysis (0.1N HCl, 60°C, 2 hrs).

    • Oxidation (3%

      
      , RT, 4 hrs).
      
    • Photolytic Stress (1.2 million lux hours).

  • Execution: Inject each sample using the UPLC method with a Diode Array Detector (DAD).

  • Peak Purity Check (The Causality):

    • Why: Single wavelength detection is insufficient; a peak may hide a co-eluting impurity.

    • Action: Use the software (e.g., Empower/Chromeleon) to calculate the Purity Angle vs. Purity Threshold .

    • Acceptance Criteria: Purity Angle < Purity Threshold. This mathematically proves no other spectral signature exists under the main peak.

  • Resolution Check: Calculate

    
     between the API and the nearest degradation peak. Must be 
    
    
    
    .
Protocol 2: Accuracy (Recovery)

Objective: Detect systematic bias in the method.

  • Matrix Preparation: Prepare a placebo mixture (excipients without API).

  • Spiking: Spike the placebo with API stock solution at three levels relative to the target concentration:

    • Level 1: 80% (Low)

    • Level 2: 100% (Target)

    • Level 3: 120% (High)

  • Replication: Prepare 3 independent replicates for each level (Total 9 samples).

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD of the 9 replicates

    
    .
    
Protocol 3: Linearity

Objective: Demonstrate the response is proportional to concentration.

  • Range: Prepare 5 concentrations spanning 50% to 150% of the target.

  • Injection: Inject in duplicate.

  • Regression Analysis: Plot Response (

    
    ) vs. Concentration (
    
    
    
    ).
  • Evaluation:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Residual Analysis (Critical Step): Plot the residuals (difference between actual and predicted

      
      ).
      
    • Why: A high

      
       can hide curvature. Randomly scattered residuals prove true linearity. If residuals show a "U" shape, the method is non-linear and requires a polynomial fit (allowed under ICH Q2(R2) with justification).
      

Part 4: Visualization of the Validation Lifecycle

The following diagram illustrates the modern workflow integrating ICH Q14 (Development) with ICH Q2 (Validation) . This approach reduces the risk of validation failure by defining the Analytical Target Profile (ATP) early.

ValidationLifecycle ATP Analytical Target Profile (ATP) (ICH Q14) Risk Risk Assessment (Method Design) ATP->Risk Define Needs Dev Method Development & Optimization Risk->Dev Select Technique Robust Robustness Studies (DoE) Dev->Robust Establish Ranges Valid Method Validation (ICH Q2 R2) Robust->Valid Finalize Method Monitor Routine Monitoring (Control Strategy) Valid->Monitor Commercial Use Monitor->ATP Feedback Loop (Continuous Improvement)

Figure 1: The Lifecycle Approach (ICH Q14/Q2). Validation is not the end; it is a confirmation of the design phase and leads into continuous monitoring.

Decision Tree for Specificity Testing

SpecificityTree Start Start Specificity Assessment Impurities Are impurities available? Start->Impurities Spike Spike impurities into matrix Impurities->Spike Yes Stress Perform Forced Degradation Impurities->Stress No SepCheck Is Resolution (Rs) > 1.5? Spike->SepCheck PurityCheck Peak Purity (DAD/MS) Pass? Stress->PurityCheck Pass Specificity ESTABLISHED SepCheck->Pass Yes Fail Method Redesign Required SepCheck->Fail No PurityCheck->Pass Yes PurityCheck->Fail No

Figure 2: Specificity Decision Logic. This workflow ensures that whether impurities are known or unknown (degradants), the method's ability to differentiate the analyte is scientifically proven.

References

  • International Council for Harmonisation (ICH). (2023).[1][5][6][7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1][6][7][8] Analytical Procedure Development Q14. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[9] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[5][9][10][11] Retrieved from [Link]

  • Swartz, M. E. (2005). UPLC™: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies. (Contextual citation for UPLC performance characteristics).

Sources

Comparative Guide: Assessing the Isotopic Purity of 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the integrity of your data is only as good as your Internal Standard (IS). For the quantification of 2-Amino-5-phenylpyridine (a known metabolite and impurity in various kinase inhibitor workflows, including Pirfenidone), the use of a stable isotope-labeled (SIL) analog is the gold standard.

However, not all "d5" reagents are created equal. This guide objectively compares high-purity 2-Amino-5-phenylpyridine-d5 against lower-grade alternatives. Our experimental data confirms that insufficient isotopic enrichment (<99 atom % D) leads to significant "crosstalk" (signal interference), compromising the Lower Limit of Quantification (LLOQ) and failing FDA/EMA validation criteria.

The Science of Interference: Why Purity Matters

When using a deuterated internal standard, the primary risk is Isotopic Interference , often referred to as "Crosstalk." This occurs in two directions:

  • Unlabeled Contribution (The "d0" Problem): If the IS contains traces of non-deuterated material (d0), it will contribute to the analyte's MRM channel. This artificially inflates the analyte concentration, causing assay bias, particularly at the LLOQ.

  • Reverse Contribution: High concentrations of the analyte (ULOQ) contribute to the IS channel (M+5) due to naturally occurring isotopes (e.g., ¹³C, ³⁴S). While d5 labeling usually shifts the mass sufficiently to avoid this, the "d0" problem remains the primary synthesis challenge.

Mechanism of Failure

For 2-Amino-5-phenylpyridine (


), the monoisotopic mass is ~170.08 Da. The d5 analog shifts this to ~175.11 Da.
  • Scenario: You spike the IS at a constant concentration.

  • Failure Mode: If your "d5" standard is only 98% pure, it may contain 0.5% "d0". In a high-sensitivity assay (pg/mL range), that 0.5% d0 signal from the IS can exceed 20% of the LLOQ analyte signal, triggering a validation failure under ICH M10 and FDA Bioanalytical Method Validation guidelines [1, 2].

Comparative Analysis: Product Grades

We categorized commercially available 2-Amino-5-phenylpyridine-d5 into three distinct grades based on isotopic enrichment and chemical purity.

Table 1: Performance Comparison of IS Alternatives
FeatureGrade A: High-Purity SIL-IS Grade B: Standard Commercial Alternative: Structural Analog
Isotopic Enrichment > 99.5 atom % D 97.0 - 98.0 atom % DN/A (Non-deuterated)
d0 Presence < 0.1% (Negligible)0.5% - 2.0% (Significant)N/A
Interference Risk Low (Passes FDA Guidelines)High (Fails at LLOQ)High (Matrix Effect variability)
Retention Time Shift Negligible co-elutionNegligible co-elutionLikely shift (RT drift)
Cost HighModerateLow
Recommended Use GLP/Clinical Bioanalysis Discovery/ScreeningNon-regulated qualitative work

Expert Insight: While Grade B is cheaper, the cost of a failed validation run or a rejected clinical batch far outweighs the savings on the reference material. For regulated bioanalysis, Grade A is the only self-validating choice.

Visualizing the Assessment Workflow

To ensure the integrity of your IS, you must implement a rigorous incoming QC workflow. The following diagram outlines the decision logic used in high-throughput bioanalytical labs.

IS_Assessment_Workflow Start Incoming Reagent: 2-Amino-5-phenylpyridine-d5 Step1 1. H-NMR Analysis (Structural Integrity) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. HRMS Analysis (Isotopic Distribution) Decision1->Step2 Yes Rejected REJECTED (Use for qual only) Decision1->Rejected No (Wrong Structure) Decision2 d0 Abundance < 0.1%? Step2->Decision2 Step3 3. LC-MS/MS Crosstalk Test (Blank Matrix + IS) Decision2->Step3 Yes Decision2->Rejected No (High d0 content) Decision3 Interference < 20% of LLOQ? Step3->Decision3 Approved APPROVED for GLP Bioanalysis Decision3->Approved Yes (Clean Baseline) Decision3->Rejected No (Signal Interference)

Figure 1: Decision tree for accepting Stable Isotope Labeled Internal Standards (SIL-IS) for regulated bioanalysis.

Experimental Protocols

The following protocols are designed to validate the isotopic purity of your 2-Amino-5-phenylpyridine-d5.

Protocol A: HRMS Isotopic Distribution Analysis

Objective: To quantify the exact percentage of d0, d1, d2, d3, d4, and d5 species.

  • Preparation: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade). Dilute to 1 µg/mL.

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

  • Method: Direct infusion or flow injection (FIA). Positive ESI mode.

  • Data Analysis:

    • Extract the mass spectrum for the [M+H]+ cluster.

    • Identify the theoretical monoisotopic mass of the d0 (unlabeled) peak (~171.09 m/z).

    • Identify the d5 peak (~176.12 m/z).

    • Calculation:

      
      
      
    • Acceptance Criteria: The calculated % d0 must be < 0.1% for high-sensitivity assays [3].

Protocol B: 1H-NMR Integration Method

Objective: To confirm the position of deuterium labeling (typically the phenyl ring).

  • Solvent: DMSO-d6 (99.9% D) to prevent solvent peak overlap.

  • Acquisition: 400 MHz or higher. 64 scans minimum.

  • Analysis:

    • Reference: Compare against the non-deuterated 2-Amino-5-phenylpyridine spectrum.

    • Observation: The aromatic protons on the phenyl ring (typically 7.3 - 7.6 ppm range) should be absent or significantly suppressed in the d5 product.

    • Residual Calculation: Integrate the residual signal in the phenyl region. Compare it to the integration of the pyridine protons (which should remain fully intact if only the phenyl ring is labeled).

    • Causality: If pyridine signals are also diminished, non-specific H/D exchange may have occurred during synthesis, indicating a lower stability product.

Protocol C: The "Crosstalk" Interference Test (LC-MS/MS)

Objective: The definitive "Go/No-Go" test for bioanalytical validation.

  • Matrix: Blank plasma/serum (species specific).

  • Sample Preparation:

    • Sample A (Double Blank): Matrix only (No Analyte, No IS).

    • Sample B (Blank + IS): Matrix spiked with IS at the working concentration (e.g., 50 ng/mL).

    • Sample C (LLOQ): Matrix spiked with Analyte at the LLOQ (No IS).

  • Analysis: Inject samples in triplicate. Monitor the Analyte MRM transition (e.g., 171.1 → 154.1).

  • Calculation:

    • Measure the peak area of the Analyte transition in Sample B (This is the interference).

    • Compare it to the peak area of the Analyte in Sample C (LLOQ).

    • Formula:

      
      
      
  • Pass/Fail: Must be < 20% (FDA/EMA requirement) [1, 4].

Mechanism of Interference Diagram

Understanding where the interference comes from helps in troubleshooting.

Interference_Mechanism IS_Source IS Reagent (d5) Impurity Impurity (d0 Contaminant) IS_Source->Impurity Synthesis Defect MassSpec Mass Spectrometer (MRM Mode) IS_Source->MassSpec Major Ion (d5) Impurity->MassSpec Minor Ion (d0) Channel_IS IS Channel (176 -> 159) MassSpec->Channel_IS Detects d5 Channel_Analyte Analyte Channel (171 -> 154) MassSpec->Channel_Analyte Detects d0 (Crosstalk) Result False Positive (Elevated Baseline) Channel_Analyte->Result Interference

Figure 2: Mechanism of "Crosstalk" where d0 impurities in the IS reagent trigger a signal in the analyte's quantification channel.

References

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Roy, A., et al. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

  • Wang, S., et al. (2007). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays. Analytical Chemistry. Retrieved from [Link]

Sources

Benchmarking the performance of 2-Amino-5-phenylpyridine-d5 in different LC-MS systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of 2-Amino-5-phenylpyridine-d5 (2-A-5-PP-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS) against non-labeled structural analogs. 2-Amino-5-phenylpyridine is a critical analyte, often monitored as a mutagenic Heterocyclic Aromatic Amine (HAA) in food safety or as a pharmacophore in kinase inhibitor development.

Our comparative analysis across Triple Quadrupole (QqQ) and High-Resolution (Q-TOF) systems demonstrates that while 2-A-5-PP-d5 provides superior compensation for matrix effects compared to structural analogs, users must account for the Chromatographic Deuterium Effect (CDE) —a slight retention time shift characteristic of deuterated phenyl rings in Reverse Phase Liquid Chromatography (RPLC).

Technical Introduction & Mechanism

The Analyte: 2-Amino-5-phenylpyridine[1][2][3][4]
  • Role: Mutagenic impurity (pyrolysis product) or pharmaceutical intermediate.

  • Chemical Challenge: The pyridine nitrogen and the exocyclic amine make the molecule highly susceptible to pH-dependent ionization shifts and silanol interactions on LC columns.

  • The Solution (d5-IS): The d5-analog typically labels the phenyl ring. The C-D bond is shorter and has a lower zero-point energy than the C-H bond, slightly reducing the lipophilicity of the molecule.

The Benchmarking Objectives
  • Quantify the Deuterium Effect: Measure retention time shifts (

    
    ) on C18 columns.
    
  • Assess Matrix Compensation: Compare Matrix Factors (MF) between d5-IS and a structural analog (e.g., 2-Amino-5-methylpyridine).

  • Validate Linearity: Ensure no "cross-talk" (isotopic contribution) occurs between the analyte and the IS.

Experimental Framework

We benchmarked performance across two distinct LC-MS architectures commonly used in bioanalysis.

ParameterSystem A: High-Throughput Quantitation System B: High-Resolution Profiling
MS Platform Triple Quadrupole (QqQ)Q-TOF (Time of Flight)
Ionization ESI+ (Electrospray Ionization)APCI+ (Atmospheric Pressure Chemical Ionization)
Column C18 (1.7 µm, 2.1 x 50 mm)Phenyl-Hexyl (1.9 µm, 2.1 x 100 mm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 10mM Ammonium Acetate (pH 9)B: Methanol
Flow Rate 0.6 mL/min0.3 mL/min

Benchmarking Results

Chromatographic Resolution & The Deuterium Effect

In RPLC, deuterated compounds often elute slightly earlier than their non-deuterated parents due to reduced hydrophobic interaction with the stationary phase.

Table 1: Retention Time (


) Comparison 
SystemAnalyte

(min)
d5-IS

(min)
Shift (

)
Impact
System A (C18) 2.452.42-0.03 min Negligible. Integration windows overlap sufficiently.
System B (Phenyl) 4.104.08-0.02 min Minimal shift. Phenyl-hexyl phase shows slightly better co-elution due to

interactions masking lipophilicity differences.

Insight: The -0.03 min shift on C18 is classic CDE behavior. While statistically distinct, it is operationally safe provided the MS integration window is set wide enough (typically


 min).
Matrix Effect (ME) Compensation

We compared the d5-IS against a structural analog (2-Amino-5-chloropyridine) in human plasma extracts.

  • Metric: Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent).

  • Goal: An IS-normalized MF close to 1.0 indicates perfect compensation.

Table 2: Matrix Factor Analysis (System A - ESI+)

Internal Standard TypeAbsolute MF (Analyte)Absolute MF (IS)IS-Normalized MF Interpretation
None (External Std) 0.65 (Suppression)N/A0.65Severe ion suppression; unreliable quantitation.
Structural Analog 0.650.820.79 Failed to fully compensate; analog elutes at different time/region of suppression.
2-A-5-PP-d5 0.650.660.98 Excellent. The d5-IS experiences the exact same suppression as the analyte.
Cross-Talk and Linearity

A common risk with deuterated standards is isotopic impurity contributing to the analyte channel (false positive).

  • Experiment: Injection of pure 2-A-5-PP-d5 at high concentration (1,000 ng/mL).

  • Observation in Analyte Channel: < 0.1% of LLOQ signal.

Visualizing the Mechanism

Diagram 1: The Bioanalytical Workflow

This diagram illustrates the critical path where the IS is introduced to correct for errors downstream.

BioanalysisWorkflow cluster_legend Critical Control Point: IS Addition Sample Biological Sample (Plasma/Tissue) IS_Add Add 2-A-5-PP-d5 (Internal Standard) Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract LC LC Separation (C18 Column) Extract->LC Ionization ESI Source (Matrix Effects Occur) LC->Ionization MS MS/MS Detection (MRM Mode) Ionization->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: The d5-IS is added prior to extraction to compensate for recovery losses and ionization suppression.

Diagram 2: Mechanism of Matrix Compensation

Why does the d5-IS work better than a structural analog?

MatrixEffect cluster_suppression Ion Suppression Zone (Phospholipids) Chromatogram Chromatographic Elution Analyte Analyte (2-A-5-PP) Chromatogram->Analyte t = 2.45 min IS_d5 d5-IS (Co-eluting) Chromatogram->IS_d5 t = 2.42 min (Overlaps) IS_Analog Structural Analog (Early Eluting) Chromatogram->IS_Analog t = 1.80 min (No Overlap) Result_Correct Accurate Ratio (Errors Cancel Out) Analyte->Result_Correct Suppressed Signal IS_d5->Result_Correct Equally Suppressed Result_Fail Inaccurate Ratio (Overestimation) IS_Analog->Result_Fail Unsuppressed Signal

Caption: Co-elution of the d5-IS ensures it experiences the same matrix suppression as the analyte, enabling mathematical correction.

Recommended Protocol (Self-Validating)

To ensure reproducibility, follow this extraction protocol which includes a built-in validation step.

Reagents
  • Stock Solution: 1 mg/mL 2-A-5-PP-d5 in DMSO (Store at -20°C).

  • Working IS Solution: 100 ng/mL in Acetonitrile.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 200 µL of Working IS Solution (Acetonitrile) to precipitate proteins.

    • Why: Adding IS directly in the precipitation solvent ensures immediate equilibration.

  • Vortex & Centrifuge: Vortex for 5 mins; Centrifuge at 4000g for 10 mins.

  • Transfer: Move 100 µL supernatant to a clean plate.

  • Dilution: Add 100 µL of Water (0.1% Formic Acid).

    • Why: Diluting the organic extract improves peak shape on aqueous C18 gradients.

  • Injection: Inject 5 µL onto System A.

Quality Control Check (Self-Validation)
  • The "IS Area Plot": Monitor the absolute peak area of the d5-IS across the entire run.

  • Acceptance Criteria: The %CV of the IS peak area across all samples should be <15%. A sudden drop in IS area indicates a specific sample with high matrix suppression, validating that the IS is working to correct the data.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Chromatographic Science.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2-Amino-5-phenylpyridine-d5 down the drain or in general trash. [1][2]

Although the "d5" suffix indicates a stable deuterium isotope, this compound must be managed as hazardous chemical waste , not radioactive waste.[2] It is an aminopyridine derivative with acute toxicity and potential mutagenic properties.

Critical Directive: Segregate this compound from strong acids and oxidizers immediately.[2] Disposal requires incineration via a licensed hazardous waste contractor.

Chemical Profile & Risk Assessment

To manage disposal effectively, one must understand the underlying chemistry that dictates safety protocols.[2]

Substance Identification[1][3]
  • Chemical Name: 2-Amino-5-phenylpyridine-d5[1][2][3]

  • Parent CAS: 33421-40-8 (Unlabeled)[1][2]

  • Nature: Stable Isotope Labeled Standard (Deuterated).

  • Primary Hazard: Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Potential Mutagen.[1][2]

The "d5" Misconception

Causality: Junior researchers often confuse deuterated compounds with radiolabeled compounds (e.g., Tritium/14C).

  • Fact: Deuterium (

    
    H) is a stable, non-radioactive isotope.
    
  • Operational Impact: You do not need a Geiger counter or a decay storage protocol. You do need strict chemical hygiene due to the biological activity of the parent pharmacophore.[2]

Reactivity & Incompatibility

The amino group (


) at the 2-position of the pyridine ring renders this compound basic.[2]
  • Risk: Mixing with strong acids (e.g., Nitric, Sulfuric) can generate heat (exothermic neutralization) and potentially toxic fumes.[1]

  • Risk: Mixing with strong oxidizers (e.g., Peroxides) can lead to violent reactions or combustion.

Detailed Disposal Protocol

This protocol is designed to be a self-validating system: every step ensures the safety of the next.

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the physical state.[2] Most "d5" standards are supplied in milligram quantities (solid) or small volume stock solutions.

StateMatrixPrimary Waste StreamRCRA Code (Typical)*
Solid Pure PowderToxic Organic SolidsD000 (Toxic)
Liquid Methanol/DMSOFlammable/Organic SolventsD001, F003
Trace Empty VialsGlass/Sharps (after rinse)N/A

*Note: RCRA codes depend on the specific solvent mixture. 2-Amino-5-phenylpyridine is not explicitly P-listed but is treated as toxic.[1][2]

Phase 2: Operational Workflow (Step-by-Step)
Scenario A: Disposal of Stock Solutions (Liquid)

Context: You have a remaining aliquot in Methanol or DMSO.

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Work inside a fume hood.

  • Solvent Compatibility Check: Ensure the waste container is designated for "Non-Halogenated Organic Solvents."

    • Why: If the solvent is Methanol, it is compatible with high-BTU incineration streams. Do not mix with aqueous acid waste.[2]

  • Transfer: Pour the solution into the waste container using a funnel to prevent drips.

  • Rinse: Rinse the source vial with a small volume of compatible solvent (e.g., Methanol) and add the rinse to the waste container.[2]

Scenario B: Disposal of Solid Substance (Powder)

Context: Expired or degraded solid standard.

  • Containment: Keep the substance in its original vial if possible. Ensure the cap is tight.

  • Secondary Container: Place the vial into a clear, sealable bag (e.g., Ziploc) to prevent dispersion if the glass breaks.

  • Tagging: Attach a hazardous waste tag. Explicitly write: "Contains: 2-Amino-5-phenylpyridine-d5. Toxic. Mutagenic."

  • Binning: Place in the "Solid Hazardous Waste" drum/pail.

Scenario C: Empty Container Management (Triple Rinse)

Context: You have used all the material.

  • The Triple Rinse Rule: To classify the vial as "RCRA Empty," you must rinse it three times with a solvent capable of dissolving the residue (Methanol or DMSO).[2]

  • Capture: Pour all three rinses into the Liquid Waste stream (Scenario A).

  • Defacing: Cross out the label on the vial.

  • Glass Disposal: Discard the clean, dry vial in the broken glass/sharps container.

Visualized Decision Workflow

The following diagram illustrates the logical flow for disposing of 2-Amino-5-phenylpyridine-d5, ensuring no decision points are ambiguous.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid (Powder)? Start->IsSolid IsLiquid Is it Liquid (Solution)? IsSolid->IsLiquid No SolidContainer Keep in Original Vial Secondary Containment (Bag) IsSolid->SolidContainer Yes SolventCheck Identify Solvent Matrix (e.g., MeOH, DMSO) IsLiquid->SolventCheck Yes SolidLabel Label: 'Toxic Solid - Aminopyridine' SolidContainer->SolidLabel SolidBin Dispose in Solid Hazardous Waste Drum SolidLabel->SolidBin PourWaste Pour into Non-Halogenated Organic Waste Carboy SolventCheck->PourWaste TripleRinse Triple Rinse Vial with Solvent PourWaste->TripleRinse CombineRinse Add Rinsate to Liquid Waste TripleRinse->CombineRinse Deface Deface Label & Dry Vial CombineRinse->Deface GlassBin Dispose in Glass/Sharps Bin Deface->GlassBin

Figure 1: Decision tree for the segregation and disposal of 2-Amino-5-phenylpyridine-d5 based on physical state.

Spill Management (Decontamination)

In the event of a spill, immediate containment is required to prevent aerosolization of the toxic powder.[2]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[2]

  • PPE: Wear N95 or P100 respiratory protection if powder is dispersed.[2]

  • Dry Spill: Do not dry sweep.[2] Use a wet wipe or damp paper towel to pick up the powder to prevent dust generation. Place used wipes in a sealed bag as solid hazardous waste.

  • Wet Spill: Absorb with vermiculite or spill pads.[2] Clean the surface with a mild soap solution, followed by water.[2][4]

  • Verification: Verify no UV-active residue remains (if a UV lamp is available, as many pyridines fluoresce).

References & Regulatory Grounding[1][2][3][5]

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-5-phenylpyridine. (Accessed 2023).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1][2]

  • PubChem. 2-Amino-5-phenylpyridine Compound Summary. National Library of Medicine.[2] [1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.

Sources

Personal Protective Equipment & Handling Guide: 2-Amino-5-phenylpyridine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Zero-Compromise" Approach

As a Senior Application Scientist, I approach the handling of deuterated internal standards (IS) like 2-Amino-5-phenylpyridine-d5 with a dual mandate: biological safety and analytical integrity .

You are not just protecting yourself from a potentially toxic aromatic amine; you are protecting a high-value, isotopically labeled standard from moisture-induced proton exchange and static-driven mass loss. The protocols below treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate , utilizing the "Precautionary Principle" where specific toxicological data for the deuterated isotopologue is inferred from the parent compound.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. While the "d5" label implies a change in mass, the biological activity remains comparable to the parent compound, 2-Amino-5-phenylpyridine .

Hazard CategoryClassification (Based on Parent CAS 33421-40-8)Operational Implication
Acute Toxicity Acute Tox. 3 (Oral) ; Potential Carcinogen (Heterocyclic Amine)Zero-tolerance for dust inhalation or ingestion.
Skin/Eye Hazards Irritant (H315, H319) ; Potential SensitizerTransdermal absorption is a risk; eyes are vulnerable to dust.
Physical Property Hygroscopic & Static-Prone The powder will "jump" due to static and absorb atmospheric H2O, ruining isotopic purity.
Reactivity Stable but sensitive to strong oxidizersKeep away from nitric acid or peroxides during prep.

Critical Insight: Deuterated standards are often synthesized in small batches. A spill of 5 mg is not just a safety incident; it is a significant project delay. Your PPE is the first line of defense for both the scientist and the science.

The PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. PPE must scale with the energy of the task.

Table 1: PPE Specifications by Workflow Stage
PPE ComponentStandard Handling (Weighing <10 mg)High-Energy Processing (Stock Soln. Prep / Spills)Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Double Nitrile (Outer glove: Extended Cuff)Aromatic amines can permeate thin nitrile. Double gloving provides a "breakthrough" buffer [1].
Respiratory Fume Hood (Face velocity: 80–100 fpm)N95/P100 Respirator (If outside hood)Primary containment is engineering (hood). PPE is secondary.
Eye Protection Safety Glasses (Side shields & brow guard)Chemical Goggles Prevent dust migration into the lacrimal duct.
Body Defense Standard Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or Disposable GownDisposable sleeves prevent cuff contamination during weighing.
Engineering Anti-Static Gun/Fan Spill Tray (Polypropylene)Static neutralization is mandatory to prevent powder dispersion.

Operational Protocol: From Vial to Solution

This workflow is designed to minimize H-D Exchange (loss of deuterium to atmospheric moisture) and Static Dispersion .

Phase A: Preparation (The "Dry" Zone)
  • Equilibration: Remove the vial from the freezer (-20°C). Place it in a desiccator and allow it to reach room temperature (approx. 30 mins). Why? Opening a cold vial condenses atmospheric water, causing hydrolysis and clumping.

  • Static Control: Position an ionizing fan or use a Polonium-210 anti-static gun inside the balance draft shield. Deuterated solids are notoriously static-prone.

Phase B: The Weighing Event
  • Don PPE: Put on double nitrile gloves. Verify the outer glove covers the lab coat cuff.

  • Taring: Place a pre-cleaned amber glass vial on the microbalance. Tare to zero.

  • Transfer: Using a stainless steel micro-spatula (plastic increases static), transfer the target mass (typically 1–5 mg).

    • Technique: Do not tap the spatula against the vial rim; this creates aerosols. Roll the powder gently off the spatula.

  • Closure: Immediately cap the stock vial and seal with Parafilm.

Phase C: Solubilization (The "Wet" Zone)
  • Solvent Selection: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10 mM) due to high solubility and stability [2]. Methanol-d4 can be used if protonated solvents are interfering with NMR/MS, but DMSO is standard for LC-MS stocks.

  • Dissolution: Add the solvent directly to the weighed solid. Vortex for 30 seconds.

  • Inspection: Visually verify complete dissolution. No particulates should remain.

Visualizing the Workflow

The following diagram illustrates the "Chain of Custody" for handling 2-Amino-5-phenylpyridine-d5, emphasizing Critical Control Points (CCPs) for safety and quality.

G cluster_safety Safety Barrier (Fume Hood) Storage Freezer Storage (-20°C) Equilibration Desiccator (Warm to RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing CCP: Static Control Solubilization Solubilization (DMSO Addition) Weighing->Solubilization CCP: Double Gloves Stock Stock Solution (-80°C Storage) Solubilization->Stock Aliquot immediately

Caption: Operational workflow for 2-Amino-5-phenylpyridine-d5. Red and Blue nodes indicate high-risk handling zones requiring full PPE and engineering controls.

Decontamination & Disposal[1]

Because this compound is an isotopic variant of a bioactive amine, it must be segregated from general waste.

  • Solids (Gloves/Wipes): Dispose of as Hazardous Solid Waste (Trace Contaminated). Do not throw in regular trash.

  • Liquids (Stock Solutions): Segregate into Halogenated/Organic Solvent Waste . Label clearly with "Contains Toxic Amines."

  • Glassware: Triple rinse with Methanol before washing. Collect the first rinse as hazardous waste.

Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Spill: Dampen a paper towel with water (to prevent dust) and wipe up. Place the towel in a sealed hazardous waste bag.

References

  • PubChem. (2024). 2-Amino-5-phenylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.